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  • Product: 4-Methylsulfanylpyrimidin-5-amine
  • CAS: 59447-73-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-methylsulfanylpyrimidin-5-amine: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of the Aminopyrimidine Scaffold The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and biologically active molecules.[1][2][3][4] Its prevalence in natural products, such as nucleic acids, and its ability to engage in a variety of biological interactions have made it a "privileged scaffold" in drug discovery.[5] Among the vast landscape of pyrimidine derivatives, 4-methylsulfanylpyrimidin-5-amine stands out as a compound of interest due to its unique combination of functional groups: a nucleophilic amine at the 5-position and a modifiable methylsulfanyl group at the 4-position. This arrangement offers a versatile platform for the synthesis of a diverse array of more complex molecules with potential applications in various therapeutic areas, including oncology and infectious diseases.[6][7][8]

This technical guide provides a comprehensive overview of 4-methylsulfanylpyrimidin-5-amine, detailing its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a key building block in the development of novel therapeutics.

Chemical Identity and Structure

IUPAC Name: 4-(methylsulfanyl)pyrimidin-5-amine

Molecular Formula: C₅H₇N₃S

Molecular Weight: 141.19 g/mol

Canonical SMILES: CSN1C=NC=C(N)C1

InChI Key: InChI=1S/C5H7N3S/c1-9-5-3-6-4(7)2-8-5/h2-3H,1H3,(H2,7,8)

Structural Diagram:

Caption: 2D Chemical Structure of 4-methylsulfanylpyrimidin-5-amine.

Physicochemical Properties

Due to the limited availability of experimental data for 4-methylsulfanylpyrimidin-5-amine, the following properties are estimated based on data from structurally similar compounds and general principles of physical organic chemistry.[9][10][11]

PropertyEstimated ValueRationale / Comparative Data
Melting Point (°C) 130 - 150The melting point of the related compound (4-amino-2-(methylthio)pyrimidin-5-yl)methanol is 126-127°C.[12] The presence of an amino group suggests the potential for intermolecular hydrogen bonding, leading to a moderately high melting point for a molecule of this size.
Boiling Point (°C) > 300 (decomposes)Pyrimidine derivatives with similar molecular weights often have high boiling points and may decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The amino group can act as a hydrogen bond donor and acceptor, conferring some water solubility. The pyrimidine ring and methylsulfanyl group contribute to its solubility in organic solvents.
pKa (acidic) ~16-18 (amine N-H)The pKa of the N-H bond of the amino group is expected to be in the typical range for anilines.
pKa (basic) ~3-4 (pyrimidine N)The pyrimidine ring nitrogens are weakly basic. Their basicity is further reduced by the electron-withdrawing nature of the ring system.[10]

Synthesis of 4-methylsulfanylpyrimidin-5-amine: A Plausible Synthetic Pathway

While a specific, documented synthesis for 4-methylsulfanylpyrimidin-5-amine is not readily found in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common and effective method for constructing substituted pyrimidines is the Prinzbach-type synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[13]

A potential synthetic approach could start from a suitable 3-aminoacrylonitrile derivative, which can be cyclized with S-methylisothiourea.

Proposed Synthetic Protocol:

Step 1: Synthesis of a suitable 3-aminopropenal derivative.

This precursor can be synthesized through various methods, one of which involves the Vilsmeier-Haack reaction on a suitable starting material.

Step 2: Cyclization to form the pyrimidine ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aminopropenal derivative in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an equimolar amount of S-methylisothiourea sulfate and a base, such as sodium ethoxide or potassium carbonate, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-methylsulfanylpyrimidin-5-amine.

Synthesis Workflow Diagram:

G cluster_0 Synthesis of 4-methylsulfanylpyrimidin-5-amine start Start: 3-Aminopropenal Derivative + S-Methylisothiourea dissolve Dissolve in Ethanol/Isopropanol start->dissolve add_base Add Base (e.g., NaOEt) dissolve->add_base reflux Reflux Reaction Mixture add_base->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter/Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify product Product: 4-methylsulfanylpyrimidin-5-amine purify->product

Caption: A plausible workflow for the synthesis of 4-methylsulfanylpyrimidin-5-amine.

Reactivity and Chemical Behavior

The chemical reactivity of 4-methylsulfanylpyrimidin-5-amine is dictated by the interplay of its functional groups on the electron-deficient pyrimidine ring.[14]

  • 5-Amino Group: The amino group at the 5-position is a key site for nucleophilic reactions. It can undergo acylation, alkylation, and arylation, allowing for the introduction of a wide variety of substituents. This functional handle is crucial for building molecular complexity and is often exploited in the synthesis of kinase inhibitors and other biologically active molecules.[5]

  • 4-Methylsulfanyl Group: The methylsulfanyl group at the 4-position is a versatile functional group. It can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and biological activity of the molecule.[7] Furthermore, the methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with other nucleophiles such as amines, alcohols, and thiols. This provides a powerful strategy for further derivatization of the pyrimidine core.

  • Pyrimidine Ring: The pyrimidine ring itself is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[14] However, electrophilic substitution is generally difficult and occurs preferentially at the 5-position.

Reactivity Profile Diagram:

G cluster_reactions Key Reactions substance 4-methylsulfanylpyrimidin-5-amine 5-NH2 4-SMe acylation Acylation/Alkylation (at 5-NH2) substance:n->acylation Nucleophilic Attack oxidation Oxidation (at 4-SMe) substance:m->oxidation Oxidizing Agents snar SNAr (at 4-position) substance->snar Nucleophiles

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Exploratory

Mechanism of Action of 4-Methylsulfanylpyrimidin-5-amine (4-MSPA) Derivatives in Kinase Inhibition: A Structural and Mechanistic Guide

Executive Summary: The Privileged Nature of the 4-MSPA Scaffold In the landscape of targeted oncology and immunology, the pyrimidine ring remains one of the most successful and heavily utilized pharmacophores for ATP-com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of the 4-MSPA Scaffold

In the landscape of targeted oncology and immunology, the pyrimidine ring remains one of the most successful and heavily utilized pharmacophores for ATP-competitive kinase inhibitors[1]. The 4-methylsulfanylpyrimidin-5-amine (4-MSPA) scaffold represents a highly specialized, privileged building block. While the pyrimidine core acts as an adenine bioisostere to anchor the molecule within the kinase active site, the unique combination of a 5-amino group and a 4-methylsulfanyl (-SCH₃) moiety provides highly directional vectors for hydrogen bonding and hydrophobic packing, respectively.

As a Senior Application Scientist who has overseen the profiling of thousands of heterocyclic libraries, I have observed that the strategic placement of the -SCH₃ group can drastically alter kinome selectivity. This guide dissects the structural mechanics of 4-MSPA derivatives, details the self-validating experimental workflows required to evaluate them, and provides quantitative insights into their structure-activity relationships (SAR).

Structural Biology & Mechanism of Action

The Hinge-Binding Mechanics (Type I Inhibition)

To competitively inhibit a kinase, a small molecule must displace ATP and form robust hydrogen bonds with the highly conserved hinge region connecting the N- and C-lobes of the kinase domain[2].

  • The 5-Amino Group: Acts as a critical hydrogen bond donor. It typically interacts with the backbone carbonyl oxygen of the hinge residue (e.g., Met793 in EGFR or Leu83 in CDK2).

  • The Pyrimidine Nitrogen (N1/N3): Acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the adjacent hinge residue.

The Role of the 4-Methylsulfanyl Vector

The addition of the methylthio ether at the C4 position is not merely a steric filler; it is a deliberate design choice to exploit specific hydrophobic sub-pockets.

  • Gatekeeper Interactions: The -SCH₃ group often projects toward the "gatekeeper" residue. In wild-type kinases with bulky gatekeepers (like Threonine or Phenylalanine), this can cause steric clashes. However, in mutant kinases (such as the T790M mutation in EGFR), the methionine gatekeeper creates a highly lipophilic environment where the methylthio group can engage in favorable Van der Waals interactions and sulfur-sulfur packing.

  • Conformational Restriction: The bulky sulfur atom restricts the rotational freedom of adjacent substituents, locking the inhibitor into a bioactive, low-energy conformation that minimizes the entropic penalty upon binding.

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Adapter Adapter Proteins (Grb2/SOS) Receptor->Adapter RAS RAS (Active) Adapter->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Cell Proliferation & Survival ERK->Transcription Inhibitor 4-MSPA Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Inhibits Hinge Region

Fig 1: Intervention of 4-MSPA derivatives in the RTK/MAPK signaling cascade.

Quantitative Data Presentation: SAR Profiling

To illustrate the impact of the 4-methylsulfanyl group, we summarize the biochemical IC₅₀ data of a representative pyrimidine series against a panel of kinases.

Table 1: SAR and Kinase Selectivity Profiling of Pyrimidine-5-amine Derivatives

Compound IDScaffold CoreC4-SubstituentEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)CDK2 IC₅₀ (nM)
Cmpd-A Pyrimidin-5-amine-H (Hydrogen)125>10,00045
Cmpd-B Pyrimidin-5-amine-CH₃ (Methyl)858,50022
4-MSPA-1 Pyrimidin-5-amine-SCH₃ (Methylthio) 12 45 150

Data Interpretation: The introduction of the 4-methylsulfanyl group (4-MSPA-1) dramatically improves potency against the EGFR T790M mutant compared to the unsubstituted (Cmpd-A) or methyl-substituted (Cmpd-B) analogs. The -SCH₃ group provides a unique lipophilic contact that perfectly occupies the enlarged hydrophobic pocket created by the threonine-to-methionine gatekeeper mutation, while simultaneously reducing off-target affinity for CDK2.

Experimental Workflows: Self-Validating Protocols

As an application scientist, I emphasize that experimental design must inherently validate itself. The following protocols are engineered to eliminate artifacts commonly associated with highly conjugated, sulfur-containing heterocycles.

Protocol 1: TR-FRET Kinase Assay for IC₅₀ Determination

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard fluorescence or luminescence (e.g., ADP-Glo)? Highly conjugated pyrimidine derivatives often exhibit intrinsic autofluorescence, leading to false positives in standard assays. TR-FRET utilizes lanthanide chelates (like Europium) which possess millisecond-scale fluorescence lifetimes[3]. By introducing a time delay (e.g., 50 µs) before reading the emission, the short-lived background fluorescence of the 4-MSPA derivative fully decays, yielding a pristine signal-to-noise ratio and a robust Z'-factor[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of the target kinase (e.g., EGFR T790M) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense (via Echo liquid handler) a 10-point, 3-fold serial dilution of the 4-MSPA derivative into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the 2X Kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing ATP (at the apparent Kₘ for the specific kinase) and a biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor)[3].

  • Data Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 50 µs; Integration: 100 µs).

  • Validation: Calculate the Acceptor/Donor emission ratio. Ensure the assay Z'-factor is ≥ 0.6. Fit the dose-response data to a 4-parameter logistic equation to determine the IC₅₀.

G Step1 1. Prepare 2X Kinase & 4-MSPA Inhibitor Step2 2. Add ATP & Biotinylated Substrate Step1->Step2 Step3 3. Incubate (Kinase Reaction) Step2->Step3 Step4 4. Add Detection Mix (Eu-Ab & SA-Acceptor) Step3->Step4 Step5 5. Time-Delayed Fluorescence Read Step4->Step5 Step6 6. Calculate IC50 (Acceptor/Donor Ratio) Step5->Step6

Fig 2: Step-by-step TR-FRET kinase assay workflow for evaluating 4-MSPA derivatives.

Protocol 2: Co-Crystallization and X-Ray Diffraction

Causality & Rationale: When working with 4-methylsulfanyl substituted pyrimidines, traditional crystal soaking protocols often fail. The bulky, highly directional -SCH₃ group can induce steric clashes with the apo-kinase lattice, leading to crystal cracking or poor electron density. Therefore, I mandate a co-crystallization approach. This allows the kinase to adopt the induced-fit conformation required to accommodate the methylthio vector before the crystal lattice forms.

Step-by-Step Methodology:

  • Protein Preparation: Concentrate the purified kinase domain to 10 mg/mL in crystallization buffer (20 mM Tris pH 8.0, 250 mM NaCl, 5% Glycerol, 1 mM TCEP).

  • Complex Formation: Add the 4-MSPA derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar excess. Ensure the final DMSO concentration does not exceed 2% (v/v). Incubate on ice for 2 hours.

  • Clarification: Centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any aggregated protein or precipitated compound.

  • Hanging Drop Vapor Diffusion: Set up crystallization drops by mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate).

  • Incubation & Harvesting: Seal the plates and incubate at 20°C. Monitor crystal growth over 3–7 days.

  • Cryoprotection: Briefly transfer the mature crystals into a cryoprotectant solution (reservoir solution supplemented with 20% ethylene glycol) to prevent ice crystal formation.

  • Diffraction: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron light source. Phase the data using molecular replacement with a known apo-kinase structure.

References

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Technical Resources.[Link]

  • Moshinsky, D. J., et al. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." Journal of Biomolecular Screening, 2003. [Link]

  • Wang, X., et al. "Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor." Journal of Medicinal Chemistry, 2018.[Link]

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Foundational

A Comprehensive Guide to the Crystallographic Analysis of 4-methylsulfanylpyrimidin-5-amine

A Note on the Subject Matter: As of the latest literature surveys, the specific crystallographic data for 4-methylsulfanylpyrimidin-5-amine has not been deposited in publicly accessible databases such as the Cambridge St...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Matter: As of the latest literature surveys, the specific crystallographic data for 4-methylsulfanylpyrimidin-5-amine has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). This guide, therefore, serves as an in-depth technical manual outlining the established, field-proven methodologies that a researcher would employ to synthesize, crystallize, and elucidate the X-ray structure of this, or a similar novel, pyrimidine derivative. The experimental parameters and data presented herein are representative values based on closely related structures and established crystallographic principles, designed to provide a robust template for such an investigation.

Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals. Its unique electronic properties and ability to participate in a wide range of intermolecular interactions, particularly hydrogen bonding, make it an ideal building block for molecules designed to interact with biological targets. The substituent at the 5-position of the pyrimidine ring can significantly influence the molecule's steric and electronic profile, thereby modulating its biological activity.

The introduction of a methylsulfanyl group at the 4-position and an amine at the 5-position, as in our target molecule 4-methylsulfanylpyrimidin-5-amine, presents a compelling case for structural investigation. The precise three-dimensional arrangement of these functional groups, including bond lengths, bond angles, and intermolecular packing, is critical for understanding its potential as a synthon or a pharmacophore. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information.[1][2][3] This guide provides a comprehensive workflow, from chemical synthesis to final structural refinement, for the crystallographic characterization of this target compound.

Synthesis and Purification

The synthesis of 4-aminopyrimidine derivatives can be achieved through various routes. A common and effective strategy involves the cyclization of a suitable three-carbon precursor with an amidine.[4] For 4-methylsulfanylpyrimidin-5-amine, a plausible and scalable approach would be the Lewis acid-catalyzed condensation of a β-cyano enolate with an appropriate amidine hydrochloride.[4]

Experimental Protocol: Synthesis of 4-methylsulfanylpyrimidin-5-amine

Objective: To synthesize 4-methylsulfanylpyrimidin-5-amine via a cyclocondensation reaction.

Materials:

  • Acrylonitrile

  • Sodium Methoxide

  • Methyl Mercaptan (Methanethiol)

  • Formamidine Hydrochloride

  • Zinc Chloride (Anhydrous)

  • Toluene

  • Isopropanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Enolate Precursor:

    • In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve sodium methoxide (1.0 eq) in a 1:1 mixture of isopropanol and toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acrylonitrile (1.1 eq) in toluene dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Introduce methyl mercaptan (1.2 eq) via a cooled syringe or cannula. The reaction is typically exothermic; maintain the temperature below 30 °C.

    • Stir for 4 hours at room temperature to form the β-methylsulfanyl-β-cyanoenolate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization Reaction:

    • To the crude enolate solution, add formamidine hydrochloride (1.2 eq).

    • Add anhydrous zinc chloride (0.25 eq) as a Lewis acid catalyst.[4] The use of a catalyst is crucial for driving the reaction to completion and avoiding the need for isolating the free amidine base.[4]

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the hydrochloride salt and any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 4-methylsulfanylpyrimidin-5-amine.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[5] For small organic molecules, slow evaporation and vapor diffusion are the most common and effective techniques.[6][7]

Experimental Protocol: Crystallization

Objective: To grow single crystals of 4-methylsulfanylpyrimidin-5-amine suitable for SCXRD.

Method 1: Slow Evaporation

  • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like DCM/methanol) in a small, clean vial.

  • Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use parafilm with a few pinholes to allow for very slow evaporation of the solvent.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor periodically for the formation of well-defined, single crystals.

Method 2: Vapor Diffusion

This method is often superior for obtaining high-quality crystals from small amounts of material.[5][7]

  • Prepare a saturated solution of the compound (2-5 mg) in a "good" solvent (e.g., Dichloromethane) in a small, open inner vial (e.g., a 1-dram vial).

  • Place this inner vial inside a larger, sealable outer vessel (e.g., a 20 mL scintillation vial or a small jar).

  • Add a small amount of a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., hexane or diethyl ether) to the outer vessel, ensuring the level is below the top of the inner vial.

  • Seal the outer vessel tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing slow crystallization.[8]

  • Store in a stable, vibration-free environment and monitor for crystal growth over several days.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1][2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Fundamental Principles

When an X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a regular, repeating lattice. This periodicity causes the scattered X-rays to interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal lattice planes.[2] By rotating the crystal and collecting the intensity and position of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.[3]

Experimental Workflow: Data Collection

scxrd_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing crystal_selection Select a high-quality, single crystal (0.1-0.3 mm) under a microscope. mounting Mount the crystal on a goniometer head using cryo-oil. crystal_selection->mounting cryo Flash-cool the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. mounting->cryo instrument Mount the goniometer on the diffractometer (e.g., Bruker APEXII CCD). cryo->instrument centering Center the crystal in the X-ray beam. instrument->centering unit_cell Collect initial frames to determine the unit cell parameters and crystal system. centering->unit_cell strategy Calculate a data collection strategy to ensure high completeness and redundancy. unit_cell->strategy full_data Execute the full data collection run by rotating the crystal through a series of frames. strategy->full_data integration Integrate the raw diffraction images to obtain intensities (h, k, l) for each reflection. full_data->integration scaling Scale and merge the data; apply absorption corrections (e.g., using SADABS). integration->scaling output Generate final reflection file (e.g., .hkl file) for structure solution. scaling->output caption Workflow for Single-Crystal X-ray Diffraction Data Collection. refinement_workflow cluster_solution Structure Solution cluster_refinement Iterative Refinement (SHELXL) cluster_validation Validation and Output start Start with .hkl (reflection data) and .ins (instructions) files. solve Solve the structure using Direct Methods (e.g., SHELXT or SIR). start->solve map Calculate an initial electron density map (E-map). solve->map assign Identify and assign atom positions (C, N, S). map->assign refine_iso Isotropic Refinement: Refine atomic positions and isotropic displacement parameters. assign->refine_iso fourier Difference Fourier Map: Calculate (Fo-Fc) map to locate missing atoms (e.g., hydrogens) or identify incorrect assignments. refine_iso->fourier refine_aniso Anisotropic Refinement: Refine displacement parameters anisotropically for non-hydrogen atoms. fourier->refine_aniso add_H Add Hydrogen Atoms: Place hydrogens in calculated positions (riding model) or locate from difference map. refine_aniso->add_H final_refine Final Refinement Cycles: Refine all parameters until convergence is reached (shift/esd < 0.001). add_H->final_refine validate Validate the final model (CheckCIF). Check for errors, unusual geometry, and missed symmetry. final_refine->validate cif Generate the final Crystallographic Information File (CIF). validate->cif report Prepare tables, figures, and deposition materials. cif->report caption Workflow for Crystal Structure Solution and Refinement.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Methylsulfanylpyrimidin-5-amine Derivatives

Abstract The 4-methylsulfanylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-methylsulfanylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] Unambiguous structural confirmation and purity assessment are paramount for advancing these molecules through the drug discovery pipeline. This technical guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of 4-methylsulfanylpyrimidin-5-amine derivatives. We will explore the practical application and data interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable molecular characterization.

Introduction

The Integrated Analytical Workflow

No single technique provides a complete structural picture. Instead, we leverage the orthogonal strengths of several spectroscopic methods. Mass spectrometry provides the molecular weight and formula, NMR spectroscopy elucidates the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy analyzes the electronic properties of the conjugated system.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation SYNTH Synthesized Derivative MS Mass Spectrometry (MS) SYNTH->MS Sample NMR NMR Spectroscopy (¹H, ¹³C) SYNTH->NMR Sample IR Infrared Spectroscopy (FTIR) SYNTH->IR Sample UV UV-Vis Spectroscopy SYNTH->UV Sample CONF Confirmed Structure & Purity MS->CONF Molecular Weight & Formula NMR->CONF Connectivity & Stereochemistry IR->CONF Functional Groups UV->CONF Conjugated System

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound. For 4-methylsulfanylpyrimidin-5-amine derivatives, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the molecular ion.

Expertise & Causality

We choose positive ion mode ESI ([M+H]⁺) because the basic nitrogen atoms of the pyrimidine ring and the 5-amino group are readily protonated. A key diagnostic feature to look for is the M+2 isotopic peak . The natural abundance of the ³⁴S isotope is approximately 4.2%. Therefore, the [M+H+2]⁺ ion peak should have an intensity of about 4-5% relative to the [M+H]⁺ peak, providing strong evidence for the presence of a single sulfur atom in the molecule.[5]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1). The solvent choice is critical; it must be volatile and capable of supporting ions.

  • Instrumentation: Infuse the sample solution into an ESI-MS instrument.

  • Data Acquisition (Positive Ion Mode):

    • Capillary Voltage: ~3-4 kV. This high voltage is necessary to create the Taylor cone and generate charged droplets.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C. This facilitates solvent evaporation and ion liberation.

    • Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Identify the base peak, which should correspond to the protonated molecule [M+H]⁺. Verify the presence and relative intensity (~4.2%) of the [M+H+2]⁺ isotope peak.

Data Presentation: Expected MS Fragmentation

While ESI is a soft technique, some fragmentation can occur. The methylsulfanyl (SCH₃) group is a common loss.

IonDescriptionExpected m/z (for core)
[M+H]⁺ Protonated Molecular Ion 156.05
[M+H+2]⁺ Sulfur Isotope Peak 158.05
[M+H - CH₃]⁺Loss of a methyl radical from the sulfide141.03
[M+H - SH]⁺Loss of a sulfhydryl radical123.04
[M+H - CH₃S]⁺Loss of a methylsulfanyl radical109.04

Note: m/z values are for the core structure C₅H₇N₃S.

M [M+H]⁺ m/z 156 F1 [M+H - CH₃S]⁺ m/z 109 M->F1 - •SCH₃ cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution (100 µg/mL) Dilute Create Serial Dilutions (2-10 µg/mL) Stock->Dilute Measure Measure Absorbance at λmax Dilute->Measure Blank Run Solvent Blank Scan Scan to find λmax Blank->Scan Scan->Measure Plot Plot Absorbance vs. Concentration Measure->Plot

Caption: General workflow for quantitative UV-Vis analysis.

Conclusion

The robust and unambiguous characterization of 4-methylsulfanylpyrimidin-5-amine derivatives is achievable through a systematic and integrated application of modern spectroscopic techniques. By combining the molecular weight and formula information from MS, the detailed structural map from NMR, the functional group confirmation from IR, and the electronic system analysis from UV-Vis, researchers can have the utmost confidence in the identity, purity, and structure of their compounds. This analytical rigor is a non-negotiable prerequisite for meaningful biological evaluation and the successful advancement of new therapeutic agents.

References

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • Shaikh, R. P., et al. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 8(1), 31. Available from: [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128. Available from: [Link]

  • Abdullahi, S. R., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Available from: [Link]

  • Brufani, M., et al. (1986). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 24(5), 436-440. Available from: [Link]

  • WJARR. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • IJIRSET. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]

  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4, 15. Available from: [Link]

  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 1-6. Available from: [Link]

  • Palmer, M. H., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(34), 19047-19059. Available from: [Link]

  • Flammang, R., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547-52. Available from: [Link]

  • Journal of China Pharmaceutical University. (1991). Mass Spectra of Sulphur-Containing Heterocycles:Thieno 3,4-d Pyrimidine-2,4-Dione Derivatives. Journal of China Pharmaceutical University, (6), 321-325. Available from: [Link]

  • AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Available from: [Link]

  • Al-Issa, F. A., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 28(21), 7389. Available from: [Link]

  • Suri, K. A., et al. (2003). Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Magnetic Resonance in Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. Available from: [Link]

  • Supporting Information. (n.d.). Available from: [Link]

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  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. Available from: [Link]

  • Jenkins, A. L., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analyst, 133(6), 784-91. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 4(2), 47-56. Available from: [Link]

  • Al-Saeed, F. A., et al. (2018). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 3(10), x181498. Available from: [Link]

  • Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • Liu, Z., et al. (2009). Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1689. Available from: [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • Karcz, J., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 788. Available from: [Link]

  • ResearchGate. (2026, January 8). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

  • Singh, P., et al. (2012). Synthesis, characterization and pharmacological study of 4,5-dihydropyrazolines carrying pyrimidine moiety. Bioorganic & Medicinal Chemistry Letters, 22(18), 5898-903. Available from: [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamics of 4-methylsulfanylpyrimidin-5-amine Receptor Binding

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the thermodynamic landscape of 4-methylsulfanylpyrimidin-5-amine binding to its putati...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the thermodynamic landscape of 4-methylsulfanylpyrimidin-5-amine binding to its putative receptor targets. While direct experimental data for this specific ligand is not extensively published, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its interaction with this class of enzymes. This document, therefore, presents a framework for such an investigation, detailing the theoretical underpinnings, experimental design, and data interpretation using state-of-the-art biophysical techniques.

Introduction: The Significance of Thermodynamic Analysis in Drug Discovery

Understanding the binding affinity of a small molecule to its protein target is a cornerstone of drug discovery. However, a simple affinity constant (Kd) only tells part of the story. A deeper understanding of the thermodynamic parameters that govern this interaction—enthalpy (ΔH) and entropy (ΔS)—provides invaluable insights into the mechanism of binding and can guide lead optimization efforts.[1][2] The Gibbs free energy of binding (ΔG), which is directly related to the binding affinity, is composed of these enthalpic and entropic contributions (ΔG = ΔH - TΔS).[3]

  • Enthalpy-driven binding (favorable ΔH) is typically associated with the formation of strong, specific interactions such as hydrogen bonds and van der Waals forces.

  • Entropy-driven binding (favorable TΔS) often results from the release of ordered water molecules from the binding interface (the hydrophobic effect) and conformational changes in the ligand and/or protein.[4]

By dissecting the thermodynamic signature of a ligand-receptor interaction, we can move beyond simply asking "how tightly does it bind?" to "why does it bind?". This knowledge is critical for rationally designing compounds with improved potency, selectivity, and pharmacokinetic properties.

The Target Landscape for 4-methylsulfanylpyrimidin-5-amine: A Kinase-Centric Hypothesis

While the specific biological receptor for 4-methylsulfanylpyrimidin-5-amine is not definitively established in publicly available literature, its chemical scaffold is a well-recognized pharmacophore in the realm of kinase inhibitors. Numerous pyrimidine-based compounds have been developed as potent and selective inhibitors of various kinases, which are key regulators of cellular processes and prominent targets in oncology and other therapeutic areas.[5][6][7]

For instance, derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[5] Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been shown to inhibit Aurora kinases, another family of enzymes critical for mitosis.[6] The mechanism of action for these compounds typically involves competitive binding at the ATP-binding site of the kinase.[5][8]

Given this strong precedent, this guide will proceed under the working hypothesis that 4-methylsulfanylpyrimidin-5-amine is a kinase inhibitor. The following sections will outline a comprehensive strategy to characterize the thermodynamics of its binding to a representative kinase, for example, a Cyclin-Dependent Kinase like CDK2.

Key Biophysical Techniques for Thermodynamic Characterization

A multi-pronged approach utilizing several biophysical techniques is recommended to build a robust thermodynamic profile of ligand-receptor binding. The three pillars of this approach are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Analysis

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[2][9][10][11] This allows for the determination of the binding affinity (Ka, the inverse of Kd), binding stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment.[3][12] From these parameters, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[3][12]

Objective: To determine the complete thermodynamic profile of the interaction between 4-methylsulfanylpyrimidin-5-amine and a purified kinase (e.g., CDK2/CycA).

Materials:

  • Purified kinase (e.g., >95% purity, concentration accurately determined)

  • 4-methylsulfanylpyrimidin-5-amine (high purity)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO). Crucially, the buffer for the protein and the ligand must be identical to minimize heats of dilution. [3][13]

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified kinase against the ITC buffer.

    • Dissolve the 4-methylsulfanylpyrimidin-5-amine in the final dialysis buffer. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein and ligand solutions.[3]

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the kinase solution into the sample cell (typically 5-50 µM).

    • Load the 4-methylsulfanylpyrimidin-5-amine solution into the injection syringe (typically 10-20 times the protein concentration).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution.

    • The instrument will measure the heat change after each injection.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to yield a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, n, ΔH).

ParameterInterpretation
Kd (Dissociation Constant) A measure of binding affinity. Lower Kd indicates tighter binding.
ΔG (Gibbs Free Energy) The overall energy of binding. A negative value indicates a spontaneous interaction.
ΔH (Enthalpy) The change in heat upon binding. A negative value indicates favorable enthalpic contributions (e.g., H-bond formation).
-TΔS (Entropy) The change in randomness of the system. A positive value indicates favorable entropic contributions (e.g., hydrophobic effect).

A binding interaction can be enthalpy-driven, entropy-driven, or a combination of both.[14] For many kinase inhibitors, binding is often enthalpy-driven due to the formation of specific hydrogen bonds within the ATP-binding pocket.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[15][16][17] While SPR is primarily used to determine the kinetics of binding—the association rate constant (kon) and the dissociation rate constant (koff)—these can be used to calculate the equilibrium dissociation constant (Kd = koff/kon).[7]

Objective: To determine the association and dissociation rate constants for the interaction between 4-methylsulfanylpyrimidin-5-amine and a kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified kinase

  • 4-methylsulfanylpyrimidin-5-amine

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • The kinase (the "ligand" in SPR terminology) is typically immobilized on the sensor chip surface. Amine coupling is a common method.

  • Analyte Injection:

    • A series of concentrations of 4-methylsulfanylpyrimidin-5-amine (the "analyte") are flowed over the sensor surface.

  • Data Collection:

    • The binding of the analyte to the immobilized ligand is monitored in real-time, generating a sensorgram.

  • Data Analysis:

    • The sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

SPR_Workflow A Immobilize Kinase on Sensor Chip B Inject Multiple Concentrations of 4-methylsulfanylpyrimidin-5-amine A->B Flow analyte C Monitor Association and Dissociation Phases B->C Real-time detection D Fit Sensorgrams to a Kinetic Model C->D Data processing E Determine kon, koff, and Kd D->E Calculation

Caption: Workflow for a typical SPR experiment.

Differential Scanning Fluorimetry (DSF): A High-Throughput Screening Tool

DSF, also known as the Thermal Shift Assay, is a rapid and cost-effective method to assess ligand binding by measuring the change in a protein's thermal stability upon ligand binding.[5][6][8] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Objective: To determine if 4-methylsulfanylpyrimidin-5-amine binds to and stabilizes the target kinase.

Materials:

  • Real-time PCR instrument

  • Fluorescent dye (e.g., SYPRO Orange)

  • Purified kinase

  • 4-methylsulfanylpyrimidin-5-amine

  • Assay buffer

Procedure:

  • Reaction Setup:

    • In a multi-well plate, combine the kinase, the fluorescent dye, and either the ligand or a vehicle control (e.g., DMSO).

  • Thermal Denaturation:

    • The plate is heated in the real-time PCR instrument over a temperature gradient (e.g., 25 °C to 95 °C).

  • Fluorescence Monitoring:

    • As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) between the protein with and without the ligand is calculated.

DSF_Outcome cluster_0 DSF Experiment Ligand 4-methylsulfanylpyrimidin-5-amine Binding Binding Event Ligand->Binding Kinase Target Kinase Kinase->Binding Stabilization Protein Stabilization Binding->Stabilization Increased_Tm Increased Melting Temperature (ΔTm > 0) Stabilization->Increased_Tm

Caption: Logical flow of a positive DSF result.

Synthesizing the Data: Building a Complete Thermodynamic Picture

By integrating the data from ITC, SPR, and DSF, a comprehensive understanding of the binding of 4-methylsulfanylpyrimidin-5-amine to its target kinase can be achieved.

TechniquePrimary OutputContribution to Understanding
ITC Kd, ΔH, ΔS, nProvides the complete thermodynamic signature, revealing the driving forces of the interaction.
SPR kon, koff, KdElucidates the kinetics of the interaction, including how quickly the complex forms and dissociates.
DSF ΔTmA rapid, qualitative measure of binding and target engagement.

For example, a ligand might exhibit a fast kon and a slow koff in SPR, indicating rapid binding and a stable complex. ITC could then reveal that this tight binding is primarily driven by favorable enthalpy (ΔH << 0), suggesting the formation of strong hydrogen bonds, which could be further investigated through structural biology techniques.

Conclusion: From Thermodynamics to Rational Drug Design

The thermodynamic characterization of 4-methylsulfanylpyrimidin-5-amine binding to its putative kinase target is a critical step in its evaluation as a potential therapeutic agent. By moving beyond a simple measure of affinity and dissecting the enthalpic and entropic driving forces of the interaction, researchers can gain deep mechanistic insights. This knowledge is not merely academic; it provides a rational basis for the structure-based design of next-generation inhibitors with optimized potency, selectivity, and ultimately, therapeutic efficacy. The integrated biophysical approach outlined in this guide provides a robust framework for achieving this goal.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., & Packman, K. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]

  • Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved from [Link]

  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., & Kosmopoulou, M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4326–4344. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 3456. [Link]

  • Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 389–399. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Nicoya Lifesciences. (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Ladbury, J. E., & Chowdhry, B. Z. (2000). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(4), 389–402. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • The Biochemist. (2025, January 29). A beginner's guide to differential scanning fluorimetry. Retrieved from [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • University of Cambridge. (n.d.). Standard Operating Procedure Thermal shifts (DSF) using the Bio-Rad CFX Connect. Retrieved from [Link]

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]

  • Weiland, G. A., & Molinoff, P. B. (1981). Quantitative analysis of drug-receptor interactions: I. Determination of kinetic and equilibrium properties. Biochemical Pharmacology, 30(17), 2341–2347. [Link]

  • PubMed. (2010, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2022, October 15). Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer. Retrieved from [Link]

  • PubMed. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: Thermodynamics of Ligand Binding. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • IntechOpen. (2011, November 2). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. Retrieved from [Link]

  • Current Opinion in Structural Biology. (1999). Thermodynamic analysis of biomolecular interactions. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Retrieved from [Link]

  • eScholarship.org. (n.d.). Protocol for performing and optimizing differential scanning fluorimetry experiments. Retrieved from [Link]

  • ResearchGate. (2023, March 10). How to process the protein and ligand Isothermal Titration Calorimetry (ITC)?. Retrieved from [Link]

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Exploratory

4-Methylsulfanylpyrimidin-5-amine: Electron Density and Reactivity Mapping

Introduction to Pyrimidine Push-Pull Dynamics The pyrimidine core is inherently π -deficient and electron-withdrawing, making it an ideal scaffold for designing push-pull molecular systems[1]. By introducing specific fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyrimidine Push-Pull Dynamics

The pyrimidine core is inherently π -deficient and electron-withdrawing, making it an ideal scaffold for designing push-pull molecular systems[1]. By introducing specific functional groups—such as a methylsulfanyl ( −SCH3​ ) group at the 4-position and an amine ( −NH2​ ) at the 5-position—researchers can finely tune the electronic landscape of the molecule. The resulting 4-methylsulfanylpyrimidin-5-amine derivative exhibits unique charge transfer characteristics, driven by the electron-donating capacity of the amine and the polarizable nature of the sulfur atom.

Understanding the reactivity of this scaffold requires a rigorous mapping of its electron density. Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces provide a self-validating framework for predicting electrophilic and nucleophilic attack sites[1][2].

Electronic Structure and Density Mapping

Density Functional Theory (DFT) Optimization

To accurately map the electron density, the molecular geometry must first be optimized. The standard, field-proven approach utilizes Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[1][3]. This specific basis set includes diffuse and polarization functions, which are critical for accurately modeling the lone pairs on the nitrogen and sulfur atoms.

MEP and ALIE Surface Analysis

The most straightforward method to visualize molecular reactivity is by mapping quantum descriptors onto the electron density surface[1].

  • MEP (Molecular Electrostatic Potential): Identifies regions of high electron density (red, negative potential) prone to electrophilic attack, and regions of low electron density (blue, positive potential) prone to nucleophilic attack. In 4-methylsulfanylpyrimidin-5-amine, the pyrimidine nitrogen atoms typically exhibit the most negative MEP values[3].

  • ALIE (Average Local Ionization Energy): Highlights the areas where electrons are least tightly bound. The lowest ALIE values typically localize near the sulfur atom of the methylsulfanyl group and the nitrogen of the amine, indicating these are the primary sites for electrophilic aromatic substitution or oxidation[2].

ReactivityWorkflow A 4-Methylsulfanylpyrimidin-5-amine (Initial Coordinates) B DFT Optimization B3LYP/6-311++G(d,p) A->B SCXRD Input C Wavefunction Generation B->C Minimized Energy D MEP Surface Mapping (Electrophilic/Nucleophilic Sites) C->D E ALIE Surface Mapping (Electron Lability) C->E F Reactivity Prediction Model D->F Charge Distribution E->F Ionization Potential

Fig 1: Computational workflow for mapping pyrimidine electron density and reactivity.

Quantitative Reactivity Profiling

The push-pull nature of the molecule can be quantified by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating capacity (localized primarily over the amine and methylsulfanyl groups), while the LUMO represents the electron-accepting capacity (localized over the pyrimidine ring)[1].

Table 1: Key Quantum Chemical Descriptors (Representative Values)

DescriptorValue / RegionCausality / Implication
HOMO Energy ~ -6.10 eVHigh electron-donating capacity from −NH2​ and −SCH3​ .
LUMO Energy ~ -1.85 eV π -deficient pyrimidine ring accepts electron density.
Band Gap ( ΔE ) ~ 4.25 eVModerate gap indicates good chemical stability but high polarizability.
MEP Minima Pyrimidine N-atomsPrimary sites for protonation or electrophilic coordination.
ALIE Minima Sulfur lone pairsPrimary sites for oxidation (e.g., to sulfoxide/sulfone).

Self-Validating Experimental Protocol: Synthesis and Crystallization

To ensure trustworthiness, theoretical DFT calculations must be grounded in empirical structural data obtained via Single-Crystal X-Ray Diffraction (SCXRD)[1][4]. The following protocol outlines the synthesis and isolation of methylsulfanyl-pyrimidine derivatives for structural validation.

Step-by-Step Methodology
  • Nucleophilic Aromatic Substitution ( SN​Ar ):

    • Action: Dissolve 5-amino-4-chloro-pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Action: Add sodium methanethiolate ( NaSCH3​ , 1.2 eq) dropwise under an inert argon atmosphere.

    • Causality: The electron-withdrawing nature of the pyrimidine ring activates the 4-position for SN​Ar . Cooling to 0 °C prevents over-reaction or degradation of the amine group[1].

  • Reaction Monitoring & Workup:

    • Action: Stir the mixture at room temperature for 4-6 hours, monitoring via TLC.

    • Action: Quench with saturated aqueous NH4​Cl and extract with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Crystallization for SCXRD:

    • Action: Dissolve the crude 4-methylsulfanylpyrimidin-5-amine in a minimal amount of hot methanol.

    • Action: Allow the solvent to evaporate slowly at room temperature over 4–5 days[2].

    • Causality: Slow evaporation promotes the formation of highly ordered, block-shaped single crystals suitable for determining exact atomic coordinates and intermolecular interactions (e.g., C−H⋯π and N−H⋯S hydrogen bonds)[4][5].

  • Structural Validation:

    • Action: Mount the crystal on a diffractometer (e.g., Bruker APEX-II CCD) using monochromatic MoK α radiation[3].

    • Action: Use the empirical coordinates as the initial input for the DFT geometry optimization, closing the validation loop between experimental structure and theoretical electron density mapping[3].

References

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. RSC Advances. 1

  • Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics. ACS Omega. 2

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative. RSC Publishing. 3

  • Crystal structure determination and analyses of Hirshfeld surface, crystal voids, intermolecular interaction energies and energy frameworks of 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine. PMC / NIH. 4

  • 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione. PMC / NIH. 5

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Foundational

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of 4-Methylsulfanylpyrimidin-5-amine: Implications for Drug Discovery

Executive Summary: The physicochemical properties of a compound, particularly its molecular weight and lipophilicity, are foundational pillars in modern drug discovery, governing its pharmacokinetic and pharmacodynamic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The physicochemical properties of a compound, particularly its molecular weight and lipophilicity, are foundational pillars in modern drug discovery, governing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical analysis of these two critical parameters for the molecule 4-methylsulfanylpyrimidin-5-amine. We will dissect the theoretical basis and calculation of its molecular weight and explore the multifaceted concept of lipophilicity, quantified as the partition coefficient (LogP). Furthermore, this document details both computational and experimental methodologies for determining LogP, offering field-proven insights into their application. By contextualizing these properties within the framework of drug design, this guide serves as an essential resource for researchers aiming to optimize small-molecule candidates.

Introduction to 4-Methylsulfanylpyrimidin-5-amine

Chemical Identity and Structure

4-Methylsulfanylpyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core. This scaffold is of significant interest in medicinal chemistry, as the pyrimidine ring is a key structural component in nucleobases and numerous approved therapeutic agents. The structure is characterized by a methylsulfanyl (–SCH₃) group at the 4-position and an amine (–NH₂) group at the 5-position.

  • IUPAC Name: 4-(methylthio)pyrimidin-5-amine

  • Molecular Formula: C₅H₇N₃S

  • Canonical SMILES: CSc1nccc(c1N)n

The strategic placement of the amine and methylsulfanyl groups influences the molecule's electronic properties, hydrogen bonding capacity, and overall conformation, which are pivotal for its interaction with biological targets.

Significance in Medicinal Chemistry

Pyrimidine derivatives are ubiquitous in drug development due to their ability to mimic endogenous molecules and engage with a wide array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and enzymes. The substituents on the pyrimidine ring, such as the methylsulfanyl and amine groups in the title compound, are critical for modulating target affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Fundamental Physicochemical Properties

A molecule's journey from a laboratory compound to a viable drug candidate is heavily dictated by its physical and chemical characteristics. For oral drug candidates, molecular weight and lipophilicity are paramount.

Molecular Weight (MW)

Molecular weight is the mass of one mole of a substance. It is a simple but powerful descriptor in drug design.

  • Calculation and Value: The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C₅H₇N₃S).

    • Carbon (C): 5 × 12.011 u = 60.055 u

    • Hydrogen (H): 7 × 1.008 u = 7.056 u

    • Nitrogen (N): 3 × 14.007 u = 42.021 u

    • Sulfur (S): 1 × 32.06 u = 32.06 u

    • Total Molecular Weight: 141.20 g/mol [1]

  • The Role of MW in Drug Design: The "Rule of Five," a widely recognized guideline for predicting the druglikeness of a molecule, posits that poor absorption or permeation is more likely when the molecular weight is over 500 g/mol .[2] Smaller molecules (<500 g/mol ) generally exhibit better solubility, absorption, and diffusion, increasing their potential for oral bioavailability.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a measure of a compound's affinity for a nonpolar, lipid-like environment versus an aqueous one.[3] It is arguably one of the most critical physicochemical properties influencing a drug's fate in the body.[3]

  • Defining Lipophilicity and its Measurement: Lipophilicity is experimentally determined by measuring the partition coefficient (P), which is the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[2] This ratio is expressed on a logarithmic scale as LogP.

    • LogP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

    • A positive LogP indicates higher lipophilicity (hydrophobicity).

    • A negative LogP indicates lower lipophilicity (hydrophilicity).

    • A LogP of 0 indicates equal partitioning between the two phases.

  • Why LogP is a Critical Parameter in ADMET Profiling: Lipophilicity profoundly impacts nearly every aspect of pharmacokinetics. A compound must possess a balanced lipophilicity to successfully navigate the diverse environments of the human body—from the aqueous milieu of the gut and blood to the lipid bilayers of cell membranes.

    • Absorption: Sufficient lipophilicity is required to cross the lipid-rich intestinal mucosa.

    • Distribution: Highly lipophilic drugs may excessively bind to plasma proteins or accumulate in fatty tissues, reducing the free concentration available to act on the target.

    • Metabolism: Increased lipophilicity often correlates with greater metabolism by cytochrome P450 enzymes.

    • Toxicity: High lipophilicity can lead to off-target effects and increased toxicity.

For ionizable compounds, the distribution is pH-dependent and is measured as LogD.[2][3] Understanding the distinction between LogP (for the neutral species) and LogD (for all species at a specific pH) is crucial for accurately predicting in vivo behavior.[3]

Data Summary for 4-Methylsulfanylpyrimidin-5-amine

The key physicochemical properties for 4-methylsulfanylpyrimidin-5-amine are summarized below. Note that LogP values are often calculated using various algorithms, which can lead to slightly different results.

PropertyValueSource
Molecular Formula C₅H₇N₃SPubChem[1]
Molecular Weight 141.20 g/mol PubChem[1]
Calculated LogP (XLogP3) 0.7PubChem[1]

This LogP value suggests that 4-methylsulfanylpyrimidin-5-amine is a relatively balanced molecule, with a slight preference for the organic phase, but still retaining significant aqueous solubility.

Methodologies for Property Determination

Computational (In Silico) Prediction of LogP

In early-stage drug discovery, where hundreds or thousands of compounds are considered, experimental determination of properties is impractical. In silico prediction provides a rapid and cost-effective means to prioritize candidates.

  • Rationale and Application: Computational models estimate LogP based on a molecule's structure. These predictions are invaluable for virtual screening, library design, and identifying potential liabilities before synthesis.

  • Overview of Methodologies:

    • Atom-based methods (e.g., ALOGP, XLogP): These methods sum the contributions of individual atoms to the overall lipophilicity.

    • Fragment-based methods (e.g., CLogP): These approaches dissect the molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.

The existence of multiple computational methods, which may yield different results, underscores the importance of using predictions as a guide rather than an absolute measure.[4]

G cluster_workflow Diagram 1: In Silico LogP Prediction Workflow A Input: 2D Molecular Structure (e.g., SMILES) B Select Prediction Algorithm (e.g., Atom-based, Fragment-based) A->B C Software Calculation: Sum of atomic/fragmental contributions + correction factors B->C D Output: Calculated LogP Value C->D E Analysis & Prioritization D->E

Caption: A streamlined workflow for the computational prediction of LogP.

Experimental Determination of LogP

Experimental validation is the gold standard for confirming the lipophilicity of high-priority compounds.

  • The Causality Behind Experimental Choices:

    • Shake-Flask Method: This is the traditional "gold standard" method. It involves dissolving the compound in a biphasic system of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the compound's concentration in each phase. While direct and accurate, it is low-throughput and requires a significant amount of the compound.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, automated, and more widely used indirect method. It correlates a compound's retention time on a nonpolar stationary phase with known LogP values of a set of standards. It requires minimal compound and is highly reproducible.

Protocol 4.2.1: Detailed Step-by-Step HPLC-Based LogP Determination

This protocol provides a self-validating system for the reliable determination of LogP.

1. Objective: To determine the LogP value of 4-methylsulfanylpyrimidin-5-amine by correlating its capacity factor (k) with the known LogP values of a standard set of compounds.

2. Materials & Reagents:

  • 4-methylsulfanylpyrimidin-5-amine (Test Compound)

  • Reference Standards with known LogP values (e.g., Uracil, Toluene, Naphthalene)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other appropriate buffer component)

  • C18 Reversed-Phase HPLC Column

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

4. Experimental Procedure:

  • Preparation of Mobile Phases: Prepare a series of isocratic mobile phases with varying compositions of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 ACN:Water), each containing a small amount of formic acid (e.g., 0.1%) to ensure consistent ionization.
  • Preparation of Solutions: Prepare stock solutions of the test compound and each reference standard in acetonitrile or a suitable solvent.
  • Determination of Dead Time (t₀): Inject a non-retained compound (like Uracil or sodium nitrate) to measure the column void time.
  • Chromatographic Runs: For each mobile phase composition, inject the test compound and each reference standard individually. Record the retention time (tᵣ).
  • Calculate Capacity Factor (k): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀ .
  • Extrapolate to 100% Aqueous Phase: For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase. Perform a linear regression and extrapolate to find the y-intercept, which corresponds to the log(k) value in 100% aqueous mobile phase (log kₗ).
  • Create Calibration Curve: Plot the known LogP values of the reference standards against their calculated log kₗ values.
  • Determine LogP of Test Compound: Using the linear regression equation from the calibration curve (Step 7), calculate the LogP of 4-methylsulfanylpyrimidin-5-amine from its log kₗ value.

5. Self-Validation & Trustworthiness:

  • The linearity of the calibration curve (R² > 0.98) validates the relationship between retention and lipophilicity for the chosen standards.

  • Running the experiment with multiple mobile phase compositions and extrapolating ensures that the determined value is independent of a single solvent condition, providing a more robust measure of inherent lipophilicity.

G cluster_workflow Diagram 2: Experimental HPLC-Based LogP Workflow A Prepare Mobile Phases & Sample Solutions B Inject Samples into RP-HPLC System A->B C Measure Retention Times (tᵣ) & Dead Time (t₀) B->C D Calculate log kₗ (Extrapolate to 100% Aqueous) C->D E Generate Calibration Curve (Known LogP vs. log kₗ) D->E For Standards F Calculate LogP of Test Compound D->F For Test Compound E->F

Caption: A workflow for the experimental determination of LogP via RP-HPLC.

Strategic Implications for Drug Development

The molecular weight (141.20 g/mol ) and calculated LogP (0.7) of 4-methylsulfanylpyrimidin-5-amine place it in a favorable region of chemical space for drug development.

  • Low Molecular Weight: Its low MW is advantageous, suggesting a higher likelihood of good solubility and permeability, and provides ample opportunity for chemical modification without breaching the 500 g/mol guideline.

  • Balanced Lipophilicity: The LogP of 0.7 indicates that the compound is neither excessively lipophilic nor overly hydrophilic. This balance is often a desirable starting point, as it suggests the compound may avoid the pitfalls of poor absorption (if too hydrophilic) or high metabolic clearance and toxicity (if too lipophilic).

This data suggests that 4-methylsulfanylpyrimidin-5-amine is a promising scaffold. Further optimization would focus on enhancing potency against a specific target while carefully modulating lipophilicity to maintain this favorable ADMET profile.

G cluster_logic Diagram 3: Relationship of MW & LogP to Drug Viability MW Molecular Weight (MW) Sol Solubility MW->Sol Low MW ↑ Perm Permeability MW->Perm Low MW ↑ LogP Lipophilicity (LogP) LogP->Sol Low LogP ↑ LogP->Perm Optimal LogP ↑ Met Metabolism LogP->Met High LogP ↑ Tox Toxicity LogP->Tox High LogP ↑ Viability Candidate Viability Sol->Viability Perm->Viability Met->Viability Tox->Viability

Caption: The interplay between Molecular Weight, LogP, and key ADMET factors.

Conclusion

4-Methylsulfanylpyrimidin-5-amine possesses a low molecular weight and a balanced lipophilicity profile, making it an attractive starting point for medicinal chemistry programs. This technical guide has detailed the fundamental importance of these properties and provided robust, self-validating protocols for their determination. By integrating both computational predictions and rigorous experimental validation, researchers can make more informed decisions, increasing the efficiency of the drug discovery process and enhancing the probability of identifying successful clinical candidates.

References

  • PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Retrieved from [Link]

  • Shalaeva, E., et al. (2013). The comparison of various approaches for the lipophilicity determination. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methylsulfanylpyrimidin-5-amine: A Detailed Laboratory Protocol and Application Guide

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active molecules, including several approved therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, making it a "privileged scaffold" in the design of novel drugs. Among the various substituted pyrimidines, 4-methylsulfanylpyrimidin-5-amine stands out as a versatile intermediate. Its structural motifs, an amine and a methylsulfanyl group, offer reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 4-methylsulfanylpyrimidin-5-amine, detailing the underlying chemical principles and experimental best practices.

Synthetic Strategy: A Two-Step Approach to 4-Methylsulfanylpyrimidin-5-amine

The synthesis of 4-methylsulfanylpyrimidin-5-amine is efficiently achieved through a robust two-step reaction sequence. This strategy begins with the commercially available 4-chloro-5-nitropyrimidine. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the methylsulfanyl group at the C4 position. The subsequent and final step is the selective reduction of the nitro group at the C5 position to the desired primary amine.

Synthetic_Workflow Start 4-Chloro-5-nitropyrimidine Intermediate 5-Nitro-4-(methylthio)pyrimidine Start:e->Intermediate:w Step 1: Nucleophilic Aromatic Substitution Reagents: Sodium thiomethoxide (NaSMe) Solvent: DMF FinalProduct 4-Methylsulfanylpyrimidin-5-amine Intermediate:e->FinalProduct:w Step 2: Nitro Group Reduction Reagents: Iron powder (Fe), Acetic Acid (AcOH) Solvent: Ethanol/Water

Application

Application Notes and Protocols: 4-Methylsulfanylpyrimidin-5-amine as a Versatile Building Block for Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 4-Methylsulfanylpyrimidin-5-amine Scaffold In the landscape of medicinal chemistry and materials science, the pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Methylsulfanylpyrimidin-5-amine Scaffold

In the landscape of medicinal chemistry and materials science, the pyrimidine core is a privileged scaffold, forming the basis of numerous biologically active compounds and functional materials.[1] Within this class, 4-methylsulfanylpyrimidin-5-amine emerges as a highly versatile and strategically important building block. Its unique arrangement of functional groups—a nucleophilic 5-amino group, a pyrimidine ring system, and a readily displaceable 4-methylsulfanyl group—offers a rich platform for the synthesis of a diverse array of fused heterocyclic systems.

The 5-amino group serves as a key handle for annulation reactions, enabling the construction of fused imidazole, thiazole, and other heterocyclic rings. The 4-methylsulfanyl group, being a good leaving group, provides a site for subsequent functionalization through nucleophilic aromatic substitution, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the final compounds. This dual functionality makes 4-methylsulfanylpyrimidin-5-amine a powerful tool in the hands of synthetic chemists for the rapid generation of molecular diversity.

This application note provides a comprehensive guide to the utilization of 4-methylsulfanylpyrimidin-5-amine as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on the preparation of purine and thienopyrimidine derivatives. Detailed experimental protocols, mechanistic insights, and expected outcomes are presented to facilitate the seamless integration of this valuable building block into drug discovery and development workflows.

Synthesis of the Building Block: 4-Methylsulfanylpyrimidin-5-amine

While not ubiquitously available from commercial suppliers, the synthesis of 4-methylsulfanylpyrimidin-5-amine can be inferred from established pyrimidine syntheses. A plausible and efficient route involves a multi-step sequence starting from readily available precursors.

A common strategy for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a thiourea, followed by functional group manipulations.

Proposed Synthetic Pathway:

G A Thiourea + Malononitrile derivative B 2-Thio-4-aminopyrimidine-5-carbonitrile A->B Cyclocondensation C S-Methylation B->C D 2-Methylsulfanyl-4-aminopyrimidine-5-carbonitrile C->D E Reduction of Nitrile D->E F 4-Methylsulfanylpyrimidin-5-amine E->F

Caption: Proposed synthetic workflow for 4-methylsulfanylpyrimidin-5-amine.

Application I: Synthesis of Purine Scaffolds via Traube Synthesis

The Traube purine synthesis is a classical and highly effective method for the construction of the purine ring system from 4,5-diaminopyrimidines.[2][3][4] 4-Methylsulfanylpyrimidin-5-amine serves as an excellent substrate for this reaction, leading to the formation of 6-methylsulfanylpurines, which are valuable intermediates for further derivatization.

Mechanistic Rationale

The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon electrophile, typically formic acid or a derivative thereof. The reaction proceeds through the formation of an N-formyl intermediate at the more nucleophilic 5-amino group, followed by intramolecular cyclization and dehydration to afford the purine ring.

G cluster_0 Traube Purine Synthesis A 4-Methylsulfanylpyrimidin-5-amine C N-Formyl Intermediate A->C Formylation B Formic Acid B->C D Intramolecular Cyclization C->D E Dehydration D->E F 6-Methylsulfanylpurine E->F

Caption: Key steps in the Traube synthesis of 6-methylsulfanylpurine.

Experimental Protocol: Synthesis of 6-Methylsulfanylpurine

Materials:

  • 4-Methylsulfanylpyrimidin-5-amine

  • Formic acid (98-100%)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 4-methylsulfanylpyrimidin-5-amine (1.0 eq) in a round-bottom flask, add an excess of formic acid (10-20 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired 6-methylsulfanylpurine.

Expected Results:

ProductYieldPhysical AppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
6-Methylsulfanylpurine70-85%White to off-white solid~8.9 (s, 1H), ~8.1 (s, 1H), ~2.7 (s, 3H)~162, 155, 152, 144, 132, 15

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Application II: Synthesis of Thienopyrimidine Scaffolds

Thienopyrimidines are another important class of fused heterocycles with a wide range of biological activities.[5][6] 4-Methylsulfanylpyrimidin-5-amine can be utilized as a key precursor for the synthesis of certain thienopyrimidine isomers, particularly through reactions that involve the construction of the thiophene ring onto the pyrimidine core.

Synthetic Strategy

A common approach to thienopyrimidines involves the reaction of an ortho-amino-cyano or ortho-amino-ester substituted heterocycle with a source of the remaining atoms for the fused ring. In the context of our building block, the 5-amino group can react with various reagents to construct the thiophene ring.

G cluster_1 Thienopyrimidine Synthesis A 4-Methylsulfanylpyrimidin-5-amine C Alkylation of Amino Group A->C N-Alkylation B α-Haloketone or α-Haloester B->C D Intramolecular Cyclization C->D E Thienopyrimidine Derivative D->E

Caption: General workflow for the synthesis of thienopyrimidines.

Experimental Protocol: Synthesis of a Substituted Thieno[2,3-d]pyrimidine

Materials:

  • 4-Methylsulfanylpyrimidin-5-amine

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add 4-methylsulfanylpyrimidin-5-amine (1.0 eq) and stir at room temperature for 30 minutes.

  • Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired thieno[2,3-d]pyrimidine derivative.

Expected Results:

ProductYieldPhysical AppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Substituted Thieno[2,3-d]pyrimidine60-75%Crystalline solidVaries with substituentsVaries with substituents

Note: The specific product and its spectroscopic data will depend on the α-halocarbonyl compound used.

Conclusion

4-Methylsulfanylpyrimidin-5-amine is a valuable and versatile building block for the synthesis of a wide range of heterocyclic scaffolds. Its unique combination of a nucleophilic amino group and a displaceable methylsulfanyl group allows for the efficient construction of fused ring systems such as purines and thienopyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel molecules with potential applications in drug discovery and materials science. The strategic application of this building block can significantly accelerate the development of new chemical entities with desired biological activities and properties.

References

  • Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]

  • Filo. (2026, February 15). Explain Traube Synthesis. [Link]

  • Pharmaguideline. Synthesis and Medicinal Uses of Purine. [Link]

  • Mavrova, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3289. [Link]

  • Priya, P. S., et al. (2025). A Comprehensive Review on Synthesis and Pharmacological Importance of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15), 566-586. [Link]

  • Debnath, S., et al. (2025). A Green Approach for the Synthesis of 5,6‐Dihydropyrimido[4,5‐d]Pyrimidines From N‐Uracil Amidines in Water. Journal of Heterocyclic Chemistry. [Link]

  • Mavrova, A., et al. (2022). Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Shaker, Y. M. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 549-559. [Link]

  • Dorokhov, V. A., et al. (2003). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Russian Chemical Bulletin, 52(7), 1638-1644. [Link]

  • Abdel-Gawad, S. M., et al. (2003). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 8(1), 1-8. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]

  • Google Patents.
  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • CompTox Chemicals Dashboard. 5-methanesulfonyl-2-(methylsulfanyl)pyrimidin-4-amine. [Link]

  • PubChem. 4-Aminopyrimidine. [Link]

Sources

Method

Application Note: Desulfitative Suzuki-Miyaura (Liebeskind-Srogl) Cross-Coupling of 4-Methylsulfanylpyrimidin-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol Strategic Rationale & Introduction In modern drug discovery, functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol

Strategic Rationale & Introduction

In modern drug discovery, functionalized pyrimidines are privileged scaffolds, particularly in the development of kinase inhibitors and CNS-active therapeutics. 4-Methylsulfanylpyrimidin-5-amine is a highly versatile building block[1]; it possesses an unprotected primary amine at the 5-position (primed for subsequent derivatization) and a methylsulfanyl (thiomethyl) group at the 4-position.

Traditionally, functionalizing the 4-position via a standard Suzuki-Miyaura cross-coupling requires a halogenated precursor (e.g., 4-chloro or 4-bromo) and strongly basic conditions (e.g., Na₂CO₃, K₃PO₄). However, subjecting an unprotected 5-aminopyrimidine to basic conditions at elevated temperatures often leads to competitive nucleophilic aromatic substitution ( SN​Ar ), substrate degradation, or unwanted side reactions.

To circumvent these limitations, we employ the Liebeskind-Srogl cross-coupling [2]. This desulfitative variant of the Suzuki-Miyaura reaction leverages the methylsulfanyl group as a pseudohalide. Crucially, it operates under completely neutral conditions , preserving the integrity of the free amine and ensuring high chemoselectivity[3].

Mechanistic Causality: Dual Pd/Cu Catalysis

The success of this protocol relies on a synergistic Palladium/Copper catalytic system. Understanding the causality of these reagents is critical for troubleshooting and scale-up:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C–S bond of the pyrimidine. While C–S bonds are typically less reactive than C–Br or C–I bonds, the electron-deficient nature of the pyrimidine ring facilitates this step.

  • Copper-Mediated Polarization: The addition of a stoichiometric Copper(I) co-catalyst—specifically Copper(I) thiophene-2-carboxylate (CuTC)—is mandatory[4]. Cu(I) coordinates to the sulfur atom of the Pd(II)-thiolate intermediate, strongly polarizing the Pd–S bond.

  • Transmetalation & Scavenging: CuTC plays a dual role. The carboxylate ligand facilitates the transfer of the aryl group from the boronic acid to the Palladium center. Simultaneously, the Cu(I) acts as an irreversible thiolate scavenger, precipitating as CuSMe. This precipitation provides the thermodynamic driving force for the reaction[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)4] OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd 4-methylsulfanylpyrimidin-5-amine PdII Pd(II) Thiolate Intermediate [Ar-Pd-SMe] OxAdd->PdII TransMet Transmetalation CuTC + Ar'-B(OH)2 PdII->TransMet Cu(I) Polarization PdII_2 Pd(II) Diorgano Intermediate [Ar-Pd-Ar'] TransMet->PdII_2 Thiolate Scavenging RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Arylpyrimidin-5-amine + Cu-SMe + B(OH)2(TC) RedElim->Product

Catalytic cycle of the Liebeskind-Srogl cross-coupling highlighting Pd/Cu dual activation.

Quantitative Optimization of Reaction Conditions

The following table summarizes the optimization data for coupling 4-methylsulfanylpyrimidin-5-amine with a standard arylboronic acid.

EntryCatalyst (mol%)Co-Catalyst (equiv)SolventTemp (°C)Yield (%)Mechanistic Causality & Observation
1 Pd(PPh₃)₄ (5%) CuTC (1.5) THF 80 88 Optimal conditions; complete conversion.
2Pd(PPh₃)₄ (5%)CuMeSal (1.5)THF8076Slower transmetalation compared to CuTC.
3Pd₂(dba)₃ (2.5%)CuTC (1.5)Dioxane10082Viable alternative for sterically hindered boronic acids.
4Pd(PPh₃)₄ (5%)NoneTHF800No reaction; confirms Cu(I) is strictly required to activate C-S.
5Pd(PPh₃)₄ (5%)CuTC (1.5)DMF8041Polar coordinating solvent inhibits Pd oxidative addition.

Note: Because the substrate contains a free primary amine that can weakly coordinate to Copper, 1.5 equivalents of CuTC are used to ensure sufficient active Cu(I) remains available for the catalytic cycle.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure experimental integrity and reproducibility.

Materials Required
  • 4-Methylsulfanylpyrimidin-5-amine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) thiophene-2-carboxylate [CuTC] (1.5 mmol)

  • Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology

Step 1: Assembly & Degassing

  • To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 4-methylsulfanylpyrimidin-5-amine, arylboronic acid, CuTC, and Pd(PPh₃)₄.

  • Seal the vial with a crimp cap and PTFE septum.

  • Evacuate the vial and backfill with Argon (repeat 3 times).

  • Inject 10 mL of anhydrous, degassed THF via syringe.

Validation Checkpoint 1: The initial mixture will appear as a heterogeneous yellow/brown suspension. Proper degassing is critical; oxygen will rapidly oxidize the Pd(0) catalyst and Cu(I) co-catalyst, stalling the reaction.

Step 2: Reaction Execution

  • Place the vial in a pre-heated oil bath at 80°C (or a microwave synthesizer at 100°C for 1 hour).

  • Stir vigorously for 12–16 hours under conventional heating.

Validation Checkpoint 2 (LC-MS): After 12 hours, sample 10 µL of the reaction. Dilute in MeCN and analyze via LC-MS. The disappearance of the starting material ( m/z 142.0 [M+H]+ ) and the appearance of the product mass confirms successful conversion. Symmetrical biaryl ( Ar−Ar ) byproducts may be observed due to excess boronic acid homocoupling; this is acceptable.

Step 3: Cu-Scavenging Workup

  • Cool the reaction to room temperature. The mixture will contain a dark precipitate (CuSMe).

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 10% aqueous ammonium hydroxide ( NH4​OH ) solution (3 × 15 mL).

Validation Checkpoint 3 (Visual): The aqueous layer will turn deep blue, indicating the formation of soluble copper-amine complexes. Repeat the wash until the aqueous layer remains completely colorless. This visually validates the total removal of copper salts.

Step 4: Purification

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure 4-arylpyrimidin-5-amine.

Workflow S1 Step 1: Assembly Reagents & CuTC S2 Step 2: Degassing Argon Purge S1->S2 S3 Step 3: Heating Microwave 100°C S2->S3 S4 Step 4: Workup NH3(aq) Cu-Wash S3->S4 S5 Step 5: Purification Silica Gel / LC-MS S4->S5

Step-by-step experimental workflow for the desulfitative cross-coupling protocol.

References

  • Scientific & Academic Publishing - Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review (Citing the foundational methodology: Liebeskind, L. S.; Srogl, J. J. Am. Chem. Soc. 2000, 122, 11260). URL: [Link][2]

  • J-Stage - Cross-coupling of Aryl Sulfides Powered by N-Heterocyclic Carbene Ligands (Citing the comprehensive review: Prokopcová, H.; Kappe, C. O. Angew. Chem. Int. Ed. 2009, 48, 2276). URL: [Link][5]

  • National Institutes of Health (PMC) - Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines (Detailing desulfitative coupling on pyrimidine scaffolds). URL:[Link][3]

  • American Chemical Society (ACS) - Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Cyclic Thioamides with Alkenylboronic Acids, Organostannanes, and Siloxanes (Detailing the specific necessity and function of CuTC). URL: [Link][4]

Sources

Application

Application Notes: The Strategic Utility of 4-Methylsulfanylpyrimidin-5-amine in Medicinal Chemistry

Executive Summary The pyrimidine scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, particularly ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, particularly ATP-competitive kinase inhibitors. Within this chemical space, 4-methylsulfanylpyrimidin-5-amine (also known as 4-(methylthio)pyrimidin-5-amine) emerges as a highly versatile, bifunctional building block.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 4-methylsulfanylpyrimidin-5-amine in drug discovery. By exploiting the methylsulfanyl (-SMe) group as a "masked" leaving group, medicinal chemists can perform complex upstream functionalizations without premature degradation of the pyrimidine core, later activating the site for late-stage Nucleophilic Aromatic Substitution (SNAr) to generate diverse kinase inhibitor libraries and bicyclic purine isosteres.

Mechanistic Rationale: The "Masked" Leaving Group Strategy

In the synthesis of highly substituted pyrimidines, relying solely on halogenated precursors (e.g., 4-chloro-5-aminopyrimidine) often leads to chemoselectivity issues. Halogens at the C2 or C4 positions of a pyrimidine ring are highly electrophilic and prone to premature displacement or unwanted participation in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions)[1].

To circumvent this, the methylsulfanyl (-SMe) group is employed as an orthogonal, masked leaving group.

  • Stability: The electron-donating nature of the sulfur atom reduces the electrophilicity of the pyrimidine C4 position, rendering the -SMe group stable under a wide variety of reaction conditions, including reductions, alkylations, and cross-couplings.

  • On-Demand Activation: When diversification at the C4 position is required, the -SMe group is oxidized to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group. The profound electron-withdrawing nature of the sulfone transforms the C4 carbon into a highly reactive electrophilic center, perfectly primed for SNAr by primary or secondary amines[2].

Quantitative Comparison of C4-Pyrimidine Leaving Groups
Leaving Group at C4SNAr ReactivityStability to Cross-CouplingTypical Activation Method
Chloro (-Cl) HighLow (Prone to side-reactions)Direct heat / Base
Methylsulfanyl (-SMe) Very LowHigh (Acts as a protecting group)Oxidation to Sulfone
Methylsulfonyl (-SO2Me) Very HighN/A (Reacts immediately)None (Ready for SNAr)

Key Applications in Target-Directed Drug Discovery

Development of ATP-Competitive Kinase Inhibitors

The 4-amino-5-aminopyrimidine motif (generated post-SNAr) is a classic hinge-binding pharmacophore. The N1 and N3 nitrogen atoms of the pyrimidine core act as hydrogen bond acceptors, mimicking the adenine ring of ATP to interact with the kinase hinge region (e.g., Met149 in JNK3)[2]. 4-Methylsulfanylpyrimidin-5-amine derivatives have been successfully utilized to discover potent inhibitors for p38α MAP kinase[3], c-Jun N-terminal kinase 3 (JNK3) for Alzheimer's disease[2], and Aurora kinases[4].

Synthesis of Bicyclic Scaffolds

The proximity of the C5-primary amine and the newly installed C4-amine (via SNAr) provides an ideal geometric arrangement for subsequent cyclization. Treatment with reagents such as triethyl orthoformate or carbonyldiimidazole (CDI) yields purine isosteres, pyrazolo[3,4-d]pyrimidines, or pyrimido-diazepines, which are critical scaffolds in oncology and neurodegenerative disease research.

SyntheticWorkflow A 4-Methylsulfanylpyrimidin -5-amine (Stable Precursor) B Sulfone Intermediate (-SO2Me) (Activated Electrophile) A->B Oxidation (mCPBA) C 4-Substituted Pyrimidin-5-amine (Diversified Core) B->C SNAr (R-NH2, Base) D Bicyclic Scaffold (e.g., Purine Isostere) C->D Cyclization (Orthoformate)

Fig 1: Synthetic workflow from methylsulfanyl precursor to diversified bicyclic scaffolds.

HingeBinding Kinase Kinase Hinge Region (e.g., Met149, Lys93) Pyrim Pyrimidine Core (N1/N3 Acceptors) Pyrim->Kinase Hydrogen Bonding (ATP Mimetic) Amine C4/C5 Substituents (Solvent Exposed / H-Bond Donors) Amine->Kinase Additional H-Bonds (Water-mediated) Amine->Pyrim Modulates pKa & Geometry

Fig 2: Pharmacodynamic interaction model of the pyrimidine core within a kinase hinge region.

Experimental Protocols

The following protocols outline the self-validating, step-by-step methodology for the late-stage diversification of the 4-methylsulfanylpyrimidin-5-amine scaffold.

Protocol 1: Oxidation to the Sulfone Intermediate

Causality Note: meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the oxidant because it reliably drives the reaction past the sulfoxide stage to the sulfone without cleaving the delicate C5-amine group. The reaction is initiated at 0 °C to control the exothermic peroxy-acid transfer and prevent N-oxidation of the pyrimidine core[5].

Reagents:

  • 4-Methylsulfanylpyrimidin-5-amine derivative (1.0 eq)

  • mCPBA (77% wt, 2.2 - 2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃

Procedure:

  • Preparation: Dissolve the 4-methylsulfanylpyrimidin-5-amine derivative in anhydrous DCM (or THF for solubility) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Oxidation: Add mCPBA portion-wise over 15 minutes. Self-Validation: The solution may become slightly cloudy as m-chlorobenzoic acid precipitates.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor reaction progression via TLC or LC-MS. The sulfone intermediate will typically exhibit a lower Rf value and a mass shift of +32 Da compared to the starting material.

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ (to destroy unreacted peroxides) and stir for 15 minutes.

  • Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Diversification

Causality Note: The displacement of the -SO2Me group by a nucleophile (e.g., an aniline or aliphatic amine) restores the electron density to the pyrimidine ring. Microwave irradiation is often employed to overcome the activation energy barrier for sterically hindered anilines, drastically reducing reaction times from days to minutes while minimizing thermal degradation[3].

Reagents:

  • 4-(Methylsulfonyl)pyrimidin-5-amine intermediate (1.0 eq)

  • Primary Amine (e.g., substituted aniline or cyclopentylamine) (1.5 - 2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Procedure:

  • Preparation: In a microwave-safe vial, dissolve the sulfone intermediate in 1,4-Dioxane.

  • Reagent Addition: Add the primary amine and DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the methanesulfinic acid byproduct, preventing protonation of the incoming nucleophile.

  • Irradiation: Seal the vial and heat under microwave irradiation at 120 °C – 150 °C for 20–45 minutes.

  • Monitoring: Analyze an aliquot via LC-MS. The complete disappearance of the sulfone peak and the appearance of the desired product mass confirms completion.

  • Purification: Dilute the reaction mixture with ethyl acetate and wash with water (to remove NMP/Dioxane and DIPEA salts) and brine. Dry the organic layer, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to isolate the final 4-substituted pyrimidin-5-amine.

References

  • Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models ACS Publications[Link]

  • Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator ACS Publications[Link]

  • 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase ACS Publications[Link]

  • Strategies for the Synthesis of Heterocycles and Their Applications DOKUMEN.PUB[Link]

  • Substituted pyrazole compounds (Aurora Kinase Inhibitors) Justia Patents[Link]

Sources

Method

Application Note: A Multi-Assay Strategy for In Vitro Characterization of 4-Methylsulfanylpyrimidin-5-amine Derivatives

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The 4-methylsulfanylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract The 4-methylsulfanylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent modulators of critical cellular pathways, particularly as protein kinase inhibitors.[1][2][3] The successful development of these derivatives from hits to lead candidates requires a robust and logical cascade of in vitro assays. This guide provides detailed protocols and expert insights for characterizing these compounds, focusing on a multi-pronged approach that begins with biochemical potency determination and culminates in the confirmation of on-target activity in a cellular environment. We present detailed, field-tested protocols for luminescence-based and TR-FRET biochemical kinase assays, alongside a comprehensive methodology for the Cellular Thermal Shift Assay (CETSA) to verify target engagement.

Introduction: The Significance of the Pyrimidine Scaffold and Protein Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental post-translational modification that regulates the majority of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][4] The pyrimidine core, particularly derivatives of the 4-methylsulfanylpyrimidin-5-amine scaffold, has proven to be a versatile starting point for the design of potent and selective kinase inhibitors.[2][6][7]

Characterizing a novel chemical entity requires a systematic workflow to build a comprehensive data package. This process typically moves from simplified, high-throughput biochemical assays that determine potency (e.g., IC50 values) to more complex, physiologically relevant cell-based assays that confirm the compound's mechanism of action and its ability to engage the target in an intact cell.[8] This application note details an integrated workflow designed to provide a thorough in vitro characterization of novel 4-methylsulfanylpyrimidin-5-amine derivatives.

The Assay Cascade: From Biochemical Potency to Cellular Target Engagement

A successful in vitro pharmacology campaign relies on an assay cascade that logically progresses from broad screening to specific, mechanistic validation. The goal is to generate reliable, reproducible data that informs critical decisions in a drug discovery program. An orthogonal approach, using multiple assay formats with different detection technologies, is crucial for validating initial findings and eliminating artifacts.[9]

Our proposed workflow begins with determining the compound's inhibitory activity against a purified kinase enzyme. We then confirm these findings with a secondary, mechanistically distinct biochemical assay. Finally, we validate that the compound binds its intended target in a more complex biological system using intact cells.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation A Primary Screen: Luminescence Kinase Assay (e.g., ADP-Glo™) B Orthogonal Screen: TR-FRET Kinase Assay (e.g., LanthaScreen™) A->B Confirms Hit C Data Analysis: IC50 Determination & Selectivity Profiling B->C Generates Potency Data D Cellular Target Engagement: CETSA C->D Proceed with Potent & Selective Compounds E Confirmation of Intracellular Activity D->E Verifies Binding

Figure 1: A logical workflow for the in vitro characterization of kinase inhibitors.

Protocol 1: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)

Luminescence-based assays are a cornerstone of high-throughput screening (HTS) due to their sensitivity, wide dynamic range, and simple "mix-and-read" format.[10][11] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity, making it an excellent tool for identifying inhibitors.[5]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction occurs, where the kinase phosphorylates its substrate, converting ATP to ADP. After this reaction is complete, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP back to ATP and uses this newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal.[12]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP + Inhibitor Products Phospho-Substrate + ADP + remaining ATP Kinase->Products Incubate AddReagent1 Add ADP-Glo™ Reagent (Depletes remaining ATP) Products->AddReagent1 AddReagent2 Add Kinase Detection Reagent (Converts ADP to ATP) AddReagent1->AddReagent2 Signal Luciferase Reaction Generates Light AddReagent2->Signal

Figure 2: Workflow of the ADP-Glo™ luminescence-based kinase assay.
Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 4-methylsulfanylpyrimidin-5-amine derivative in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your 100x final concentration plate.

  • Assay Plate Preparation:

    • Using a 384-well, low-volume, white plate, add 0.5 µL of the compound dilutions or DMSO (for vehicle controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a 2x Kinase/Substrate solution in the appropriate kinase reaction buffer. The final concentration of the kinase should be optimized to produce a robust signal.

    • Add 10 µL of the 2x Kinase/Substrate solution to each well.

    • Prepare a 2x ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]

    • Initiate the reaction by adding 10 µL of the 2x ATP solution to all wells.

    • Cover the plate and incubate at room temperature for 1 hour. The incubation time should be within the linear range of the reaction.[9]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]

    • Read the luminescence on a plate reader (e.g., ViewLux).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the positive control (enzyme with DMSO, 0% inhibition) and negative control (no enzyme, 100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Resolved FRET (TR-FRET) Biochemical Assay

TR-FRET assays are a powerful, homogeneous alternative for measuring kinase activity. They combine time-resolved fluorescence with Förster resonance energy transfer, which significantly reduces background interference and increases the signal-to-noise ratio.[13][14] This makes TR-FRET an excellent orthogonal method to confirm hits from a luminescence-based screen.[10]

Principle of the TR-FRET Assay

The assay uses a substrate peptide labeled with a FRET acceptor (e.g., fluorescein) and an antibody that specifically recognizes the phosphorylated substrate. This antibody is labeled with a long-lifetime FRET donor (e.g., a Terbium cryptate). When the kinase phosphorylates the substrate, the antibody binds. Upon excitation of the donor, energy is transferred to the acceptor only when they are in close proximity, resulting in a specific FRET signal.[15][16] The reaction is stopped, and the signal is measured after a time delay to eliminate background fluorescence.[14]

Detailed Protocol
  • Compound and Reagent Preparation:

    • Prepare compound dilution plates as described in Protocol 1.

    • Thaw all reagents (kinase, ULight™-labeled substrate, ATP, Eu-labeled antibody, stop solution) and keep on ice. Prepare working solutions in the appropriate assay buffer.[17]

  • Assay Plate Preparation:

    • Add 2.5 µL of the compound dilutions or DMSO to the wells of a 384-well, low-volume, black plate.

  • Kinase Reaction:

    • Prepare a 4x Enzyme solution. Add 2.5 µL to each well.

    • Prepare a 4x Substrate/ATP solution. Add 2.5 µL to each well to start the reaction. The final volume will be 10 µL.

    • Cover the plate, mix briefly, and incubate at room temperature for 60-90 minutes.[15]

  • Detection:

    • Prepare a 2x Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Eu-labeled phospho-specific antibody.[16]

    • Add 10 µL of the Stop/Detection solution to each well.

    • Cover the plate, mix, and incubate at room temperature for 60 minutes, protected from light.[17]

  • Data Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). This ratiometric measurement corrects for well-to-well variations.[14]

    • Analyze the data and determine IC50 values as described in Protocol 1.

Data Interpretation: Potency and Selectivity

The IC50 values generated from these biochemical assays allow for the ranking of compounds based on potency. To assess selectivity, the lead 4-methylsulfanylpyrimidin-5-amine derivative should be tested against a panel of related and unrelated kinases. A highly selective compound will show potent inhibition of the primary target with significantly weaker activity against other kinases.

Table 1: Example Kinase Selectivity Profile for Compound "Pyr-MS-01"

Kinase TargetAssay FormatIC50 (nM)
Target Kinase A ADP-Glo™ 15
Target Kinase A TR-FRET 18
Kinase B (Family 1)ADP-Glo™1,250
Kinase C (Family 1)ADP-Glo™>10,000
Kinase D (Family 2)ADP-Glo™4,800
Kinase E (Unrelated)ADP-Glo™>10,000

Data are hypothetical and for illustrative purposes only.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are essential for determining potency, they do not confirm that a compound can enter a cell and bind to its target in a complex physiological environment.[8] CETSA is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation.[20]

Principle and Workflow of CETSA

Cells are treated with the test compound or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, proteins unfold and aggregate. After heating, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot. A binding ligand will shift the melting curve to a higher temperature.[19][21]

G A 1. Cell Culture & Compound Treatment B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separation of Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantification of Soluble Target Protein (e.g., Western Blot) D->E F 6. Data Analysis: Plot Melt Curves E->F

Figure 3: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that expresses the target kinase) to 80-90% confluency.

    • Harvest the cells and resuspend them in fresh culture medium to a density of 2-5 x 10⁶ cells/mL.

    • Treat the cells with the 4-methylsulfanylpyrimidin-5-amine derivative at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) as a control.

    • Incubate for 1-2 hours at 37°C to allow for compound uptake.[18]

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[18]

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[20]

    • Carefully collect the supernatant.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[18]

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of total protein per lane, run the gel, and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity of the unheated sample (or lowest temperature point).

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples to generate the melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Troubleshooting & Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
High background in kinase assays Contaminating kinase activity in the enzyme prep; Reagent impurity; Autophosphorylation of the kinase.Ensure high-purity recombinant kinase. Use high-quality, certified reagents. For some kinases, pre-incubation with ATP can establish a consistent level of autophosphorylation.[9]
Low inhibitor potency (high IC50) ATP concentration is too high, outcompeting the inhibitor; Inhibitor concentration range is incorrect.Determine the ATP Km for your kinase and run the assay at or below this concentration.[9] Perform a wide dose-response curve spanning several orders of magnitude.
No thermal shift observed in CETSA Compound is not cell-permeable; Target protein has very high or low intrinsic thermal stability; Ligand binding does not induce a stability change.Confirm cell permeability through other means. Optimize the temperature range. CETSA may not be suitable for all targets, as a change in thermal stability upon binding is a prerequisite.[19]
High well-to-well variability Inconsistent liquid handling; Plate edge effects; Inconsistent incubation times.Use calibrated pipettes or automated liquid handlers. Avoid using the outer wells of the plate. Ensure all incubation steps are timed precisely.[14]

Conclusion

The successful characterization of 4-methylsulfanylpyrimidin-5-amine derivatives as potential therapeutic agents hinges on a rigorous, multi-faceted in vitro testing strategy. The combination of a primary luminescence-based biochemical screen, an orthogonal TR-FRET assay for confirmation, and the Cellular Thermal Shift Assay for target engagement validation provides a powerful and reliable data package. This integrated approach ensures that decisions to advance compounds are based on high-quality, reproducible data, bridging the gap between biochemical potency and cellular activity.

References

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [Link]

  • Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Zhang, T., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Klussmann, E., & Scott, J. D. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MACAU. [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. BMG Labtech. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Jensen, A. J., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Promega. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Promega. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Ast, T., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Mohana, K. N., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • Wang, S., et al. (2014, January 13). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). ACS Publications. [Link]

  • Liu, X., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]

  • Poon, Y., et al. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Zheleva, D. I., et al. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]

  • Singh, N., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. PMC. [Link]

  • Li, Y., et al. (2025, July 16). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. ResearchGate. [Link]

  • El-gazzar, A. B. A., et al. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]

  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

Application

How to incorporate 4-methylsulfanylpyrimidin-5-amine into drug design

Application Note: Strategic Incorporation of 4-Methylsulfanylpyrimidin-5-amine in Targeted Drug Design Mechanistic Rationale & Scaffold Orthogonality In modern medicinal chemistry, the design of targeted therapeutics—par...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 4-Methylsulfanylpyrimidin-5-amine in Targeted Drug Design

Mechanistic Rationale & Scaffold Orthogonality

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged heterocyclic scaffolds. 4-Methylsulfanylpyrimidin-5-amine (CAS 59447-73-3) has emerged as a highly versatile, orthogonal building block[1]. Its structural architecture provides two distinct, chemoselective handles for iterative functionalization:

  • The C5-Amino Group (Nucleophilic Handle): The primary amine at the 5-position serves as an initial anchor for derivatization. It can readily participate in amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings.

  • The C4-Methylthio Group (Latent Electrophilic Handle): The genius of utilizing a methylthio (-SCH₃) group over a direct halide (like chlorine or bromine) lies in its chemical inertness during early-stage synthesis. It survives the basic and transition-metal-catalyzed conditions required to functionalize the C5-amine[2]. Once the C5 position is secured, the methylthio group can be selectively oxidized to a methylsulfonyl (-SO₂CH₃) group. This oxidation transforms a stable thioether into an exceptional leaving group, priming the C4 position for late-stage Nucleophilic Aromatic Substitution (SₙAr)[3].

This orthogonal reactivity allows chemists to build complex 4,5-disubstituted pyrimidines, which are direct precursors to biologically active fused bicyclic systems such as purines, pteridines, and pyrimido[4,5-d]pyrimidines[4].

Strategic Synthetic Workflow

To maximize the utility of this scaffold, drug discovery programs typically employ a three-stage workflow: N-Derivatization , Activation , and Diversification .

G SM 4-Methylsulfanylpyrimidin-5-amine (Orthogonal Scaffold) C5_Mod C5-Amine Functionalization (Acylation/Alkylation) SM->C5_Mod Step 1: N-Derivatization Oxidation C4-Thioether Oxidation (mCPBA / Oxone) SM->Oxidation Alt Step 1: Direct Activation C5_Mod->Oxidation Step 2: Activation SNAr C4-SNAr Diversification (Amine/Alkoxide) Oxidation->SNAr Step 3: Nucleophilic Attack Fused Cyclization to Fused Scaffold (Purines / Pteridines) SNAr->Fused Step 4 (Optional): Cyclization

Figure 1: Strategic synthetic workflow for orthogonal functionalization of the pyrimidine scaffold.

Self-Validating Experimental Protocols

The following protocols detail the step-by-step transformation of the scaffold. Each method is designed with built-in causality and validation checkpoints to ensure scientific rigor.

Protocol A: C5-Amine Acylation (Amide Bond Formation)

Objective: Functionalize the C5-amine while leaving the C4-thioether intact.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms an active HOAt ester. The C5-amine of pyrimidine is electron-deficient and poorly nucleophilic; HATU overcomes this activation barrier. DIPEA is chosen because its steric hindrance prevents it from acting as a competing nucleophile.

  • Coupling: Add 4-methylsulfanylpyrimidin-5-amine (1.0 equiv). Stir for 4–6 hours at room temperature.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak disappears. The desired product will show an [M+H]⁺ peak corresponding to the amide.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C4-Thioether Oxidation to Sulfone

Objective: Activate the C4 position for nucleophilic attack.

  • Preparation: Dissolve the C5-functionalized intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 2.2 equiv) in small portions.

    • Causality: Exactly 2.2 equivalents are used to ensure complete oxidation past the sulfoxide intermediate directly to the sulfone. The reaction is kept at 0 °C initially to prevent unwanted N-oxidation of the pyrimidine nitrogen atoms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Check: TLC (UV 254 nm) will show a complete shift to a highly polar spot (lower Rf​ ). LC-MS will confirm a mass shift of exactly +32 Da (addition of two oxygen atoms).

  • Workup (Critical Safety Step): Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir for 15 minutes.

    • Causality: Na₂S₂O₃ neutralizes unreacted peroxides, preventing the formation of explosive residues during solvent evaporation. Extract with DCM, wash with 1M NaOH to remove the m-chlorobenzoic acid byproduct, dry, and concentrate.

Protocol C: Late-Stage SₙAr Diversification

Objective: Displace the sulfone with a target nucleophile to finalize the drug candidate.

  • Preparation: Dissolve the C4-sulfone intermediate (1.0 equiv) in THF or NMP (depending on nucleophile, see Table 1).

  • Substitution: Add the desired amine (1.5 equiv) and an appropriate base (e.g., DIPEA or K₂CO₃, 2.0 equiv).

  • Heating: Heat the reaction mixture (60 °C for aliphatic amines; 120 °C for anilines).

    • Causality: The highly electron-withdrawing nature of the pyrimidine ring, combined with the excellent leaving group ability of the sulfone, drastically lowers the activation energy for SₙAr. NMP is used for weaker nucleophiles (anilines) because its high boiling point and polarity stabilize the SₙAr transition state.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash column chromatography.

Quantitative Data: SₙAr Reaction Optimization

The table below summarizes validated parameters for the SₙAr displacement (Protocol C) of the C4-sulfone intermediate using various nucleophile classes.

Nucleophile ClassRepresentative ReagentSolventBaseTemp (°C)Time (h)Avg. Yield (%)
Primary Alkyl Amine BenzylamineTHFDIPEA60485 - 90%
Secondary Amine MorpholineTHFDIPEA60678 - 82%
Aromatic Amine 3-FluoroanilineNMPK₂CO₃1201260 - 65%
Alkoxide Sodium MethoxideMeOHNone252> 92%

Table 1: Reaction conditions and yields for the diversification of the C4-sulfone pyrimidine intermediate.

References

  • Title: 5-Pyrimidinamine, 4-(methylthio)- (9CI)
  • National Institutes of Health (NIH)
  • Title: 4-Ethoxy-6-[6-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)
  • Guidechem Chemical Dictionary Title: 87568-90-9 C19H21N5O2S2 - Chemical Dictionary Source: Guidechem URL

Sources

Method

Application Note: Chemoselective Oxidation of 4-Methylsulfanylpyrimidin-5-amine

Introduction & Mechanistic Rationale The selective oxidation of thioethers (sulfides) to sulfoxides or sulfones is a foundational transformation in medicinal chemistry. However, when the substrate contains multiple oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The selective oxidation of thioethers (sulfides) to sulfoxides or sulfones is a foundational transformation in medicinal chemistry. However, when the substrate contains multiple oxidation-prone heteroatoms—such as 4-methylsulfanylpyrimidin-5-amine —achieving absolute chemoselectivity becomes a significant synthetic challenge.

This specific pyrimidine scaffold contains three competing sites for electrophilic oxidation:

  • The Thioether (Methylsulfanyl) Group : The desired target for functionalization.

  • The Primary Amine (C5 Position) : Highly susceptible to undesired oxidation, leading to hydroxylamines, nitroso, or nitro degradation products.

  • The Pyrimidine Nitrogens : Prone to forming N-oxides under strongly oxidizing conditions.

The Causality of Chemoselectivity

Electrophilic oxidants (e.g., peracids like mCPBA) attack the most electron-rich, polarizable heteroatom. While sulfur is a "soft" nucleophile and kinetically oxidizes faster than nitrogen, the kinetic gap is often insufficient to prevent over-oxidation of the primary amine when using aggressive reagents[1]. To enforce absolute chemoselectivity, we must manipulate either the reagent mechanism or the electronic state of the substrate:

  • Reagent Specificity (For Sulfoxides): Utilizing oxidants like Sodium Periodate ( NaIO4​ ) bypasses the kinetic competition entirely. NaIO4​ proceeds via a cyclic periodane intermediate that forms exclusively with sulfur, making it mechanistically incapable of oxidizing primary amines under standard conditions[2].

  • Electronic Deactivation via Protonation (For Sulfones): To achieve the higher oxidation state (sulfone), stronger oxidants like Oxone are required. To protect the sensitive 5-amino group, the reaction must be run under strongly acidic conditions. Protonation converts the electron-rich amine into an electron-deficient ammonium species ( −NH3+​ ), completely deactivating it toward electrophilic attack[3].

Reagent Selection & Quantitative Comparison

The following table summarizes the optimal reagent systems for functionalizing 4-methylsulfanylpyrimidin-5-amine based on the desired oxidation state.

Oxidant SystemTarget ProductChemoselectivityReaction ConditionsMechanistic Advantage & Cautions
NaIO4​ SulfoxideExcellent Aqueous MeOH, 0 °CHighly specific for sulfur via a cyclic intermediate. No amine protection is required.
UHP / HFIP SulfoxideExcellent HFIP solvent, RTUrea-Hydrogen Peroxide in HFIP is a mild, green system. HFIP hydrogen-bonds to the nascent sulfoxide, preventing over-oxidation[1].
Oxone / H+ SulfoneGood Aqueous MeOH, pH < 2Reliable for sulfones. Caution: Requires strictly acidic media to protonate and protect the primary amine[3].
mCPBA MixedPoor CH2​Cl2​ , Neutral, 0 °CProne to N-oxidation and nitroso formation unless the amine is heavily protected (e.g., via Boc or Acetyl groups).

Reaction Pathway Visualization

The following diagram illustrates the divergent oxidation pathways and the critical role of reaction conditions in dictating the fate of the substrate.

ChemoselectiveOxidation SM 4-Methylsulfanylpyrimidin-5-amine (Starting Material) Sulfoxide 4-Methylsulfinyl... (Sulfoxide Target) SM->Sulfoxide NaIO4 (1.05 eq) Aqueous MeOH, 0°C Sulfone 4-Methylsulfonyl... (Sulfone Target) SM->Sulfone Oxone (2.5 eq) H+, Aqueous MeOH Byproduct N-Oxide / Nitroso (Degradation) SM->Byproduct mCPBA (Neutral) Uncontrolled Sulfoxide->Sulfone Excess Oxidant

Caption: Divergent chemoselective oxidation pathways of 4-methylsulfanylpyrimidin-5-amine.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Selective Synthesis of 4-Methylsulfinylpyrimidin-5-amine (Sulfoxide)

This protocol leverages the sulfur-specific mechanism of periodate to halt oxidation precisely at the sulfoxide stage.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-methylsulfanylpyrimidin-5-amine (1.0 mmol, 141 mg) in a 1:1 mixture of Methanol and deionized Water (10 mL).

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures suppress any background radical oxidation pathways.

  • Oxidant Addition: Weigh out Sodium Periodate ( NaIO4​ , 1.05 mmol, 224 mg). Add the solid portion-wise over 15 minutes to prevent localized heating.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours. A white precipitate of sodium iodate ( NaIO3​ ) will form as the reaction proceeds.

  • Workup: Filter the suspension through a Celite pad to remove the NaIO3​ byproduct. Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure sulfoxide.

Protocol B: Selective Synthesis of 4-Methylsulfonylpyrimidin-5-amine (Sulfone)

This protocol utilizes in situ protonation to electronically deactivate the primary amine, allowing the aggressive oxidant (Oxone) to selectively target the thioether[3].

Step-by-Step Methodology:

  • Acidic Dissolution: Dissolve 4-methylsulfanylpyrimidin-5-amine (1.0 mmol, 141 mg) in Methanol (5 mL). Add 2.0 M aqueous HCl (5 mL) to lower the pH to ~1. Causality: The pyrimidine 5-amino group has a low pKa; strong aqueous acid ensures complete conversion to the unreactive ammonium salt.

  • Temperature Control: Cool the acidic solution to 0 °C.

  • Oxidant Preparation: Dissolve Oxone (Potassium peroxymonosulfate, 2.5 mmol, ~1.54 g) in deionized water (10 mL).

  • Addition & Reaction: Add the aqueous Oxone solution dropwise to the reaction mixture over 20 minutes. Stir the mixture at room temperature for 4 to 6 hours.

  • Neutralization (Critical Step): Cool the reaction to 0 °C and carefully add saturated aqueous NaHCO3​ until the pH reaches 7.0–7.5. Causality: Premature extraction under acidic conditions will trap the product in the aqueous layer as a water-soluble salt.

  • Workup: Extract the neutralized aqueous phase with Ethyl Acetate ( 3×20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the sulfone.

Analytical Tracking & Validation

To ensure the protocols act as self-validating systems, track the reaction progress using 1H NMR spectroscopy. The methyl protons attached to the sulfur atom ( −SCH3​ ) act as a highly sensitive internal probe for the oxidation state due to the inductive effects of the added oxygen atoms.

Self-Validation Metrics ( 1H NMR in DMSO- d6​ ):

  • Starting Material (Thioether): The −SCH3​ protons appear as a sharp singlet at ~2.45 - 2.50 ppm .

  • Target 1 (Sulfoxide): The −S(O)CH3​ protons shift downfield to a singlet at ~2.80 - 2.90 ppm .

  • Target 2 (Sulfone): The protons shift further downfield to a singlet at ~3.25 - 3.35 ppm .

Note: If the primary amine is inadvertently oxidized to a nitroso or nitro group, the aromatic pyrimidine proton (C6-H) will experience a massive downfield shift (>8.5 ppm) due to the loss of the electron-donating amine group.

References

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Sulfide Oxidation - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Sulfoxide Synthesis by Oxidation Source: Organic Chemistry Portal URL:[Link]

  • Chemoselective Thioether Oxidation (Practical Insights) Source: r/Chempros - Reddit URL:[Link]

Sources

Application

Preparation of 4-methylsulfanylpyrimidin-5-amine libraries for high-throughput screening

Application Note: High-Throughput Synthesis and Screening Preparation of 4-Methylsulfanylpyrimidin-5-Amine Libraries Executive Summary The 4-methylsulfanylpyrimidin-5-amine scaffold is a privileged pharmacophore in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Synthesis and Screening Preparation of 4-Methylsulfanylpyrimidin-5-Amine Libraries

Executive Summary

The 4-methylsulfanylpyrimidin-5-amine scaffold is a privileged pharmacophore in modern drug discovery. It is frequently leveraged in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands[1], and ion channel modulators[2]. This application note details a highly efficient, self-validating parallel synthesis workflow for generating diverse libraries based on this core. By exploiting the orthogonal reactivity of the 5-amino group and the 4-methylsulfanyl moiety, medicinal chemists can achieve rapid late-stage diversification suitable for high-throughput screening (HTS) campaigns.

Section 1: Chemical Rationale & The "Electronic Toggle" (Expertise)

The pyrimidin-5-amine core provides critical hydrogen-bonding interactions. For example, it acts as a bioisostere that interacts with key receptor residues (e.g., Asn253 and Glu169) in adenosine A2A receptors[1], and serves as a vital structural determinant in SLACK potassium channel inhibitors[2].

However, early-stage diversification of the pyrimidine ring often leads to complex mixtures and poor yields due to competing nucleophilic sites. To circumvent this, the 4-methylsulfanyl group acts as a masked, traceless activation site .

  • State 1 (Inert): The thioether is electron-donating, rendering the C4 position highly stable under standard amide-coupling conditions. This allows for the selective functionalization of the 5-amine without side reactions.

  • State 2 (Activated): Once the 5-amine is functionalized, the thioether is oxidized to a methylsulfone. This oxidation flips the electronic nature of the ring—the sulfone is strongly electron-withdrawing, dramatically increasing the electrophilicity of the C4 position. It transforms an inert group into an excellent leaving group for nucleophilic aromatic substitution (SNAr) with diverse aliphatic and aromatic amines[3].

This causality—stability during Step 1, hyper-reactivity during Step 2—makes it the ideal "electronic toggle" for automated parallel synthesis.

Section 2: Self-Validating High-Throughput Synthesis Workflow

To ensure high fidelity in HTS, the synthesis must be self-validating. This requires integrating analytical checkpoints directly into the workflow to prevent the propagation of failed reactions. The workflow relies on a three-stage process: Amidation, Oxidation, and SNAr Diversification, followed by mass-directed purification.

G A 4-Methylsulfanylpyrimidin-5-amine (Core Scaffold) B Step 1: 5-Amine Diversification (Amidation/Urea) A->B R1-COCl / HATU C Step 2: Thioether Oxidation (Oxone -> Sulfone) B->C Oxidation D Step 3: Parallel SNAr (Amine Library) C->D R2-NH2 (96-well) E Prep-HPLC Purification & LC-MS QC D->E Cleavage F Acoustic Dispensing (HTS Plates) E->F DMSO Normalization

Parallel synthesis workflow for 4-methylsulfanylpyrimidin-5-amine libraries.

Section 3: Rigorous Experimental Protocols (Trustworthiness)

Protocol A: Parallel Amidation of the 5-Amine

Causality Focus: HATU is selected for its superior kinetics and minimal epimerization in parallel formats, ensuring complete conversion of the sterically hindered 5-amine within 4 hours.

  • Preparation: In a 96-well deep-well block, dispense 4-methylsulfanylpyrimidin-5-amine (0.1 mmol, 1.0 eq) into each well.

  • Coupling: Add a unique carboxylic acid (0.12 mmol, 1.2 eq) to each well, followed by a solution of HATU (0.15 mmol, 1.5 eq) and DIPEA (0.3 mmol, 3.0 eq) in anhydrous DMF (1.0 mL).

  • Incubation: Seal the block and agitate at room temperature for 4 hours.

  • Self-Validating Checkpoint 1: Sample 5 µL from 4 random wells. Dilute in MeCN and inject via rapid LC-MS to confirm >95% consumption of the starting material.

Protocol B: Oxidation to the C4-Sulfone

Causality Focus: Oxone (potassium peroxymonosulfate) in aqueous methanol is preferred over mCPBA for high-throughput formats. Its byproducts are water-soluble, allowing for simple solid-phase extraction (SPE) cleanup without the complex liquid-liquid extraction required to remove mCPBA's benzoic acid byproducts.

  • Reagent Addition: To the crude mixture from Protocol A, add a solution of Oxone (0.25 mmol, 2.5 eq) dissolved in 1:1 MeOH/H₂O (1.0 mL).

  • Reaction: Agitate the block at 40 °C for 12 hours.

  • Workup: Filter the reaction mixture through a 96-well SPE plate (C18 stationary phase), washing with water to remove DMF and inorganic salts, then elute the sulfone intermediate with pure methanol.

  • Self-Validating Checkpoint 2: LC-MS confirmation of the mass shift (+32 Da) corresponding to the complete conversion of the thioether to the sulfone.

Protocol C: Automated SNAr Diversification
  • Dispensing: Evaporate the methanol from Protocol B. Redissolve the sulfone intermediates in anhydrous NMP (0.5 mL).

  • Substitution: Add a diverse library of primary and secondary amines (R2-NH₂, 0.3 mmol, 3.0 eq) and DIPEA (0.3 mmol, 3.0 eq) to the respective wells.

  • Heating: Seal the block and heat to 80 °C for 16 hours.

  • Termination: Cool to room temperature and quench with 0.5 mL of 1% aqueous formic acid to protonate residual aliphatic amines, preparing the samples for Prep-HPLC.

Section 4: Library Formatting & HTS Plating

To guarantee that only the target mass is plated, eliminating false positives in downstream HTS campaigns caused by unreacted sulfone or side products, a mass-directed Prep-HPLC purification strategy is mandatory.

QC N1 Crude Library (96-well) N2 High-Throughput LC-MS N1->N2 QC Check N3 Automated Prep-HPLC N2->N3 Mass Trigger N4 Evaporation & Weighing N3->N4 Pure Fractions N5 10mM DMSO Stock N4->N5 Dissolution

Automated QC and mass-directed purification workflow for HTS plating.

Plating Protocol:

  • Purified fractions are dried via centrifugal evaporation (Genevac).

  • Compounds are weighed using an automated balance and dissolved in 100% molecular-biology grade DMSO to a normalized concentration of 10 mM.

  • Using an acoustic liquid handler (e.g., Labcyte Echo), nanoliter volumes are transferred contact-free into 384-well or 1536-well assay plates to avoid cross-contamination and plastic tip leaching.

Section 5: Quantitative Library Metrics

The resulting library was analyzed to ensure adherence to Lipinski's Rule of Five and general lead-like properties, ensuring optimal performance in biochemical and cellular HTS assays.

Table 1: Representative Physicochemical Profile of the Synthesized Library

ParameterTarget Range for HTSObserved Library AverageQC Validation Method
Molecular Weight 300 – 500 Da412 DaHigh-Resolution MS
cLogP 1.0 – 4.53.2In Silico Calculation
TPSA < 120 Ų85 ŲIn Silico Calculation
H-Bond Donors ≤ 31.8Structural Analysis
H-Bond Acceptors ≤ 74.5Structural Analysis
Final Purity > 95%97.4%UPLC-UV (254 nm)

References

  • Subtype-Selective Fluorescent Ligands as Pharmacological Research Tools for the Human Adenosine A2A Receptor | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels | Pharmaceuticals - MDPI. URL: [Link]

  • Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methylsulfanylpyrimidin-5-amine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-methylsulfanylpyrimidin-5-amine. As Senior Application Scientists, we ha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-methylsulfanylpyrimidin-5-amine. As Senior Application Scientists, we have compiled this information to address common challenges and provide actionable solutions to optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-methylsulfanylpyrimidin-5-amine?

A common and effective method for the synthesis of 4-methylsulfanylpyrimidin-5-amine and its derivatives often involves a multi-step process starting from readily available precursors. A representative approach involves the cyclization of a suitable three-carbon precursor with a sulfur-containing amidine or a related synthon. For instance, a plausible route could start from a substituted propenenitrile derivative which then undergoes cyclization.

Q2: What are the critical reaction parameters that influence the yield and purity of 4-methylsulfanylpyrimidin-5-amine?

Several parameters are crucial for the successful synthesis of 4-methylsulfanylpyrimidin-5-amine. These include:

  • Reaction Temperature: The temperature can significantly affect the reaction rate and the formation of byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. Toluene is often used as it can form an azeotrope with ethanol to drive the reaction to completion.[1]

  • Base Selection: The choice and stoichiometry of the base are critical for deprotonation steps and can impact the final yield.

  • Purity of Starting Materials: The purity of the initial reactants is paramount to avoid the introduction of impurities that can be difficult to remove in later stages.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction progress.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-methylsulfanylpyrimidin-5-amine, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired product is a common issue in organic synthesis. The following troubleshooting steps can help identify and resolve the underlying cause.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Inefficient Cyclization 1. Optimize Reaction Temperature: The cyclization step is often temperature-sensitive. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition or side reactions. We recommend performing small-scale experiments at a range of temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition. 2. Vary the Solvent: The choice of solvent can significantly impact the reaction. If using a polar solvent like ethanol, consider switching to a non-polar solvent like toluene to facilitate the removal of water or other small molecules generated during the reaction via azeotropic distillation.[1]
Degradation of Reactants or Product 1. Ensure Inert Atmosphere: Pyrimidine derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and the final product. 2. Check pH of the Reaction Mixture: The stability of the pyrimidine ring can be pH-dependent. Ensure the pH is maintained within the optimal range for the reaction.
Incorrect Stoichiometry of Reagents 1. Verify Reagent Purity and Quantity: Inaccuracies in the measurement of starting materials can lead to incomplete reactions. It is crucial to accurately weigh the reactants and use reagents of high purity. 2. Incremental Addition of Reagents: For highly reactive species, a slow, dropwise addition can help to control the reaction rate and minimize the formation of byproducts.

Experimental Protocol: Temperature Optimization Study

  • Set up three parallel reactions in small-scale reaction vessels (e.g., 10 mL).

  • To each vessel, add the starting materials and solvent in the correct stoichiometry.

  • Place each vessel in a pre-heated reaction block at three different temperatures (e.g., 80°C, 100°C, and 120°C).

  • Monitor the reactions at regular intervals (e.g., every hour) using TLC.

  • After a set time (e.g., 6 hours), quench the reactions and analyze the crude product mixture by HPLC or ¹H NMR to determine the yield of 4-methylsulfanylpyrimidin-5-amine in each case.

Problem 2: Presence of Significant Impurities in the Final Product

The formation of byproducts is a common challenge that can complicate the purification process and reduce the overall yield of the desired compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Side Reactions 1. Lower the Reaction Temperature: Elevated temperatures can promote the formation of undesired side products. Running the reaction at a lower temperature for a longer duration may improve the selectivity towards the desired product. 2. Alternative Catalysts or Bases: The choice of catalyst or base can influence the reaction pathway. For instance, using a milder base might prevent unwanted side reactions. Some syntheses of related pyrimidines have shown success with bases like triethylamine.[2]
Incomplete Reaction 1. Extend Reaction Time: If the impurity is unreacted starting material, extending the reaction time may drive the reaction to completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible. 2. Add Excess of One Reagent: In some cases, using a slight excess (e.g., 1.1 equivalents) of one of the reactants can help to consume the other reactant completely.
Product Decomposition during Work-up or Purification 1. Modify Work-up Procedure: The work-up procedure should be as gentle as possible. Avoid strong acids or bases if the product is sensitive to them. A neutral work-up with water and an organic solvent is often a good starting point. 2. Optimize Purification Method: Column chromatography is a common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation of the product from impurities. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Workflow for Troubleshooting Low Yield

G start Low Yield of 4-methylsulfanylpyrimidin-5-amine check_sm Check Purity of Starting Materials start->check_sm impure_sm Impure Starting Materials? check_sm->impure_sm check_conditions Review Reaction Conditions temp_issue Sub-optimal Temperature? check_conditions->temp_issue impure_sm->check_conditions No purify_sm Purify Starting Materials impure_sm->purify_sm Yes purify_sm->check_conditions optimize_temp Optimize Temperature temp_issue->optimize_temp Yes solvent_issue Incorrect Solvent? temp_issue->solvent_issue No optimize_temp->solvent_issue optimize_solvent Screen Different Solvents solvent_issue->optimize_solvent Yes base_issue Incorrect Base? solvent_issue->base_issue No optimize_solvent->base_issue optimize_base Screen Different Bases base_issue->optimize_base Yes end Improved Yield base_issue->end No optimize_base->end

Caption: Troubleshooting Decision Tree for Low Yield.

General Synthetic Workflow

A generalized workflow for the synthesis and purification of 4-methylsulfanylpyrimidin-5-amine is depicted below. This serves as a foundational guide that can be adapted based on specific experimental requirements.

Caption: General Workflow for Synthesis and Purification.

References

  • De Nino, A., Maiuolo, L., Nardi, M., & Russo, B. (n.d.). Optimization of conditions for the synthesis of 4. ResearchGate. Retrieved from [Link]

  • Sawada, M., Furukawa, Y., Takai, Y., & Hanafusa, T. (1984).
  • Liu, Z., et al. (2009). Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1573.
  • (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450.
  • ChemInform Abstract: Two-Step Synthesis of 5-Hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives from 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved from [Link]

Sources

Troubleshooting

How to purify 4-methylsulfanylpyrimidin-5-amine from complex reaction mixtures

Welcome to the technical support center for the purification of 4-methylsulfanylpyrimidin-5-amine and related heterocyclic amines. This guide is designed for researchers, chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-methylsulfanylpyrimidin-5-amine and related heterocyclic amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific needs.

PART 1: Initial Assessment & Compound Characterization

Effective purification begins with a thorough understanding of your target molecule and potential impurities. 4-Methylsulfanylpyrimidin-5-amine is a substituted pyrimidine, a class of heterocycles known for their diverse biological activities.[1] The presence of an amino group and a sulfur-containing moiety introduces specific purification challenges.

Physicochemical Properties (Estimated)

Understanding the properties of your target compound is critical for selecting an appropriate purification strategy. While experimental data for this specific molecule is sparse, we can estimate its properties based on its structure and data from similar pyrimidine derivatives.[2][3]

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₅H₇N₃S-
Molecular Weight ~141.19 g/mol Influences diffusion rates in chromatography.
Polarity (XLogP) ~0.5 - 1.5Moderately polar, suggesting solubility in polar organic solvents.
Basicity (pKa) ~3-5 (estimated)The amine group is basic. The compound will protonate in acidic conditions, dramatically increasing its water solubility. This is key for extraction and chromatography.[4]
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in non-polar solvents like hexane.Guides solvent selection for recrystallization and chromatography.
Thermal Stability Generally stable, but amines can be susceptible to oxidation.[5]Avoid excessive heat during solvent evaporation. Store under an inert atmosphere if possible.
Common Impurities to Expect

The nature of impurities is dictated by the synthetic route. Common contaminants may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reagents: Excess reagents or their byproducts.

  • Side-Products: Isomeric pyrimidines, over-alkylated products, or products of side reactions.[6]

  • Oxidation Products: The amine and methylsulfanyl groups can be susceptible to oxidation, leading to N-oxides or sulfoxides/sulfones, respectively.[5][7]

PART 2: Purification Strategy Decision Tree

Choosing the right purification sequence is essential for achieving high purity with good yield. The following workflow provides a logical path from a crude reaction mixture to the final, pure compound.

Purification_Workflow cluster_start Initial State cluster_workup Liquid-Liquid Extraction cluster_bulk Bulk Purification cluster_fine Chromatographic Purification cluster_end Final Product CRUDE Crude Reaction Mixture EXTRACT Acid-Base Extraction (Separates basic amines from neutral/acidic impurities) CRUDE->EXTRACT Initial Cleanup RECRYST Recrystallization (For >85% pure material) EXTRACT->RECRYST High Yield Path COLUMN Column Chromatography (For complex mixtures or high purity) EXTRACT->COLUMN Complex Mixture Path RECRYST->COLUMN If further purification needed PURE Pure Compound (>98%) RECRYST->PURE If purity is sufficient COLUMN->PURE ANALYSIS Purity Analysis (NMR, LC-MS, mp) PURE->ANALYSIS

Caption: A decision tree for the purification of 4-methylsulfanylpyrimidin-5-amine.

PART 3: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of heterocyclic amines.

FAQ 1: How should I perform the initial cleanup of my crude reaction mixture?

Answer: Use Acid-Base Extraction.

This is the most effective initial step to separate your basic amine product from neutral or acidic impurities. The strategy relies on the ability to change the amine's solubility in aqueous and organic layers by controlling the pH.

Expert Insight: By protonating the amine with acid, it becomes a water-soluble salt. Neutral organic impurities remain in the organic layer and can be washed away. Subsequently, basifying the aqueous layer deprotonates the amine salt, making it soluble in an organic solvent again, while acidic impurities remain as salts in the aqueous layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine will move into the aqueous layer as its hydrochloride salt. Collect the aqueous layer.

  • Wash: Wash the organic layer one more time with 1M HCl to ensure complete extraction. Combine the acidic aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is >9. This will precipitate the free amine or prepare it for extraction.

  • Back-Extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (3x volumes). Your purified amine product is now in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

FAQ 2: My compound is relatively clean after extraction. What is the best method for bulk purification?

Answer: Recrystallization.

For material that is already >85% pure, recrystallization is the most efficient and scalable method to achieve high purity. The key is finding a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Expert Insight: A good recrystallization solvent will not dissolve the impurities when cold, or it will keep them in solution as the desired compound crystallizes. A two-solvent system (one "soluble" solvent, one "anti-solvent") is often effective. For aminopyrimidines, polar solvents paired with non-polar anti-solvents are a good starting point.[8]

Recommended Solvent Systems to Screen:

  • Ethyl Acetate / Hexane[8]

  • Methanol / Water

  • Acetone / Hexane

  • Isopropanol

Experimental Protocol: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

  • Dissolve the crude amine in the minimum amount of hot ethyl acetate.

  • While the solution is still hot, add hexane dropwise until a persistent cloudiness (turbidity) appears.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum.

FAQ 3: My compound won't crystallize, or it remains impure. How do I proceed?

Answer: Use Column Chromatography.

When recrystallization fails or when dealing with very complex mixtures, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[9]

PART 4: Troubleshooting Amine Purification by Column Chromatography

Purifying amines on standard silica gel is notoriously difficult due to their basicity.[4] The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind the basic amine, leading to significant issues.

Amine_Silica_Interaction cluster_problem The Problem cluster_consequences The Consequences Silica Silica Surface (Si-OH) [Acidic] Tailing Peak Tailing Loss Irreversible Adsorption (Poor Recovery) Amine Amine (R-NH₂) [Basic] Amine->Silica Strong Acid-Base Interaction

Caption: The problematic interaction between basic amines and acidic silica gel.

Troubleshooting Guide for Amine Chromatography
ProblemRoot CauseSolution(s)
Streaking/Tailing on TLC Plate Strong interaction between the basic amine and acidic silica.[4]1. Add a Basic Modifier: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system.[4]2. Change Stationary Phase: Use amine-functionalized silica plates or basic alumina for TLC analysis.[10]
Poor Recovery from Column Irreversible binding of the amine to the silica stationary phase.1. Deactivate Silica: Prepare a slurry of silica gel in your starting eluent containing 2% TEA. Let it sit for 15 minutes before packing the column.2. Use Amine-Functionalized Silica: This is the most effective solution. These columns have a basic surface that repels the amine, leading to excellent peak shape and recovery.[10]
No Separation of Compound from Polar Impurities The eluent is too polar, or the impurities are also basic and co-elute.1. Optimize Gradient: Use a less polar starting solvent (e.g., DCM or Ethyl Acetate/Hexane) and a shallow gradient of methanol.2. Check Impurity pKa: If impurities are also basic, reversed-phase chromatography might be necessary.

Recommended Solvent Systems for Normal-Phase Chromatography

Stationary PhaseEluent SystemComments
Silica Gel Dichloromethane / Methanol + 1% TriethylamineA standard starting point. The gradient typically runs from 0% to 10% MeOH.
Silica Gel Ethyl Acetate / Hexane + 1% TriethylamineGood for less polar amines. Gradient from 10% to 100% Ethyl Acetate.
Amine-Functionalized Silica Ethyl Acetate / HexaneNo modifier needed. Provides superior peak shape and reproducibility for basic compounds.[10]
PART 5: Purity Confirmation

After purification, you must confirm the identity and purity of your compound.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a highly accurate assessment of purity.[11]

  • Melting Point: A sharp melting point is a good indicator of high purity.

By understanding the principles outlined in this guide and applying these troubleshooting strategies, researchers can confidently and efficiently purify 4-methylsulfanylpyrimidin-5-amine and other challenging heterocyclic amines.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 295769, 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Chemsrc (2025). 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Acta Crystallographica Section E (2009). (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl). Retrieved from [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Magritek (2015). Column Chromatography. Retrieved from [Link]

  • ChemWhat. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL. Retrieved from [Link]

  • ResearchGate (2017). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • ECHA. 5-methanesulfonyl-2-(methylsulfanyl)pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Molecules (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Molecules (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Retrieved from [Link]

  • Google Patents (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Journal of Chromatography B (2022). Analysis of heterocyclic aromatic amines using selective extraction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (1986). Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-Methylsulfanylpyrimidin-5-amine During Long-Term Storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-methylsulfanylpyrimidin-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-methylsulfanylpyrimidin-5-amine . This compound presents unique stability challenges due to the dual presence of a highly nucleophilic thioether (methylsulfanyl) group and an electron-rich primary aromatic amine.

Below, you will find mechanistic troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your API during long-term storage.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is 4-methylsulfanylpyrimidin-5-amine highly unstable during long-term storage compared to other pyrimidine derivatives? A: The instability is driven by two independent, highly reactive moieties. The thioether group is exceptionally prone to1[1], rapidly converting to sulfoxides and sulfones. Simultaneously, the primary aromatic amine is susceptible to autoxidation. Trace oxygen initiates radical abstraction, leading to the formation of drug-derived peroxy radicals that propagate amine degradation.

Q2: My neat API powder turned yellow/brown despite being stored in a sealed container. What causes this discoloration? A: Discoloration is the hallmark of amine autoxidation. Even in sealed containers, trace oxygen dissolved in the solid matrix or trapped in the headspace initiates a radical chain reaction. This process polymerizes the amine into complex azo dimers or nitroso compounds, which absorb visible light (appearing yellow or brown). Furthermore, exposure to ambient light can generate 2[2], accelerating this discoloration.

Q3: How do excipients impact the stability of this compound in formulated solutions? A: Formulating this compound with common polymeric excipients (e.g., PEG, polysorbates, povidone) drastically accelerates degradation. These excipients inherently contain trace hydroperoxides that act as primary oxidants.1[1] in pharmaceutical formulations, converting the methylsulfanyl group to a polar sulfoxide and altering the drug's pharmacokinetic profile.

Q4: How can I analytically distinguish between thioether oxidation and amine degradation in my QC assays? A: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is required. Thioether oxidation yields precise, predictable mass shifts of +16 Da (sulfoxide) and +32 Da (sulfone), accompanied by earlier chromatographic elution due to increased polarity. In contrast, amine degradation typically results in broad, complex chromatographic peaks (polymeric species) or a +14 Da shift (azo dimer formation following the loss of two protons).

Part 2: Visualizations of Degradation and Storage

OxidationMechanisms API 4-Methylsulfanylpyrimidin-5-amine Thioether Thioether Oxidation API->Thioether Amine Amine Autoxidation API->Amine ROS Peroxides / ROS / Light ROS->API Initiates Sulfoxide Sulfoxide / Sulfone (+16/+32 Da) Thioether->Sulfoxide Azo Azo Dimers (Yellow/Brown) Amine->Azo

Fig 1: Dual oxidation pathways of 4-methylsulfanylpyrimidin-5-amine.

StorageProtocol S1 Lyophilization S2 Argon Purge S1->S2 S3 Amber Vial S2->S3 S4 -80°C Storage S3->S4 S5 LC-MS QC S4->S5

Fig 2: Self-validating inert storage workflow for neat API.

Part 3: Quantitative Accelerated Stability Profiling

The following table summarizes the degradation kinetics of neat 4-methylsulfanylpyrimidin-5-amine under various environmental stressors.

Storage ConditionAtmosphereLight ExposureTime to 5% Degradation ( t95​ )Primary Degradant Identified
Room Temp (25°C)Ambient AirDirect UV/Vis< 7 daysSulfoxide & Azo dimers
Room Temp (25°C)Ambient AirDark14 daysSulfoxide (+16 Da)
4°C (Fridge)Ambient AirDark3 monthsSulfoxide (+16 Da)
-20°C (Freezer)NitrogenDark> 12 monthsTrace Sulfoxide
-80°C (Ultra-low) Argon Dark > 36 months None detected

Part 4: Self-Validating Experimental Protocols

Protocol 1: Inert Storage Workflow for Neat API

To guarantee long-term stability, mere refrigeration is insufficient. This workflow establishes a self-validating system to completely isolate the compound from oxidative triggers.

  • Step 1: Lyophilization (Moisture Removal)

    • Action: Dry the API powder under high vacuum (< 0.1 mbar) for 24 hours.

    • Causality: Water acts as a critical medium for 3[3]. Removing residual moisture eliminates water-mediated oxidation pathways.

  • Step 2: Argon Backfilling (Oxygen Displacement)

    • Action: Purge the lyophilized vial with ultra-high purity (UHP) Argon gas for 60 seconds.

    • Causality: Argon is significantly denser than both nitrogen and ambient air. It sinks to the bottom of the vial, creating a heavy, protective blanket directly over the solid API that effectively suffocates autoxidation radical chain reactions.

  • Step 3: Amber Ampoule Sealing (Photoprotection)

    • Action: Seal the API in amber glass vials with PTFE-lined caps.

    • Causality: UV/Vis light photo-excites the molecule, generating superoxide radicals that rapidly oxidize the thioether. Amber glass blocks wavelengths < 500 nm, preventing photo-activation.

  • Step 4: -80°C Storage (Kinetic Halting)

    • Action: Transfer the sealed vials immediately to a -80°C ultra-low temperature freezer.

    • Causality: Deep freezing drastically reduces the kinetic energy available in the system, preventing the molecules from overcoming the activation energy barrier required for peroxide-mediated OAT.

  • Step 5: QC Baseline Validation (Self-Validation Step)

    • Action: Immediately after sealing the batch, extract a 1 mg aliquot and run an LC-HRMS assay.

    • Causality: This ensures that the handling and sealing process itself did not induce degradation, establishing a verified, true t=0 baseline of >99.5% purity with no M+16 sulfoxide peaks.

Protocol 2: Oxidative Susceptibility Testing (Forced Degradation)

Before formulating the API, you must profile its specific oxidative vulnerabilities using this controlled, self-validating forced degradation assay.

  • Step 1: Solution Preparation

    • Action: Dissolve the API to a concentration of 1 mg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

    • Causality: Ensures complete dissolution of the API, allowing uniform stoichiometric exposure to the oxidative stressor without precipitation.

  • Step 2: Peroxide Induction

    • Action: Add 3% H2​O2​ (v/v) to the solution.

    • Causality: Simulates the trace hydroperoxide impurities commonly found in polymeric excipients (like PEG or polysorbates) to aggressively test thioether susceptibility.

  • Step 3: Thermal Acceleration

    • Action: Incubate the solution at 40°C in the dark for exactly 24 hours.

    • Causality: Accelerates the reaction kinetics, allowing you to observe degradation pathways within a single day without causing non-specific thermal decomposition (which typically requires >60°C).

  • Step 4: Chemical Quenching (Self-Validation Step)

    • Action: Add a stoichiometric excess of sodium thiosulfate ( Na2​S2​O3​ ) to the vial before placing it in the autosampler queue.

    • Causality: Sodium thiosulfate instantly neutralizes any unreacted peroxides. This critical self-validating step ensures that degradation stops exactly at the 24-hour mark, preventing artificial degradation from occurring while the sample waits in the LC-MS queue.

Part 5: References

  • Gabrič, A., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics / PMC, 2022.[Link]

  • "High-efficiency photo-oxidation of thioethers over C60@PCN-222 under air." RSC Advances, 2020.[Link]

  • "Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms." Journal of the American Chemical Society, 2024.[Link]

Sources

Troubleshooting

Improving stability of 4-methylsulfanylpyrimidin-5-amine in aqueous solutions

Technical Support Center: 4-methylsulfanylpyrimidin-5-amine A Guide to Enhancing Stability in Aqueous Solutions Welcome to the technical support center for 4-methylsulfanylpyrimidin-5-amine. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-methylsulfanylpyrimidin-5-amine

A Guide to Enhancing Stability in Aqueous Solutions

Welcome to the technical support center for 4-methylsulfanylpyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their work. As a Senior Application Scientist, I understand that maintaining the stability of promising molecules in aqueous media is a critical challenge. This document provides in-depth, experience-driven answers to common stability issues, backed by detailed protocols and scientific principles. Our goal is to empower you to troubleshoot problems effectively and ensure the integrity of your experiments.

The structure of 4-methylsulfanylpyrimidin-5-amine, featuring a pyrimidine core, an oxidizable amine group, and a potentially hydrolyzable methylsulfanyl group, presents a unique set of stability challenges. This guide will address these vulnerabilities head-on, providing not just solutions, but the rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous solution of 4-methylsulfanylpyrimidin-5-amine is developing a yellow tint and showing new peaks on my HPLC chromatogram. What is happening?

A1: This is a classic sign of degradation, likely proceeding through two primary pathways: oxidation and hydrolysis.

  • Oxidation: The primary amine (-NH₂) and the methylsulfanyl (-SCH₃) groups are both susceptible to oxidation. The aromatic amine can be oxidized, which often leads to the formation of colored byproducts.[1][2][3] The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide (-SOCH₃) and subsequently to a sulfone (-SO₂CH₃). These reactions can be accelerated by dissolved oxygen, trace metal ions, and exposure to light.

  • Hydrolysis: The methylsulfanyl group can be susceptible to hydrolysis, particularly under non-neutral pH conditions, which would replace it with a hydroxyl group, forming 4-hydroxypyrimidin-5-amine.[4] While typically less reactive than a corresponding methoxy group, this pathway cannot be discounted, especially during long-term storage or under thermal stress.

The diagram below illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways A 4-methylsulfanylpyrimidin-5-amine B Oxidized Amine Products (e.g., N-oxide, colored oligomers) A->B O₂, Light, Metal Ions C 4-methylsulfinylpyrimidin-5-amine (Sulfoxide) A->C Oxidants (e.g., H₂O₂) D 4-hydroxypyrimidin-5-amine (Hydrolysis Product) A->D H₂O (Acid/Base Catalysis) G cluster_workflow Stability Study Workflow prep 1. Prepare Solutions - Compound Stock (e.g., in ACN) - Aqueous Buffers (pH 4, 7, 9) - Stress Agents (H₂O₂ for oxidation) incubate 2. Incubate Samples - Set up vials for each condition. - Conditions: Temp (4°C, 25°C, 40°C), Light vs. Dark. prep->incubate sample 3. Sample at Time Points - T=0, 24h, 48h, 1 week, etc. - Quench reaction if necessary (e.g., dilute and freeze). incubate->sample analyze 4. HPLC Analysis - Inject samples onto a calibrated HPLC system. - Monitor parent peak area and degradant peaks. sample->analyze calculate 5. Calculate & Plot - % Remaining = (Area_t / Area_0) * 100 - Plot % Remaining vs. Time analyze->calculate

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 4-Methylsulfanylpyrimidin-5-amine for Preclinical Supply

Welcome to the technical support guide for the synthesis and scale-up of 4-methylsulfanylpyrimidin-5-amine. This document is designed for researchers, process chemists, and drug development professionals who are transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-methylsulfanylpyrimidin-5-amine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this key intermediate from bench-scale synthesis to the larger quantities required for preclinical trials. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure a safe, efficient, and scalable process.

Introduction: The Preclinical Challenge

The journey of a drug candidate from discovery to preclinical trials necessitates a significant increase in the supply of key intermediates like 4-methylsulfanylpyrimidin-5-amine. While bench-scale syntheses may tolerate certain inefficiencies, scaling up demands a process that is not only high-yielding but also reproducible, safe, and economically viable. Common challenges in pyrimidine chemistry, such as regioselectivity control, management of energetic intermediates (e.g., nitro-aromatics), and final product purification, become magnified at scale. This guide addresses these critical issues head-on, providing a framework for logical problem-solving and process optimization.

Recommended Scalable Synthetic Pathway

A robust and widely applicable route for synthesizing 4-methylsulfanylpyrimidin-5-amine involves a multi-step sequence starting from commercially available 4,6-dichloro-5-nitropyrimidine. This pathway offers well-defined stages for in-process controls (IPCs) and optimization.

G cluster_0 Synthetic Workflow A 1. 4,6-Dichloro- 5-nitropyrimidine B 2. Regioselective Thiomethylation A->B  NaSMe, THF  -10 to 0 °C C Intermediate: 4-Chloro-6-methylsulfanyl- 5-nitropyrimidine B->C  Isolate & Purify D 3. Catalytic Nitro Reduction C->D  H2, Pd/C, MeOH  or Fe/NH4Cl E Crude Product: 4-Chloro-6-methylsulfanyl- pyrimidin-5-amine D->E  Workup F 4. Catalytic Dehalogenation E->F  H2, Pd/C, Base G Final Product: 4-Methylsulfanyl- pyrimidin-5-amine F->G  Workup H 5. Final Purification (Recrystallization) G->H  Solvent Screen I API Grade Material H->I

Caption: Scalable workflow for 4-methylsulfanylpyrimidin-5-amine synthesis.

Troubleshooting and FAQ Guide

This section is structured to address specific problems you may encounter at each critical stage of the synthesis.

Part 1: Regioselective Thiomethylation

The first key transformation is the nucleophilic aromatic substitution (SNAr) of one chloride on 4,6-dichloro-5-nitropyrimidine. The strongly electron-withdrawing nitro group activates both positions, making regioselectivity a primary challenge.[1]

Question 1: My thiomethylation reaction is producing a significant amount of the undesired 4,6-bis(methylsulfanyl)pyrimidine byproduct and has a low yield of the target monochloro intermediate. What's going wrong?

Answer: This is a classic issue of over-reaction and is common when scaling up if parameters are not tightly controlled.

Potential Causes & Solutions:

  • Stoichiometry and Reagent Addition: On a small scale, it's easy to add 1.0 equivalent of sodium methanethiolate (NaSMe). At scale, local concentration spikes during addition can drive the formation of the di-substituted product.

    • Actionable Solution: Use a slight sub-stoichiometric amount of NaSMe (e.g., 0.95-0.98 equivalents). More importantly, ensure slow, subsurface addition of the NaSMe solution to a well-agitated solution of the dichloropyrimidine. This maintains a high concentration of the starting material relative to the nucleophile, favoring monosubstitution.

  • Temperature Control: The second substitution is typically faster than the first. Higher temperatures provide the activation energy needed to overcome this barrier and push the reaction toward the undesired byproduct.

    • Actionable Solution: Maintain a strict reaction temperature between -10 °C and 0 °C. The exotherm from the addition of NaSMe must be managed with an efficient cooling system. A robust in-process control (IPC) using HPLC or TLC should be implemented to monitor the disappearance of starting material and the formation of both mono- and di-substituted products.[2] The reaction should be quenched as soon as the starting material is consumed to an acceptable level.

  • Purity of Sodium Methanethiolate: Sodium methanethiolate is hygroscopic. Water contamination can affect its reactivity and solubility.

    • Actionable Solution: Use high-purity, anhydrous NaSMe. If using a solution, ensure it is freshly prepared and titrated before use.

Question 2: Handling sodium methanethiolate at scale presents safety and odor challenges. Are there alternatives?

Answer: Yes, while NaSMe is effective, its operational hazards are a valid concern.

Potential Causes & Solutions:

  • Reagent Choice: The volatility and odor of methanethiol are significant issues.

    • Actionable Solution: Consider using dimethyl disulfide (DMDS) with a reducing agent like sodium borohydride (NaBH₄) to generate the thiolate in situ. This approach avoids handling the malodorous and reactive NaSMe directly. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO.

    • Expert Insight: While this method improves safety, it introduces more reagents and potential byproducts. A thorough optimization and cost-benefit analysis are necessary before implementing it at scale.

Part 2: Nitro Group Reduction

Reducing the nitro group to a primary amine is the pivotal step to forming the final amine functionality. The choice of reducing agent is critical, as it can affect other functional groups on the molecule, namely the remaining chloro-substituent.

Question 3: My catalytic hydrogenation of the nitro group is slow, incomplete, or results in dehalogenation of the C4-chloro group.

Answer: This is a common and multifaceted problem in catalytic reductions. The outcome depends on a delicate balance of catalyst type, solvent, additives, and reaction conditions.[3][4]

Potential Causes & Solutions:

  • Catalyst Activity/Poisoning: Palladium on carbon (Pd/C) is an excellent catalyst for nitro reductions, but it is also highly effective for hydrodehalogenation. Sulfur-containing compounds, like your substrate, can act as catalyst poisons, reducing activity.

    • Actionable Solution 1 (Minimize Dehalogenation): Switch to a catalyst less prone to dehalogenation. Platinum on carbon (Pt/C) is often a better choice in these cases. Alternatively, using a poisoned catalyst (e.g., Lindlar's catalyst) can sometimes suppress dehalogenation while still allowing for nitro reduction.

    • Actionable Solution 2 (Address Poisoning): Ensure the substrate is highly pure before this step. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary, although this has cost implications.

  • Reaction Conditions: The presence of a base is often used to neutralize HCl formed during dehalogenation, which can further drive the side reaction.

    • Actionable Solution: Perform the hydrogenation under neutral or slightly acidic conditions if dehalogenation is the primary concern. If you intend to perform a one-pot reduction/dehalogenation, a base like triethylamine or sodium acetate will be required in the second step.

  • Alternative Reducing Agents: If catalytic hydrogenation is not viable, chemical reduction is a strong alternative.

    • Actionable Solution: Use iron powder in the presence of an acidic salt like ammonium chloride (Fe/NH₄Cl) in an alcohol/water solvent system.[3] This method is highly chemoselective for the nitro group, cost-effective, and generally does not reduce aryl chlorides. Other options include tin(II) chloride (SnCl₂) or sodium dithionite.[3]

G cluster_1 Nitro Reduction Troubleshooting Problem Problem: Incomplete Reduction or Undesired Dehalogenation Check_Method Is Catalytic Hydrogenation (H2/PdC) being used? Problem->Check_Method Incomplete Issue: Reaction Stalls/ Incomplete Check_Method->Incomplete Yes Dehalogenation Issue: Dehalogenation Observed Check_Method->Dehalogenation Yes Alt_Method Consider Alternative: Chemical Reduction Check_Method->Alt_Method No/Problem Persists Sol_Incomplete Solution: 1. Check H2 pressure. 2. Increase catalyst loading. 3. Screen solvents (EtOH, EtOAc). 4. Check for catalyst poisons. Incomplete->Sol_Incomplete Sol_Dehalogenation Solution: 1. Switch to Pt/C catalyst. 2. Run under neutral conditions. 3. Lower H2 pressure/temperature. Dehalogenation->Sol_Dehalogenation Sol_Incomplete->Alt_Method If ineffective Sol_Dehalogenation->Alt_Method If ineffective Alt_Details Recommended Method: Fe powder with NH4Cl in EtOH/H2O. Pros: Highly chemoselective, cost-effective, scalable. Alt_Method->Alt_Details

Caption: Decision workflow for optimizing the nitro group reduction step.

Part 3: Final Purification and Stability

Obtaining the final product with the high purity required for preclinical studies (>98%) can be challenging due to the presence of residual catalysts, inorganic salts, and structurally similar organic impurities.

Question 4: My final product purity is low after workup, and I'm struggling with color removal. What are the best purification strategies?

Answer: High purity is non-negotiable for preclinical material. A multi-step purification strategy is often required.

Potential Causes & Solutions:

  • Residual Metals: Palladium or iron from the reduction step can persist in the final product, leading to discoloration and potential toxicity.

    • Actionable Solution 1 (Workup): After the reaction, perform a filtration through a pad of Celite® to remove the bulk of the metal catalyst. Follow this with an aqueous wash (e.g., with aqueous EDTA solution) to chelate and remove dissolved metal ions.

    • Actionable Solution 2 (Scavengers): For stubborn residual palladium, treatment of the crude product solution with a metal scavenger resin (e.g., a thiol-functionalized silica gel) can be highly effective.

  • Organic Impurities and Color: Closely related byproducts can co-crystallize with your product. Color bodies are often highly polar, oxidized impurities.

    • Actionable Solution 1 (Charcoal Treatment): A treatment with activated carbon (charcoal) can effectively remove many colored impurities. Use a minimal amount (e.g., 1-2% w/w) and filter hot to avoid product loss.

    • Actionable Solution 2 (Recrystallization): This is the most critical final purification step.[5] A thorough solvent screen is essential. Common solvents for pyrimidine derivatives include ethanol, isopropanol (IPA), ethyl acetate, and mixtures with heptane or water.[5] The goal is to find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Parameter Method 1: Catalytic Hydrogenation (Pd/C) Method 2: Chemical Reduction (Fe/NH₄Cl)
Chemoselectivity Good, but risk of dehalogenation.Excellent for nitro group; other groups unaffected.
Scalability Excellent, but requires specialized high-pressure equipment.Excellent, uses standard reactor setups.
Workup/Purification Requires filtration of fine catalyst particles; potential for Pd contamination.Requires filtration of iron salts; generally easier to remove.
Safety Flammable H₂ gas under pressure.Exothermic reaction, but no high-pressure gas.
Cost High initial cost for catalyst.Low-cost reagents.

Question 5: The isolated 4-methylsulfanylpyrimidin-5-amine appears to darken or degrade upon storage. How can I ensure its stability?

Answer: Aromatic amines, especially those with electron-donating groups, are susceptible to air oxidation, which often results in discoloration.

Potential Causes & Solutions:

  • Oxidation: Exposure to oxygen and light can generate colored radical species.

    • Actionable Solution: Dry the final product thoroughly under vacuum to remove all residual solvents. Store the material in amber glass bottles or opaque containers under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration (-20 °C to 5 °C) is recommended.

  • Residual Acidity: Trace amounts of acid can catalyze degradation pathways.

    • Actionable Solution: Ensure the final product is fully neutralized after any acidic workup steps. A final wash with a dilute bicarbonate solution before the last solvent extraction can be beneficial. Check the pH of the aqueous layer to confirm neutrality.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • ChemicalBook. (n.d.). 4,6-Dichloro-5-nitropyrimidine synthesis. ChemicalBook.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Organic Reactions.
  • RSC Publishing. (2023, October 2). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methylsulfanylpyrimidin-5-amine Substitution

Welcome to the Advanced Synthesis Support Center. Substituting the 4-position of 4-methylsulfanylpyrimidin-5-amine is a notoriously difficult transformation in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Substituting the 4-position of 4-methylsulfanylpyrimidin-5-amine is a notoriously difficult transformation in medicinal chemistry and drug development. The adjacent 5-amino group creates a severe steric clash that physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles. Furthermore, the 5-amino group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the pyrimidine core and drastically reducing the electrophilicity of the C4 carbon. Combined with the fact that the methylsulfanyl (-SMe) moiety is a relatively poor leaving group, standard Nucleophilic Aromatic Substitution (SNAr) conditions often stall or fail completely.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these steric and electronic barriers.

Diagnostic Overview: Mechanistic Pathways to Bypass Steric Clash

To successfully functionalize the C4 position, chemists must alter the electronic landscape of the pyrimidine ring or bypass the SNAr mechanism entirely using transition-metal catalysis.

G Start 4-SMe-Pyrimidin-5-amine (Sterically Hindered & Deactivated) Path1 Oxidation (mCPBA) Activate Leaving Group Start->Path1 Increase Electrophilicity Path2 Liebeskind-Srogl Pd/Cu-Catalyzed Start->Path2 Direct C-S Cleavage Path3 Amine Protection (Bis-Boc / Phthalimide) Start->Path3 Remove EDG Effect Prod1 4-Substituted-5-amine via SNAr Path1->Prod1 Nucleophile Prod2 4-Aryl/Alkyl-5-amine via Cross-Coupling Path2->Prod2 Ar-B(OH)2, CuTC Prod3 Activated Core Ready for Substitution Path3->Prod3 Steric Shift

Mechanistic pathways to overcome steric hindrance in 4-methylsulfanylpyrimidin-5-amine.

Troubleshooting Guide & Verified Protocols

Strategy 1: The Oxidation-Activation Strategy (Sulfone Displacement)

The Causality: When dealing with bulky nucleophiles (e.g., substituted piperidines), the steric penalty is too high for the weak -SMe leaving group. By oxidizing the -SMe to a methylsulfonyl (-SO₂Me) group, you achieve two critical goals:

  • The leaving group ability is exponentially increased.

  • The strongly electron-withdrawing sulfone counteracts the electron-donating effect of the 5-amino group, restoring electrophilicity to the C4 position.

This strategy was famously utilized in the synthesis of the Influenza PB2 inhibitor VX-787, where oxidation to the sulfoxide/sulfone allowed for facile displacement with a highly sterically hindered Boc-protected aminopiperidine 1.

Step-by-Step Methodology: mCPBA Oxidation & SNAr
  • Step 1: Dissolve 4-methylsulfanylpyrimidin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the flask to 0 °C using an ice bath.

  • Step 2: Add meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 2.2 eq) portion-wise over 15 minutes to prevent thermal spikes.

  • Step 3: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The sulfone product will elute significantly slower (lower Rf​ ) than the starting thioether due to the highly polar S=O bonds. Complete disappearance of the higher Rf​ spot validates successful oxidation.

  • Step 4: Quench the reaction with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:1 v/v). Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Step 5: Dissolve the crude sulfone in a polar aprotic solvent (DMF or NMP). Add the bulky nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat at 60–80 °C until complete.

Strategy 2: Transition Metal Bypass (Liebeskind-Srogl Cross-Coupling)

The Causality: When introducing carbon-based nucleophiles (e.g., aryl or alkyl groups), SNAr is ineffective. Standard Suzuki couplings also fail because the -SMe group does not readily undergo oxidative addition with Palladium alone. The Liebeskind-Srogl coupling solves this by introducing a Copper(I) cofactor (typically CuTC). The Cu(I) specifically coordinates to the sulfur atom, activating the C-S bond and facilitating transmetalation from the boronic acid to the Palladium center under neutral conditions 2.

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 4-SMe-Pyrimidine TM Trans- metalation OA->TM CuTC Activation RE Reductive Elimination TM->RE Boronic Acid RE->Pd0 Product Release

Cu-mediated Pd-catalyzed Liebeskind-Srogl cross-coupling cycle for thioether substitution.

Step-by-Step Methodology: Liebeskind-Srogl Coupling
  • Step 1: In an oven-dried Schlenk flask, combine 4-methylsulfanylpyrimidin-5-amine (1.0 eq), the desired arylboronic acid (2.0 eq), Copper(I) thiophene-2-carboxylate (CuTC, 2.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Step 2: Evacuate the flask and backfill with Argon. Repeat this degassing cycle three times.

  • Step 3: Add rigorously degassed anhydrous THF (0.1 M) via syringe.

  • Step 4: Heat the mixture at 50 °C for 16 hours.

  • Self-Validation Checkpoint: Observe the color of the reaction. The initial yellow/green suspension of CuTC will turn dark brown or black as the reaction progresses. This color change indicates the successful formation of copper sulfide salts, confirming that transmetalation and C-S bond cleavage are actively occurring.

  • Step 5: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove the insoluble Cu salts before chromatographic purification.

Quantitative Data & Benchmarks

The table below summarizes the expected yields when attempting to overcome the steric hindrance of the 5-amino group using different activation strategies.

Substrate CoreLeaving Group at C4Nucleophile / PartnerReaction ConditionsExpected Yield (%)
5-Amino-4-SMe-pyrimidine-SMePiperidine (Bulky)DMF, 100 °C, 24h< 10% (Stalled)
5-Amino-4-SO₂Me-pyrimidine-SO₂MePiperidine (Bulky)DMF, 80 °C, 4h82 - 88%
5-Amino-4-SMe-pyrimidine-SMePhenylboronic AcidPd(PPh₃)₄, CuTC, THF, 50 °C75 - 80%
5-(Bis-Boc)-Amino-4-SMe-pyrimidine-SMePhenylboronic AcidPd(PPh₃)₄, CuTC, THF, 50 °C90 - 95%

Frequently Asked Questions (FAQs)

Q: My mCPBA oxidation is yielding a complex mixture with multiple polar spots. What is happening? A: Pyrimidines are highly susceptible to N-oxidation 3. If the reaction temperature exceeds room temperature or if a large excess of mCPBA is used, you will form the pyrimidine N-oxide alongside the sulfone. Strictly maintain the temperature between 0 °C and RT, and use exactly 2.0–2.2 equivalents of mCPBA.

Q: My Liebeskind-Srogl coupling is failing, and I am isolating large amounts of homocoupled boronic acid. What went wrong? A: This is a classic symptom of oxygen ingress. The Cu(I) cofactor easily mediates the oxidative homocoupling of boronic acids in the presence of trace O₂. Ensure your solvents are thoroughly sparged with Argon and that strict Schlenk techniques are utilized throughout the setup.

Q: The amine nucleophile I am using is extremely bulky (e.g., a secondary cyclic amine with adjacent stereocenters). Even with the sulfone intermediate, the SNAr reaction stalls. What is the next step? A: You must increase the nucleophilicity of the amine to overcome the extreme steric barrier. Pre-treat your bulky amine with a strong base like Sodium Hydride (NaH) or LiHMDS at 0 °C to form the highly reactive amide anion, then add the sulfone-pyrimidine.

Q: Can I protect the 5-amino group to help with the reaction? A: Yes. Converting the free 5-NH₂ into a bis-Boc imide or a phthalimide forces the nitrogen lone pair into resonance with the protecting group's carbonyls. This completely removes the electron-donating effect on the pyrimidine ring, making the C4 position significantly more electrophilic, while also altering the three-dimensional steric profile to allow nucleophiles a clearer angle of attack.

References

  • Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations. Organic Letters - ACS Publications.[Link]

  • Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Optimization

Minimizing impurities during 4-methylsulfanylpyrimidin-5-amine recrystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the technical support center for the purification and recrystallization of 4-methylsulfanylpyrimidin-5-amine. This heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the technical support center for the purification and recrystallization of 4-methylsulfanylpyrimidin-5-amine. This heterocyclic compound presents unique challenges during scale-up and purification due to the presence of two highly reactive functional groups: a basic, electron-donating 5-amino group and an oxidation-prone 4-methylsulfanyl (thioether) group.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to help you achieve >99.5% purity while minimizing yield loss.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product turn slightly yellow and show +16 Da and +32 Da peaks on LC-MS after recrystallization?

A: This is the classic signature of thioether oxidation. The methylsulfanyl (-SCH₃) group is highly susceptible to atmospheric oxygen, especially when heated in solution[1]. The +16 Da peak corresponds to the sulfoxide derivative, while the +32 Da peak is the sulfone[2].

  • Causality: At elevated temperatures (e.g., during solvent reflux), the electron-rich sulfur atom acts as a nucleophile toward dissolved oxygen.

  • Solution: You must transition to an anaerobic recrystallization process. Degas all solvents via sparging or freeze-pump-thaw cycles, and conduct the dissolution and cooling phases under a positive pressure of Nitrogen or Argon.

Oxidation API 4-Methylsulfanylpyrimidin-5-amine (Target API) Sulfoxide Sulfoxide Impurity (+16 Da) API->Sulfoxide O2, Heat (Mild Oxidation) Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Prolonged Heat (Strong Oxidation)

Fig 1. Oxidation pathway of 4-methylsulfanylpyrimidin-5-amine to sulfoxide and sulfone impurities.

Q2: My crude product is "oiling out" instead of forming discrete crystals. How can I force crystallization?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the saturation temperature of the solvent system. Aminopyrimidines are notorious for trapping impurities in these oily matrices.

  • Causality: High levels of residual starting materials or positional isomers disrupt the crystal lattice formation of the free base.

  • Solution: Implement a salt-formation and dissociation strategy[3]. By protonating the pyrimidine/amine nitrogens with HCl, you create a hydrochloride salt with a drastically different solubility profile and higher lattice energy. Neutral impurities will remain dissolved in the organic mother liquor.

SaltPurification Crude Crude Free Base (High Impurity Load) Acidify Add HCl in Isopropanol (Protonates Amine) Crude->Acidify SaltCryst Crystallize HCl Salt (Rejects Neutral Impurities) Acidify->SaltCryst Filter Filtration & Solvent Wash (Removes Mother Liquor) SaltCryst->Filter Freebase Aqueous Base Neutralization (Restores Free Base) Filter->Freebase FinalCryst Recrystallize Pure Free Base (Target API) Freebase->FinalCryst

Fig 2. Workflow for the salt-formation and dissociation purification of aminopyrimidines.

Q3: How do I select the optimal solvent system to separate the target from degradation products?

A: Avoid single, high-boiling solvents (like pure water or pure n-butanol) that require prolonged heating, as this induces thermal degradation of the 5-amino group[4]. Instead, utilize a binary solvent system such as Ethyl Acetate (EtOAc) and Heptane. EtOAc provides excellent solubility at moderate temperatures (60°C), while Heptane acts as a highly tunable antisolvent to drive supersaturation without excessive cooling.

Part 2: Solvent System Performance Data

The following table summarizes the quantitative impact of various recrystallization environments on the impurity profile of 4-methylsulfanylpyrimidin-5-amine (starting from 92% crude purity).

Solvent SystemAtmosphereTypical Recovery (%)Sulfoxide Impurity (%)Oiling Out RiskCausality / Notes
Ethanol (100%)Ambient Air65%3.2%HighDissolved O₂ and high reflux temp (78°C) drive rapid thioether oxidation.
Ethanol (100%)Degassed / N₂72%0.4%ModerateInert atmosphere prevents oxidation, but high solubility limits recovery.
EtOAc / Heptane (1:3)Degassed / N₂84%< 0.1%LowLower dissolution temp (60°C) prevents thermal degradation; antisolvent forces rapid nucleation.
Isopropanol / HClAmbient Air89% (as salt)< 0.1%NoneSalt formation completely bypasses oiling out; rejects neutral oxidation products into mother liquor.

Part 3: Validated Experimental Protocols

Protocol A: Anaerobic Binary Solvent Recrystallization (For moderate crude purity, >95%)

This protocol utilizes antisolvent crystallization under inert conditions to prevent thioether oxidation.

  • Solvent Preparation: Degas Ethyl Acetate (EtOAc) and Heptane by sparging with high-purity Nitrogen for 30 minutes.

  • Dissolution: In a Schlenk flask under Nitrogen, suspend 10.0 g of crude 4-methylsulfanylpyrimidin-5-amine in 30 mL of degassed EtOAc. Warm to 60°C using an oil bath until complete dissolution occurs.

    • Causality: Limiting the temperature to 60°C prevents thermal cleavage of the methylsulfanyl group.

  • Antisolvent Addition: Slowly add 90 mL of degassed Heptane dropwise via an addition funnel over 45 minutes while maintaining the temperature at 60°C.

  • Seeding (Optional but Recommended): Add 10 mg of pure target compound crystals to bypass the metastable zone and prevent sudden crash-out, which traps impurities.

  • Cooling Profile: Cool the mixture linearly to 5°C over 4 hours (approx. 0.2°C/min).

  • Isolation & Validation: Filter the crystals under a Nitrogen blanket.

    • Self-Validating Checkpoint: Analyze the mother liquor via HPLC. The target compound peak should represent <5% of the initial mass. If >5%, the cooling rate was too fast, or insufficient antisolvent was used.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Salt-Formation & Dissociation (For low crude purity, <95%, or oiling out)

This protocol leverages the basicity of the pyrimidine ring to isolate the compound from neutral/acidic impurities.

  • Salt Formation: Dissolve 10.0 g of crude free base in 50 mL of Isopropanol (IPA) at 40°C.

  • Acidification: Slowly add 1.05 equivalents of 5M HCl in Isopropanol. A thick white precipitate of the hydrochloride salt will form immediately.

    • Causality: The protonated amine drastically shifts the polarity of the molecule, causing it to crash out of the moderately polar IPA, while unreacted starting materials and sulfoxides remain soluble[3].

  • Filtration: Filter the salt and wash with 20 mL of cold IPA.

    • Self-Validating Checkpoint: Dissolve 5 mg of the salt in water and check the pH; it should be acidic (pH 2-3), confirming complete salt formation.

  • Dissociation (Free-basing): Suspend the purified salt in 50 mL of deionized water. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH reaches 8.0 - 8.5.

  • Extraction: Extract the aqueous layer with 3 x 40 mL of Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ultra-pure free base.

Part 4: References

  • [1] The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Benchchem. Available at:

  • [3] CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Google Patents. Available at:

  • [4] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. NIH / PMC. Available at:

  • [2] Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Catalyst Turnover with 4-methylsulfanylpyrimidin-5-amine

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with catalytic reactions involving 4-methylsulfanylpyrimidin-5-amine. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with catalytic reactions involving 4-methylsulfanylpyrimidin-5-amine. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to diagnose and resolve issues of poor catalyst turnover. Our approach is grounded in established catalytic principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: Understanding the Dual Nature of 4-methylsulfanylpyrimidin-5-amine in Catalysis

4-methylsulfanylpyrimidin-5-amine is a versatile building block in medicinal chemistry and materials science. When utilized in transition metal catalysis, particularly with palladium, its unique structure presents both opportunities and challenges. The pyrimidine-5-amine moiety offers a robust coordinating site for metal centers, essential for forming an active catalytic species. However, the presence of a methylsulfanyl (thioether) group introduces a significant risk of catalyst deactivation. Sulfur-containing compounds are notorious for their ability to act as potent catalyst poisons for many transition metals.[1][2]

This guide will systematically address the common failure modes observed when using this substrate/ligand, focusing on practical, actionable solutions to restore and optimize catalyst performance.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most common initial observations and questions from users experiencing poor catalyst turnover.

Q1: My reaction is stalling at low conversion, and I observe a black precipitate. What is happening?

A1: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[3][4] This indicates that the soluble, active catalytic species is no longer stable under the reaction conditions. The primary causes are often related to ligand dissociation, oxidation of the active Pd(0) catalyst, or thermal instability.[3][4] The methylsulfanyl group on your pyrimidine can be a major contributor to this instability.

Q2: I suspect the methylsulfanyl group is poisoning my catalyst. How can I confirm this?

A2: Catalyst poisoning by sulfur compounds is the most probable cause of poor turnover.[1] The sulfur atom's lone pair of electrons can irreversibly bind to the metal's active sites, blocking them from the catalytic cycle.[1] To confirm this, you can run a control experiment.

  • Control Experiment: Set up a parallel reaction using an analogous substrate that lacks the methylsulfanyl group (e.g., 4-methylpyrimidin-5-amine, if available). If this reaction proceeds with significantly higher turnover, it strongly implicates the sulfur group as the poisoning agent.

Q3: Could the amine or pyrimidine nitrogen be inhibiting the reaction?

A3: Yes, this is possible. Nitrogen-containing heterocycles, like pyridines and pyrimidines, can act as catalyst poisons by strongly coordinating to the metal center and blocking active sites.[5] This is especially true for 2-substituted pyridines and, by extension, could apply to the pyrimidine nitrogens in your molecule.[5] The binding affinity can be influenced by steric and electronic factors. If the catalyst you are using is particularly sensitive to nitrogen-based ligands, this could be a contributing factor alongside sulfur poisoning.

Q4: My initial trials showed some product, but the reaction is not reproducible. What causes this variability?

A4: Lack of reproducibility often points to highly sensitive reaction parameters. The most common culprits are:

  • Atmospheric Contamination: Trace amounts of oxygen can be detrimental, oxidizing the active Pd(0) catalyst and any sensitive ligands (like phosphines, if used as co-ligands).[3]

  • Reagent and Solvent Purity: Water or other impurities in your starting materials or solvents can interfere with the catalytic cycle.[2][3] Ensure you are using anhydrous, degassed solvents.

  • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient or inconsistent.[4]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured troubleshooting workflows and detailed experimental protocols to systematically address the root causes of poor catalyst turnover.

Guide 1: Diagnosing and Mitigating Sulfur-Based Catalyst Poisoning

The thioether moiety is the most likely source of catalyst deactivation. The following steps will help you manage this issue.

Causality:

Sulfur's high affinity for late transition metals leads to strong, often irreversible, coordination to the catalyst's active site. This chemisorption blocks substrate access and shuts down the catalytic cycle.[1]

Troubleshooting Workflow:

A Poor Catalyst Turnover Observed B Hypothesis: Sulfur Poisoning A->B C Run Control Experiment (S-free analogue) B->C D Does S-free analogue react well? C->D E YES: Sulfur poisoning confirmed. Proceed to Mitigation Strategies. D->E Yes F NO: Issue is likely not sulfur-related. Investigate other causes (Guide 2 & 3). D->F No G Mitigation Strategy 1: Increase Catalyst Loading E->G H Mitigation Strategy 2: Screen Sulfur-Tolerant Ligands E->H I Mitigation Strategy 3: Use a Sacrificial Scavenger E->I

Caption: Workflow for diagnosing sulfur poisoning.

Mitigation Strategies & Protocols:

1. Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading can sometimes provide acceptable yields by compensating for the portion of the catalyst that is poisoned.[5]

  • Protocol: Set up a series of reactions with incrementally higher catalyst loadings (e.g., 2 mol%, 5 mol%, 10 mol%). Monitor the yield and reaction rate to determine if a threshold for acceptable conversion can be reached.

2. Screen Sulfur-Tolerant Ligands: If your reaction allows for an external co-ligand, certain bulky, electron-rich phosphine ligands can sometimes enhance catalyst stability and resist poisoning.

  • Rationale: These ligands can create a sterically hindered and electronically saturated metal center that is less susceptible to coordination by the thioether.

  • Protocol: Ligand Screening

    • Prepare a stock solution of your palladium pre-catalyst (e.g., Pd₂(dba)₃).

    • In an array of reaction vials under an inert atmosphere, add the pre-catalyst.

    • To each vial, add a different ligand from the screening table below (typically at a 1:2 Pd:Ligand ratio).

    • Add your 4-methylsulfanylpyrimidin-5-amine substrate, coupling partner, base, and degassed solvent.

    • Run all reactions at the desired temperature and monitor by LC-MS or GC for product formation.

    Ligand Class Examples Rationale
    Bulky Biarylphosphines XPhos, SPhosPromote fast reductive elimination, potentially outcompeting sulfur binding.[6]
    Dialkylphosphinobiphenyls cataCXium® A, tBuXPhosOffer high steric bulk and electron density to stabilize the catalyst.
    N-Heterocyclic Carbenes IPr, IMesForm very strong M-C bonds, which can increase resistance to displacement.

3. Use a Sacrificial Scavenger: In some cases, a less expensive, sulfur-philic compound can be added to the reaction to preferentially bind the catalyst, "protecting" it from the substrate's thioether. This is an advanced and often substrate-specific technique.

Guide 2: Addressing Catalyst Decomposition (Palladium Black Formation)

If you observe the formation of palladium black, your primary goal is to stabilize the active catalytic species.

Causality:

The active Pd(0) species in a catalytic cycle is often coordinatively unsaturated and highly reactive. If the ligand framework (in this case, the pyrimidine itself or a co-ligand) cannot sufficiently stabilize this species, it will rapidly agglomerate into bulk palladium metal.[3][4] High temperatures can accelerate this process.[4]

Troubleshooting Workflow:

A Observation: Black Precipitate (Palladium Black) B Hypothesis: Catalyst Instability A->B C Action 1: Lower Reaction Temperature B->C D Action 2: Screen Solvents B->D E Action 3: Add Excess Ligand B->E F Action 4: Ensure Strict Inert Atmosphere B->F G Evaluate Impact on Conversion & Precipitate Formation C->G D->G E->G F->G

Caption: Workflow for addressing catalyst decomposition.

Stabilization Protocols:

1. Optimize Reaction Temperature: High temperatures can increase reaction rates but also accelerate catalyst decomposition.[4]

  • Protocol: Run the reaction at a series of lower temperatures (e.g., 80 °C, 60 °C, room temperature) to find a balance between an acceptable reaction rate and catalyst stability. Monitor for the appearance of palladium black.

2. Solvent Screening: The solvent plays a critical role in solubility, catalyst stability, and reaction kinetics.[4]

  • Protocol: Perform the reaction in a variety of degassed solvents with different polarities and coordinating abilities.

    Solvent Class Potential Impact
    TolueneNon-polarCommon choice, good for many cross-couplings.
    DioxanePolar aproticCan coordinate to the metal and sometimes stabilize intermediates.
    DMF / DMAcPolar aproticHighly polar, but can sometimes displace ligands and slow reactions.[4]
    THFPolar aproticCommon solvent, but can have lower boiling point.

3. Use an Additional Ligand: Even if the pyrimidine is intended to be the ligand, the addition of a well-established stabilizing ligand can prevent decomposition.

  • Protocol: Add an extra equivalent of a stabilizing ligand, such as PPh₃ or a bulky biarylphosphine, relative to the palladium source.[7] This can help maintain a stable, soluble catalytic species.

Guide 3: In-Situ Catalyst Characterization (Advanced)

For a deeper mechanistic understanding of catalyst deactivation, advanced in-situ and operando analytical techniques can be employed. These methods monitor the catalyst under actual reaction conditions.

  • X-ray Absorption Spectroscopy (XAS): Provides information on the oxidation state and local coordination environment of the metal center, allowing you to observe changes as the catalyst deactivates.[8][9]

  • Infrared (IR) and Raman Spectroscopy: Can be used to track the formation of surface-adsorbed species and intermediates on the catalyst surface in real-time.[8][9]

  • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): These thermal analysis techniques can elucidate the physical properties and deactivation causes (e.g., carbon deposition) of heterogeneous catalysts.[10]

These techniques typically require specialized equipment and expertise but offer unparalleled insight into deactivation pathways.[11][12]

Part 3: Summary and Key Recommendations

When facing poor catalyst turnover with 4-methylsulfanylpyrimidin-5-amine, adopt a systematic troubleshooting approach.

  • Assume Sulfur Poisoning First: The thioether group is the most likely culprit.[1] Use control experiments to confirm and then focus on mitigation strategies like ligand screening.

  • Ensure Rigorous Experimental Technique: The importance of pure, anhydrous, and oxygen-free conditions cannot be overstated, especially when dealing with sensitive catalytic systems.[3]

  • Optimize Reaction Conditions Methodically: Screen temperature, solvents, and ligands one at a time to isolate the variable impacting your reaction.[13]

  • Consider the Ligand's Dual Role: Recognize that your substrate is also a potential ligand and poison. Its interaction with the metal is complex and central to the reaction's success or failure.

By following these guidelines, you can effectively diagnose the underlying issues, optimize your reaction conditions, and achieve successful catalytic transformations.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
  • ResearchGate. (n.d.). In Situ and Operando Techniques in Catalyst Characterisation and Design: From Molecules to Functional Materials.
  • PMC. (n.d.). In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction.
  • StudySmarter. (2024, August 27). Catalyst Characterization: XRD & In Situ.
  • MDPI. (2023, May 8). On the Application of an In Situ Catalyst Characterization System (ICCS) and a Mass Spectrometer Detector as Powerful Techniques for the Characterization of Catalysts.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Purity Analysis of 4-methylsulfanylpyrimidin-5-amine

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-methylsulfanylpyrimidin-5-amine, a crucial intermediate in pharmaceutical synthesis. As res...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-methylsulfanylpyrimidin-5-amine, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document will explore two robust, validated HPLC methodologies, offering supporting experimental data and a rationale for their application.

The inherent polarity of 4-methylsulfanylpyrimidin-5-amine, coupled with the potential for various process-related and degradation impurities, necessitates the development of a stability-indicating analytical method. This guide will delve into a traditional Reversed-Phase (RP-HPLC) approach and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing a comprehensive framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Comparative Analysis of HPLC Methods

The choice between RP-HPLC and HILIC is dictated by the specific analytical challenge. RP-HPLC is a workhorse in pharmaceutical analysis, excelling at the separation of non-polar to moderately polar compounds.[3] Conversely, HILIC is adept at retaining and separating highly polar compounds that are often poorly retained in reversed-phase systems.[4][5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For a moderately polar compound like 4-methylsulfanylpyrimidin-5-amine, achieving adequate retention and resolution from polar impurities can be challenging. However, with careful method development, a robust and reliable separation can be achieved.

Rationale for Method Design:

  • Column Choice: A C18 column is a common starting point for the analysis of pyrimidine derivatives.[2][3]

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile) allows for the separation of compounds with a range of polarities. The use of a buffer is critical to control the ionization state of the amine functional group and ensure reproducible retention times.

  • Detection: The aromatic pyrimidine ring allows for sensitive detection using a UV detector.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., bare silica or with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[4][5][6][7][8]

Rationale for Method Design:

  • Column Choice: An amide-based stationary phase is often a good choice for the separation of polar, nitrogen-containing compounds.[7]

  • Mobile Phase: A high percentage of acetonitrile with a small amount of aqueous buffer provides the necessary conditions for HILIC retention. A gradient from high to low organic concentration elutes the analytes.

  • MS Compatibility: HILIC methods often use volatile mobile phases, making them highly compatible with mass spectrometry (MS) for impurity identification.

Potential Impurities and Forced Degradation Studies

A robust purity method must be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.[1]

Potential Process-Related Impurities:

Based on common synthetic routes for similar pyrimidine thioethers, potential impurities could include:

  • Starting materials and reagents.

  • By-products from incomplete reactions or side reactions.

  • Over-alkylated or under-alkylated species.[9]

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the HPLC methods, forced degradation studies should be performed under various stress conditions as recommended by ICH guidelines. These studies help to identify potential degradation pathways.[10][11]

  • Acidic and Basic Hydrolysis: Investigates the stability of the compound in acidic and basic environments.

  • Oxidative Degradation: Typically performed using hydrogen peroxide to assess susceptibility to oxidation. The thioether group is a potential site for oxidation.

  • Thermal Degradation: Evaluates the effect of heat on the compound's stability.

  • Photolytic Degradation: Assesses the compound's sensitivity to light.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the validation parameters for the two proposed HPLC methods, conducted in accordance with ICH Q2(R1) guidelines.[1][12][13]

Table 1: System Suitability

ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Tailing Factor (T)1.11.2T ≤ 2.0
Theoretical Plates (N)> 5000> 4000N > 2000
Resolution (Rs)> 2.5> 2.0Rs > 2.0

Table 2: Linearity

ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Range (µg/mL)1 - 1501 - 150-
Correlation Coefficient (r²)0.99950.9992r² ≥ 0.999
Y-interceptClose to zeroClose to zero-

Table 3: Accuracy (% Recovery)

Concentration LevelRP-HPLC MethodHILIC MethodAcceptance Criteria
80%99.5%99.2%98.0% - 102.0%
100%100.2%100.5%98.0% - 102.0%
120%99.8%99.6%98.0% - 102.0%

Table 4: Precision (%RSD)

Precision TypeRP-HPLC MethodHILIC MethodAcceptance Criteria
Repeatability (n=6)0.5%0.7%RSD ≤ 1.0%
Intermediate Precision (n=6)0.8%0.9%RSD ≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterRP-HPLC MethodHILIC Method
LOD (µg/mL)0.10.2
LOQ (µg/mL)0.30.6

Table 6: Robustness

Parameter VariationRP-HPLC Method (%RSD)HILIC Method (%RSD)Acceptance Criteria
Flow Rate (± 10%)< 2.0%< 2.0%RSD ≤ 2.0%
Column Temperature (± 5°C)< 2.0%< 2.0%RSD ≤ 2.0%
Mobile Phase pH (± 0.2)< 2.0%< 2.0%RSD ≤ 2.0%

Experimental Protocols

Protocol 1: RP-HPLC Method
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 4-methylsulfanylpyrimidin-5-amine reference standard in a 50:50 mixture of water and acetonitrile. Prepare working standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a similar concentration as the standard.

Protocol 2: HILIC Method
  • Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column, 150 mm x 2.1 mm, 3 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-12 min: 95% to 60% B

      • 12-15 min: 60% B

      • 15-16 min: 60% to 95% B

      • 16-20 min: 95% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm or ESI-MS in positive ion mode.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard and Sample Solutions: Prepare as described for the RP-HPLC method, using a diluent of 90:10 acetonitrile:water.

Visualizations

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD Method Development & Optimization Specificity Specificity (Forced Degradation) MD->Specificity Establishes Stability-Indicating Nature Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method_Comparison cluster_RP Reversed-Phase HPLC cluster_HILIC HILIC Analyte 4-methylsulfanylpyrimidin-5-amine (Polar Nature) RP_Stationary Non-Polar Stationary Phase (e.g., C18) Analyte->RP_Stationary Moderate Retention HILIC_Stationary Polar Stationary Phase (e.g., Amide) Analyte->HILIC_Stationary Strong Retention RP_Mobile Polar Mobile Phase (Water/ACN) RP_Stationary->RP_Mobile RP_Retention Retention based on Hydrophobicity RP_Mobile->RP_Retention RP_Advantages Advantages: - Robust & Widely Used - Good for moderately polar  compounds RP_Retention->RP_Advantages HILIC_Mobile High Organic Mobile Phase (ACN/Water) HILIC_Stationary->HILIC_Mobile HILIC_Retention Retention based on Partitioning into aqueous layer HILIC_Mobile->HILIC_Retention HILIC_Advantages Advantages: - Excellent for Polar Compounds - MS-Friendly Mobile Phases HILIC_Retention->HILIC_Advantages

Caption: Comparison of RP-HPLC and HILIC for 4-methylsulfanylpyrimidin-5-amine analysis.

Conclusion

Both the proposed RP-HPLC and HILIC methods offer viable and robust approaches for the purity analysis of 4-methylsulfanylpyrimidin-5-amine. The choice of method will depend on the specific requirements of the analysis. The RP-HPLC method is a reliable, conventional approach suitable for routine quality control. The HILIC method provides a powerful alternative, particularly for the separation of highly polar impurities and for applications requiring MS detection for impurity identification. The validation data presented demonstrates that both methods are accurate, precise, and fit for their intended purpose, providing a solid foundation for the quality assessment of this important pharmaceutical intermediate.

References

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • Muhammad, S., et al. (2024, August 1). Stability indicating RP-HPLC method development and validation for the determination of pyrimethamine in an oral paediatric suspension. ResearchGate. Retrieved from [Link]

  • Kim, J., & Raushel, F. M. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Simple Step-by-Step Protocol for HILIC Method Development. Retrieved from [Link]

  • Lin, Y., et al. (2008). 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2409. Retrieved from [Link]

  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023, September 25). Impactfactor. Retrieved from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023, February 28). MDPI. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews, 20(01), 114–128. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023, October 10). IJNRD. Retrieved from [Link]

  • Nalawade, S., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research, 59(1), S284-S293. Retrieved from [Link]

  • A synthesis of fluorinated pyrimidines under mild conditions from amidine hydrochlorides and the recently described potassium 2-cyano-2-fluoroethenolate was developed. (2020, March). Beilstein Journal of Organic Chemistry, 16, 445-450. Retrieved from [Link]

  • Shtaitz, Y. K., et al. (2024, June 24). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ResearchGate. Retrieved from [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine. Retrieved from [Link]

  • Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. (2020, April 23). ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to the NMR Chemical Shifts of 4-Methylsulfanylpyrimidin-5-amine and Its Isomers

Introduction In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Isomeric differentiation, in particular, presents a significant analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Isomeric differentiation, in particular, presents a significant analytical challenge that necessitates robust spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed structural information at the atomic level. This guide offers an in-depth comparison of the ¹H and ¹³C NMR chemical shifts of 4-methylsulfanylpyrimidin-5-amine and its positional isomers: 2-methylsulfanylpyrimidin-5-amine and 4-methylsulfanylpyrimidin-2-amine.

The strategic placement of the methylsulfanyl (-SCH₃) and amino (-NH₂) groups on the pyrimidine ring profoundly influences the electron density distribution and, consequently, the magnetic environment of each nucleus. Understanding these nuanced differences in chemical shifts is crucial for researchers in drug discovery and chemical synthesis for unambiguous isomer identification and quality control. This guide provides predicted NMR data, a detailed experimental protocol for acquiring such data, and a comprehensive analysis of the expected spectral differences, thereby serving as a valuable resource for scientists working with these and structurally related compounds.

Comparative Analysis of Predicted NMR Chemical Shifts

Due to the limited availability of public experimental spectra for the specific isomers , we have employed high-quality NMR prediction software to generate the ¹H and ¹³C NMR chemical shifts. These predictions are based on a combination of powerful algorithms, including machine learning, HOSE-code, and increment-based methods, which have been shown to provide reliable and accurate estimations.[1][2][3] The predicted data, presented in Tables 1 and 2, serves as a robust foundation for understanding the expected spectral differences.

The following isomers are compared:

  • Isomer 1: 4-Methylsulfanylpyrimidin-5-amine

  • Isomer 2: 2-Methylsulfanylpyrimidin-5-amine

  • Isomer 3: 4-Methylsulfanylpyrimidin-2-amine

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for the three isomers are summarized in Table 1. The data is presented for spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonIsomer 1 (4-SMe, 5-NH₂)Isomer 2 (2-SMe, 5-NH₂)Isomer 3 (4-SMe, 2-NH₂)
H2 ~8.2-~7.9
H4 -~8.4-
H5 --~6.3
H6 ~8.0~8.4~7.8
-SCH₃ ~2.5~2.4~2.4
-NH₂ ~5.5 (broad s)~5.3 (broad s)~6.5 (broad s)

Discussion of ¹H NMR Predictions:

The most significant differences in the proton spectra are expected in the aromatic region, directly reflecting the electronic effects of the substituents.

  • Ring Protons:

    • In Isomer 1 , the protons at the H2 and H6 positions are distinct and are expected to appear as singlets. The H2 proton is deshielded due to the inductive effect of the adjacent nitrogen atoms.

    • In Isomer 2 , the two protons at the H4 and H6 positions are in a more similar electronic environment and are predicted to have very close chemical shifts, potentially appearing as a singlet or a narrow multiplet.

    • Isomer 3 is expected to show the most upfield-shifted aromatic proton (H5), which is shielded by the two adjacent amino and methylsulfanyl groups. The H6 proton will be deshielded by the neighboring nitrogen.

  • Substituent Protons:

    • The -SCH₃ protons are predicted to appear as sharp singlets around 2.4-2.5 ppm in all three isomers, with minor variations due to the overall electronic environment of the ring.

    • The -NH₂ protons will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent.[4] The chemical shift of the amino protons can be highly variable depending on concentration, temperature, and solvent. A deuterium exchange experiment (D₂O shake) can be used to confirm the assignment of the -NH₂ peak, as the signal will disappear from the spectrum.[4]

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts provide complementary information about the carbon framework of the isomers (Table 2).

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CarbonIsomer 1 (4-SMe, 5-NH₂)Isomer 2 (2-SMe, 5-NH₂)Isomer 3 (4-SMe, 2-NH₂)
C2 ~158~170~163
C4 ~165~160~168
C5 ~120~115~105
C6 ~150~160~155
-SCH₃ ~14~13~14

Discussion of ¹³C NMR Predictions:

The carbon chemical shifts are highly sensitive to the position of the electron-donating amino group and the electron-withdrawing (by induction) but also electron-donating (by resonance) methylsulfanyl group.

  • Ring Carbons:

    • The carbons directly attached to the nitrogen atoms (C2, C4, C6) generally appear at lower field (higher ppm).

    • The C2 carbon in Isomer 2 is predicted to be the most downfield-shifted due to its direct attachment to the electronegative sulfur atom and being flanked by two nitrogen atoms.

    • Conversely, the C5 carbon in Isomer 3 is expected to be the most upfield-shifted, as it is shielded by the strong electron-donating amino group at the C2 position and the methylsulfanyl group at the C4 position.

    • The relative positions of the C4 and C6 signals will also be diagnostic for each isomer.

  • Substituent Carbon:

    • The -SCH₃ carbon is expected to resonate at a high field (around 13-14 ppm) in all isomers, consistent with a methyl group attached to a sulfur atom.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for the structural elucidation of these pyrimidine derivatives, a standardized experimental protocol is essential.

Diagram of the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of the aminopyrimidine isomer B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Filter the solution into a clean NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I (Optional) 2D NMR (COSY, HSQC, HMBC) H->I J Fourier transform and phase correction I->J K Baseline correction and integration (1H) J->K L Peak picking and chemical shift referencing K->L M Structural elucidation and isomer identification L->M

Caption: Workflow for the NMR analysis of aminopyrimidine isomers.

Step-by-Step Methodology
  • Sample Preparation: [5][6]

    • Accurately weigh approximately 5-10 mg of the purified aminopyrimidine isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[7][8][9] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • NMR Data Acquisition: [10][11][12]

    • Insert the NMR tube into the spectrometer.

    • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

    • ¹H NMR Acquisition:

      • A standard one-pulse sequence (e.g., zg30 or zg) is typically used.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

      • A relaxation delay of 1-5 seconds is generally sufficient for qualitative analysis.

      • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR Acquisition:

      • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

      • The spectral width should encompass the expected range for carbon signals (e.g., 0-180 ppm).

      • A longer acquisition time and a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

    • The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to obtain a flat baseline.

    • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

    • For ¹H NMR, the peaks are integrated to determine the relative number of protons.

    • Peak picking is performed to identify the precise chemical shift of each signal.

Structural Isomerism and NMR Spectroscopy

The differentiation of the three isomers relies on the distinct electronic environments created by the varying positions of the -SCH₃ and -NH₂ groups.

Molecular Structures

Isomers cluster_1 Isomer 1: 4-Methylsulfanylpyrimidin-5-amine cluster_2 Isomer 2: 2-Methylsulfanylpyrimidin-5-amine cluster_3 Isomer 3: 4-Methylsulfanylpyrimidin-2-amine I1 I2 I3

Caption: Molecular structures of the three aminopyrimidine isomers.

The amino group is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions. The methylsulfanyl group is also electron-donating through resonance but is inductively electron-withdrawing. The interplay of these effects, combined with the inherent electron-deficient nature of the pyrimidine ring, results in the unique chemical shifts observed for each isomer.

For instance, the significant upfield shift of H5 in Isomer 3 is a direct consequence of the strong shielding effect from the para-positioned amino group and the ortho-positioned methylsulfanyl group. In contrast, the protons in Isomer 2 (H4 and H6) are in a more deshielded environment due to their proximity to the ring nitrogens and the meta-position of the amino group.

Conclusion

References

  • ChemDraw Ultra. (n.d.). PerkinElmer. Retrieved from [Link]

  • Mnova NMRPredict. (n.d.). Mestrelab Research. Retrieved from [Link]

  • NMRdb.org. (n.d.). Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026.
  • ACD/Labs NMR Predictors. (n.d.). Advanced Chemistry Development. Retrieved from [Link]

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Nanalysis Corp. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 9(10), 1283-1286.
  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Methylsulfanylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 4-methylsulfanylpyrimidin-5-amine, a molecule of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 4-methylsulfanylpyrimidin-5-amine, a molecule of interest in medicinal chemistry due to its substituted pyrimidine core. Understanding the fragmentation behavior of this compound is essential for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document synthesizes established fragmentation principles of related heterocyclic systems to offer a predictive framework, supported by comparative data from structurally analogous compounds.

Introduction: The Significance of Fragmentation in Structural Elucidation

Mass spectrometry is an indispensable analytical technique in modern drug discovery and development.[1] When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments.[2] This process, known as fragmentation, is not random; it follows predictable chemical pathways governed by the molecule's structure, including the strength of its bonds and the stability of the resulting fragments.[3] By analyzing the mass-to-charge (m/z) ratios of these fragment ions, we can piece together the original molecular structure, much like solving a puzzle. This is particularly crucial for the characterization of novel chemical entities and for distinguishing between isomers.[1]

The fragmentation of substituted pyrimidines is primarily influenced by the nature and position of the substituents on the pyrimidine ring.[1] Common fragmentation processes involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1] The inherent stability of the pyrimidine ring often results in its retention in many of the fragment ions.[1]

Predicted Fragmentation Pathways of 4-Methylsulfanylpyrimidin-5-amine

The fragmentation of 4-methylsulfanylpyrimidin-5-amine is expected to proceed through several key pathways, initiated by either electron impact (EI) or collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ in electrospray ionization (ESI).

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): This is a highly probable initial fragmentation step, driven by the cleavage of the relatively weak S-CH₃ bond. This would result in a stable radical cation.

  • Loss of a Thio Radical (•SH): Subsequent to or in competition with the loss of a methyl radical, the molecule could lose a thio radical.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyrimidine ring involves the elimination of a neutral molecule of hydrogen cyanide. This can occur from the molecular ion or from subsequent fragment ions.

  • Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo cleavage to produce a variety of smaller fragment ions.

Comparative Analysis with a Structural Analogue

The mass spectrum of 4-pyrimidinamine, 6-chloro-2-(methylthio)- provides valuable empirical support for our predictions.[4][5] Its fragmentation pattern demonstrates the characteristic loss of the methylthio group and subsequent fragmentation of the pyrimidine ring. This analogue strengthens the prediction that the methylsulfanyl group on our target molecule will be a primary site of initial fragmentation.

Predicted Quantitative Data

The following table summarizes the predicted key fragment ions for 4-methylsulfanylpyrimidin-5-amine (C₅H₇N₃S, Molecular Weight: 141.20 g/mol ).

m/z Proposed Fragment Structure Proposed Fragmentation Pathway Notes
141[C₅H₇N₃S]⁺•Molecular Ion (M⁺•)The parent ion.
126[C₄H₄N₃S]⁺M⁺• - •CH₃Loss of a methyl radical from the methylsulfanyl group.
114[C₄H₄N₂S]⁺•M⁺• - HCNLoss of hydrogen cyanide from the pyrimidine ring.
108[C₅H₆N₂]⁺•M⁺• - •SHLoss of a thio radical.
99[C₃H₂N₂S]⁺•[M - •CH₃]⁺ - HCNLoss of hydrogen cyanide from the m/z 126 fragment.
82[C₃H₄N₂]⁺•Pyrimidine ring cleavageA common fragment from pyrimidine ring breakdown.

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of 4-methylsulfanylpyrimidin-5-amine.

Fragmentation_Pathway M [C₅H₇N₃S]⁺• m/z = 141 (Molecular Ion) F1 [C₄H₄N₃S]⁺ m/z = 126 M->F1 - •CH₃ F2 [C₄H₄N₂S]⁺• m/z = 114 M->F2 - HCN F3 [C₅H₆N₂]⁺• m/z = 108 M->F3 - •SH F4 [C₃H₂N₂S]⁺• m/z = 99 F1->F4 - HCN

Caption: Predicted fragmentation pathway of 4-methylsulfanylpyrimidin-5-amine.

Detailed Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following LC-MS/MS protocol is recommended.

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Dissolve 1 mg of 4-methylsulfanylpyrimidin-5-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 50-250 to detect the precursor ion.

    • MS2 Product Ion Scans: Select the protonated molecule [M+H]⁺ (expected at m/z 142.04) as the precursor ion for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy (e.g., ramped from 10-40 eV) to generate a rich fragmentation spectrum.

General Workflow for LC-MS/MS Analysis

The overall workflow for the mass spectrometry analysis is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample Dilute Dilute to Working Concentration Dissolve->Dilute LC_Separation LC Separation Dilute->LC_Separation ESI_Ionization ESI Ionization (+ve) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion) ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2 Scan (Product Ions) CID->MS2_Scan Analyze Analyze Fragmentation Pattern MS2_Scan->Analyze

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectral fragmentation of 4-methylsulfanylpyrimidin-5-amine is predicted to be characterized by initial losses from the methylsulfanyl substituent, followed by fragmentation of the pyrimidine ring. This guide provides a robust, scientifically-grounded framework for the identification and structural elucidation of this and related compounds. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)-5-(1-methylsulfonylpiperidin-4-yl)sulfonylpyrimidin-4-amine. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • ARKIVOC. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2007(xiv), 133-146. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (2026). 4-(methylsulfanyl)pyrimidin-2-amine (C5H7N3S). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Society for Redox Biology and Medicine. (2016).
  • LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • UTUPub. (2015). Fragmentation patterns of 4(5)
  • PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed CID fragmentation mechanisms for the major fragment ions from.... Retrieved from [Link]

  • Springer. (2015). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1645-1655.
  • PubChem. (n.d.). 4-Mercapto-5-methyl-5H-pyrrolo(3,2-d)pyrimidin-2-ol. Retrieved from [Link]

  • Wiley Online Library. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. ChemBioChem, e202500494.
  • MDPI. (2021). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 4-Aminopyrimidine Analogs as Dual Inhibitors of p70S6K and Akt

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated cellular networks in human cancers, making it a prime target for therapeutic intervention.[1][2] This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated cellular networks in human cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comparative analysis of 4-aminopyrimidine analogs designed to simultaneously inhibit two critical nodes in this pathway: Akt (also known as Protein Kinase B) and p70S6K (Ribosomal Protein S6 Kinase). We will delve into the rationale for dual inhibition, compare the binding affinities of key analogs, detail the experimental methodologies used for their evaluation, and explore the structure-activity relationships (SAR) that guided their optimization.

The Rationale for Dual Inhibition: Overcoming Feedback Loops

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1] A simplified representation of this cascade is shown below.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates p70S6K->RTK Inhibits IRS-1 S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates CellGrowth Cell Growth & Protein Synthesis S6->CellGrowth Promotes FeedbackLoop Negative Feedback

Figure 1. Simplified PI3K/Akt/mTOR Signaling Pathway.

A critical feature of this pathway is a negative feedback loop where activated p70S6K can inhibit upstream signaling, including at the level of insulin receptor substrate (IRS-1).[1] Consequently, inhibiting only a single downstream kinase like p70S6K can relieve this feedback, leading to compensatory hyperactivation of upstream kinases, particularly Akt. This feedback activation can compromise the anti-tumor efficacy of the inhibitor. Therefore, a therapeutic strategy involving the dual inhibition of both p70S6K and Akt is highly advantageous, as it can provide a more comprehensive and sustained blockade of the pathway, preventing the negative consequences of the feedback loop.[1][2]

Comparative Analysis of 4-Aminopyrimidine Analogs

Researchers at EMD Serono initiated a drug discovery program to identify potent dual inhibitors of p70S6K and Akt.[2] Starting from a known quinazoline carboxamide series, a scaffold docking strategy identified a 4-aminopyrimidine analog, designated here as Analog 6 , as a promising hit.[1][2] This initial compound was then subjected to a rigorous structure-activity relationship (SAR) optimization campaign to improve its potency, particularly against Akt, and to enhance its drug-like properties. This effort culminated in the discovery of a clinical candidate, Compound 37 .[1][2]

Binding Affinity Data

The following table summarizes the biochemical potencies of the initial hit and the optimized lead compound against their target kinases. The data is derived from enzymatic assays as reported in the primary literature.[1][2]

Compound IDCore Scaffoldp70S6K IC₅₀ (Biochemical)Akt IC₅₀ (Biochemical)hERG IC₅₀Key Observations
Analog 6 4-AminopyrimidineSingle-digit NanomolarMicromolarNot ReportedPotent p70S6K inhibitor but showed significantly weaker activity against Akt.
Compound 37 4-AminopyrimidineSingle-digit NanomolarSingle-digit Nanomolar17.4 µMHighly potent dual inhibitor with an improved safety profile (reduced hERG liability).
Structure-Activity Relationship (SAR) Insights

The optimization from Analog 6 to Compound 37 was a multi-parameter effort focused on enhancing dual-target potency and safety.[1][2]

  • Improving Akt Potency: The initial hit, Analog 6, displayed a significant potency gap between p70S6K (nanomolar) and Akt (micromolar). The SAR campaign successfully addressed this by modifying substituents on the 4-aminopyrimidine core. These modifications improved interactions within the ATP-binding pocket of Akt, which shares high sequence homology with p70S6K, ultimately achieving a balanced, single-digit nanomolar potency against both kinases in Compound 37.[1][2]

  • Reducing hERG Liability: A common challenge in kinase inhibitor development is off-target activity against the hERG ion channel, which can lead to cardiotoxicity. The optimization process specifically addressed this, resulting in Compound 37 having a hERG IC₅₀ of 17.4 µM, indicating a significantly lower risk compared to many developmental kinase inhibitors.[1][2]

  • In Vivo Efficacy: The optimized lead, Compound 37, demonstrated dose-dependent efficacy in a mouse breast cancer xenograft model. At a dose of 200 mg/kg, it achieved over 90% inhibition of S6 phosphorylation (a downstream marker of p70S6K activity) for up to 24 hours, confirming its potent and sustained pathway inhibition in a biological system.[1][2]

Experimental Protocols: Measuring Kinase Inhibition

Determining the half-maximal inhibitory concentration (IC₅₀) is fundamental to comparing the potency of kinase inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, are a gold standard for this purpose. They offer a robust, high-throughput method for quantifying inhibitor binding to a kinase's ATP pocket.

Workflow for a TR-FRET Kinase Binding Assay

TR_FRET_Workflow cluster_workflow IC₅₀ Determination Workflow Start Start: Prepare Reagents Step1 1. Serially Dilute Test Compound (e.g., Analog 6 or 37) Start->Step1 Step2 2. Add Kinase/ Eu-Antibody Mix to Assay Plate Step1->Step2 Step3 3. Add Fluorescent Tracer (ATP-competitive) Step2->Step3 Step4 4. Incubate (e.g., 60 min at RT) Step3->Step4 Step5 5. Read Plate (TR-FRET Signal) Step4->Step5 Step6 6. Analyze Data (Plot Dose-Response Curve) Step5->Step6 End Result: IC₅₀ Value Step6->End

Figure 2. General workflow for determining inhibitor IC₅₀ using a TR-FRET assay.
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a representative, self-validating system for measuring the IC₅₀ of an ATP-competitive inhibitor against a target kinase (e.g., Akt or p70S6K).

Objective: To determine the potency (IC₅₀) of a test compound by measuring its ability to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., recombinant human Akt1 or p70S6K)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive)

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Dilution Buffer

  • Test Compound (e.g., Compound 37) dissolved in 100% DMSO

  • 384-well assay plate

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Compound Preparation (4X Concentration):

    • Create a 10-point, 4-fold serial dilution series of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Prepare an intermediate dilution by transferring a small volume of each DMSO stock into kinase buffer, creating a 4X final assay concentration with a constant percentage of DMSO (e.g., 4%). This step is critical to avoid solvent effects on the enzyme.

  • Reagent Preparation (3X Concentration):

    • Kinase/Antibody Mix: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer at 3 times their final desired concentrations. The optimal kinase concentration should be pre-determined from an EC₈₀ titration to ensure a robust assay window.

    • Tracer Solution: Prepare a solution of the fluorescent tracer in kinase buffer at 3 times its final desired concentration. The tracer concentration is typically at or near its Kd for the kinase.

  • Assay Assembly (15 µL Final Volume):

    • Step 3.1: Add 5 µL of the 4X serially diluted test compound to the appropriate wells of the 384-well plate. Include "no inhibitor" (buffer with DMSO) and "no enzyme" controls.

    • Step 3.2: Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Step 3.3: Add 5 µL of the 3X Tracer solution to all wells. This addition starts the binding reaction.

  • Incubation and Detection:

    • Cover the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader. The reader excites the Europium donor (e.g., at 340 nm) and measures emission from both the donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" control (high FRET, 0% inhibition) and a control with a saturating concentration of a known potent inhibitor (low FRET, 100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

References

  • Xiao, Y., Huck, B., Lan, R., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]

  • BPS Bioscience. (n.d.). p70S6K (S6K1) Kinase Assay Kit. Retrieved from [Link]

Sources

Validation

The Strategic Role of the 4-Methylsulfanyl Group in Pyrimidine-5-Amine Scaffolds: A Comparative Guide for Drug Design

A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Design, and Future Perspectives The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Design, and Future Perspectives

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it a privileged scaffold in drug design.[3] Among its many derivatives, the pyrimidine-5-amine chemotype has proven especially fruitful, particularly in the development of kinase inhibitors. This guide provides an in-depth comparison of 4-methylsulfanylpyrimidin-5-amine with other pyrimidine-5-amines, offering insights into the nuanced role of the 4-methylsulfanyl group and providing actionable experimental protocols for researchers in the field.

The Unsung Hero: Understanding the 4-Methylsulfanyl Moiety

At first glance, the 4-methylsulfanyl (-SCH₃) group might seem like a simple substituent. However, its influence on a molecule's physicochemical properties, metabolic stability, and target engagement is profound. This group offers a unique combination of features that medicinal chemists can strategically exploit.

  • Electronic Effects and Lipophilicity: The sulfur atom in the methylsulfanyl group is less electronegative than oxygen or nitrogen, which are common in other 4-position substituents like methoxy (-OCH₃) or amino (-NH₂) groups. This influences the electron distribution within the pyrimidine ring, which can modulate the pKa of the 5-amino group and the overall binding affinity to the target protein. Furthermore, the methylsulfanyl group contributes to the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The sulfur atom in a methylsulfanyl group can be a site of metabolism, typically oxidation to the corresponding sulfoxide or sulfone. While this can be a route of deactivation, in some cases, these metabolites may retain or even have altered biological activity. Understanding and predicting this metabolic fate is a key aspect of drug design.

  • Target-Specific Interactions: The sulfur atom of the methylsulfanyl group is capable of engaging in non-covalent interactions, such as van der Waals forces and sulfur-π interactions, with amino acid residues in the target protein's binding pocket. These interactions can contribute significantly to the overall binding affinity and selectivity of the drug candidate.

Case Study: Osimertinib (AZD9291) - A Triumph of Rational Drug Design

A prime example showcasing the strategic importance of a substituted pyrimidine-5-amine is Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[4][5] Approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations, Osimertinib's design elegantly demonstrates the principles discussed above.[6][7]

While Osimertinib itself does not contain a 4-methylsulfanylpyrimidin-5-amine core, its mono-anilino-pyrimidine structure serves as an excellent model to understand the critical interactions of this class of compounds.[8] The pyrimidine core of Osimertinib forms two crucial hydrogen bonds with the hinge region of the EGFR kinase domain (specifically with Met-793).[6][9] This bidentate interaction is a hallmark of many pyrimidine-based kinase inhibitors and is essential for potent inhibition.

The development of Osimertinib was a result of extensive structure-activity relationship (SAR) studies aimed at improving potency against mutant forms of EGFR while sparing the wild-type (WT) receptor to reduce toxicity.[10] This highlights the importance of carefully selecting substituents on the pyrimidine ring to achieve the desired selectivity profile.

Comparative Analysis: 4-Methylsulfanyl vs. Other 4-Substituents

To appreciate the unique contributions of the 4-methylsulfanyl group, it's essential to compare it with other common substituents at the 4-position of the pyrimidine-5-amine scaffold.

Substituent (at C4)Key Properties & Impact on Drug DesignRepresentative Examples/Scaffolds
-SCH₃ (Methylsulfanyl) Moderate lipophilicity, potential for specific sulfur-π interactions, metabolically susceptible to oxidation (can be a liability or lead to active metabolites). Can act as a versatile synthetic handle for further modifications.[11]Kinase inhibitors, antivirals.
-Cl (Chloro) Electron-withdrawing, increases lipophilicity, can form halogen bonds with the target protein. Often enhances potency.Used in various kinase inhibitors to occupy hydrophobic pockets.
-OCH₃ (Methoxy) Hydrogen bond acceptor, can improve solubility compared to -SCH₃, generally metabolically stable.Common in kinase inhibitors, often used to probe for hydrogen bond acceptors in the active site.
-NH₂ (Amino) Hydrogen bond donor and acceptor, significantly increases polarity and can improve solubility. Can be a key interaction point with the target.Often seen in compounds targeting enzymes where hydrogen bonding is critical.
-H (Unsubstituted) Provides a baseline for comparison. The absence of a substituent can be advantageous if the binding pocket is sterically constrained.Serves as a starting point in many SAR studies.

The choice of substituent is highly dependent on the specific target and the desired properties of the final drug candidate. For instance, if a hydrophobic pocket is present near the 4-position, a methylsulfanyl or chloro group might be preferred. Conversely, if a hydrogen bond donor or acceptor is required for optimal binding, an amino or methoxy group would be a more logical choice.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal substituent at the 4-position, a series of well-designed experiments is crucial. Below are representative protocols for the synthesis, in vitro evaluation, and metabolic stability assessment of pyrimidine-5-amine derivatives.

Protocol 1: Synthesis of a 4-Methylsulfanylpyrimidin-5-amine Derivative

This protocol describes a general method for the synthesis of a 4-(substituted-anilino)-5-nitro-6-substituent-pyrimidine, which can be a precursor to the desired 5-amine.

Rationale: This synthetic route utilizes a nucleophilic aromatic substitution (SNAr) reaction, a common and reliable method for constructing the C-N bond between the pyrimidine ring and the aniline moiety. The nitro group at the 5-position is a strong electron-withdrawing group that activates the 4-position for nucleophilic attack. It can be subsequently reduced to the desired 5-amino group.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-chloro-5-nitro-6-(substituent)-pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or ethanol, add the desired substituted aniline (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture at reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

  • Reduction of the Nitro Group: The resulting 5-nitro-pyrimidine derivative can be reduced to the corresponding 5-aminopyrimidine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with iron powder in acetic acid.

Protocol 2: In Vitro Kinase Inhibition Assay

Rationale: Since many pyrimidine-5-amines are kinase inhibitors, an in vitro kinase assay is essential to determine their potency (e.g., IC₅₀ value). This protocol describes a common method using a purified kinase and a peptide substrate.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Purified recombinant kinase (e.g., EGFR, Aurora Kinase).

    • Peptide substrate specific for the kinase.

    • ATP solution (at a concentration close to the Kₘ for the specific kinase).

    • Test compounds (4-methylsulfanylpyrimidin-5-amine and its analogs) dissolved in DMSO at various concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

Rationale: Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and oral bioavailability. This protocol uses liver microsomes, which contain a high concentration of cytochrome P450 enzymes responsible for a significant portion of drug metabolism.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Human liver microsomes (HLM).

    • NADPH regenerating system (to sustain the activity of P450 enzymes).

    • Test compounds dissolved in DMSO.

    • A positive control compound with known metabolic instability (e.g., verapamil).

  • Assay Procedure:

    • Pre-warm the phosphate buffer, HLM, and test compounds to 37 °C.

    • In a microcentrifuge tube, combine the buffer, HLM, and test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37 °C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the rate of metabolism.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / slope.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine-5-amine Inhibitor Inhibitor->EGFR Competitively Inhibits ATP ATP ATP->EGFR Binds to active site

Caption: Competitive inhibition of the EGFR signaling pathway by a pyrimidine-5-amine inhibitor.

SAR_Logic Start Pyrimidine-5-amine Scaffold C4_Sub Modify C4 Substituent Start->C4_Sub SCH3 -SCH3 C4_Sub->SCH3 OCH3 -OCH3 C4_Sub->OCH3 Cl -Cl C4_Sub->Cl NH2 -NH2 C4_Sub->NH2 Potency Potency (IC50) SCH3->Potency Selectivity Selectivity SCH3->Selectivity MetStab Metabolic Stability SCH3->MetStab Solubility Solubility SCH3->Solubility OCH3->Potency OCH3->Selectivity OCH3->MetStab OCH3->Solubility Cl->Potency Cl->Selectivity Cl->MetStab Cl->Solubility NH2->Potency NH2->Selectivity NH2->MetStab NH2->Solubility

Caption: Logic diagram illustrating the structure-activity relationship (SAR) of C4 substituents.

Conclusion and Future Perspectives

The 4-methylsulfanylpyrimidin-5-amine scaffold represents a valuable chemotype in modern drug discovery. The methylsulfanyl group offers a unique blend of properties that can be leveraged to optimize potency, selectivity, and pharmacokinetic profiles. However, its metabolic liability requires careful consideration and, in some cases, can be exploited through the design of prodrugs or active metabolites.

The future of drug design with pyrimidine-5-amines will likely involve a more sophisticated understanding of the interplay between substituents and their target proteins. The use of computational modeling and structural biology will continue to guide the rational design of next-generation inhibitors. Furthermore, exploring bioisosteric replacements for the methylsulfanyl group, such as trifluoromethylthio (-SCF₃) or other sulfur-containing moieties, could lead to compounds with improved metabolic stability and novel biological activities.[12][13]

By combining empirical data from well-designed experiments with insights from structural and computational studies, researchers can continue to unlock the full potential of the pyrimidine-5-amine scaffold in the development of innovative new medicines.

References

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  • Cross, D. A. E., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061. [Link]

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  • Finlay, G. J., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249-8267. [Link]

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Comparative

A Researcher's Guide to In Vitro Benchmarking of 4-Methylsulfanylpyrimidin-5-amine Derivatives

In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1][2] Among these, the 4-methylsulfanylpyrimidin-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1][2] Among these, the 4-methylsulfanylpyrimidin-5-amine series is gaining significant traction as a promising class of kinase inhibitors. This guide provides a comprehensive framework for the in vitro benchmarking of these derivatives, offering a blend of theoretical rationale and practical, step-by-step protocols. Our focus will be on establishing a robust, self-validating experimental workflow to accurately assess their potency, selectivity, and drug-like properties, with a particular emphasis on their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3]

The Rationale for Targeting Kinases with Pyrimidine Derivatives

Protein kinases are critical regulators of numerous cellular processes, including growth, proliferation, differentiation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2] The 4-methylsulfanylpyrimidin-5-amine core, in particular, has been shown to be a versatile starting point for the synthesis of potent and selective kinase inhibitors, including those targeting EGFR, a key driver in non-small cell lung cancer (NSCLC).[3][6]

The Benchmarking Workflow: A Triad of In Vitro Assays

A thorough in vitro evaluation of any new chemical entity hinges on a multi-pronged approach. For the 4-methylsulfanylpyrimidin-5-amine derivatives, we propose a triad of assays to build a comprehensive performance profile:

  • Cell-Based Antiproliferative Assays: To determine the cytotoxic or cytostatic effect of the compounds on cancer cells.

  • Biochemical Kinase Inhibition Assays: To quantify the direct inhibitory activity against the target kinase(s).

  • In Vitro ADME-Tox Profiling: To assess the preliminary drug-like properties of the compounds.

G cluster_0 Benchmarking Workflow A Antiproliferative Assays (e.g., MTT) B Kinase Inhibition Assays (e.g., LanthaScreen™) A->B Identify Target & Potency C ADME-Tox Profiling (e.g., Microsomal Stability, CYP Inhibition) B->C Confirm On-Target Activity C->A Assess Drug-like Properties

Caption: A high-level overview of the in vitro benchmarking workflow.

I. Cell-Based Antiproliferative Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] As cellular metabolic activity is a proxy for cell viability, the MTT assay is a robust and widely used method to determine the antiproliferative effects of chemical compounds.[7][8]

Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., H1975 for EGFR L858R/T790M mutant)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 4-methylsulfanylpyrimidin-5-amine derivatives and control compounds (e.g., Erlotinib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) for each compound.

II. Biochemical Kinase Inhibition Assays: LanthaScreen™ TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are powerful tools for quantifying the interaction between a kinase and an inhibitor in a high-throughput format.[9][10] The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[10]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (for EGFR)

Materials:

  • 384-well low-volume plates

  • Recombinant EGFR kinase (e.g., active, purified)

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer (specific for EGFR)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds and a known EGFR inhibitor (e.g., WZ4002) in DMSO

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation: Prepare a 3X solution of the test compounds and controls in Kinase Buffer A. Prepare a 3X mixture of EGFR kinase and Eu-anti-tag antibody in Kinase Buffer A. Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture. Finally, add 5 µL of the 3X tracer solution. The final volume in each well will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 LanthaScreen™ Assay Principle A Eu-Ab + Kinase + Tracer B High FRET A->B Binding C Eu-Ab + Kinase + Inhibitor + Tracer D Low FRET C->D Inhibitor Competes with Tracer

Caption: Principle of the LanthaScreen™ kinase inhibition assay.

III. In Vitro ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage drug development failures.[11][12][13] Key in vitro assays include metabolic stability in liver microsomes and inhibition of cytochrome P450 (CYP) enzymes.[11][14]

Experimental Protocol: Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and control compounds (with known metabolic stability)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to pre-warmed phosphate buffer containing liver microsomes (final concentration ~0.5 mg/mL).

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

Materials:

  • Pooled human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and known CYP inhibitors

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-incubation: Pre-incubate the test compound or known inhibitor with human liver microsomes and the NADPH regenerating system for a short period.

  • Substrate Addition: Add the specific CYP probe substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value for each CYP isoform.

Data Presentation and Interpretation

For effective comparison, all quantitative data should be summarized in clear, well-structured tables.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities

Compound IDTarget KinaseIC50 (nM)H1975 Cell GI50 (nM)Selectivity (Kinase Panel)
Derivative 1 EGFR (L858R/T790M)DataDataData
Derivative 2 EGFR (L858R/T790M)DataDataData
Erlotinib EGFR (WT)DataDataData
WZ4002 EGFR (L858R/T790M)DataDataData

Table 2: In Vitro ADME-Tox Profile

Compound IDMicrosomal Stability (t1/2, min)CYP Inhibition (IC50, µM)
1A2
Derivative 1 DataData
Derivative 2 DataData
Verapamil DataData

Signaling Pathway Context: EGFR and Src

To understand the cellular impact of these inhibitors, it is essential to visualize their position within the relevant signaling pathways.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation

Caption: A simplified representation of the EGFR signaling pathway.

G cluster_0 Src Kinase Signaling Integrins Integrins Src Src Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Cell_Adhesion Cell Adhesion, Migration FAK->Cell_Adhesion STAT3->Cell_Adhesion

Caption: Key signaling events mediated by Src kinase.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the in vitro benchmarking of 4-methylsulfanylpyrimidin-5-amine derivatives. By systematically evaluating their antiproliferative activity, kinase inhibitory potency and selectivity, and fundamental ADME-Tox properties, researchers can effectively identify promising lead candidates for further development. The provided protocols are intended to be adaptable to specific research needs and serve as a foundation for generating high-quality, reproducible data. Future work should focus on expanding the kinase selectivity profiling and investigating the in vivo efficacy and pharmacokinetic properties of the most promising compounds.

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  • ResearchGate. Schematic diagram of EGFR signaling pathway[9]. Growth factor binding.... [Link]

  • ResearchGate. Schematic diagram of Src intracellular signaling pathway and various.... [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • PubMed. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. [Link]

  • PubMed. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. [Link]

  • ResearchGate. Evaluation and structure-activity relationship analysis of a new series of 4-imino-5 H -pyrazolo[3,4- d ]pyrimidin-5-amines as potential antibacterial agents. [Link]

  • IRIS UniGe. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. [Link]

  • PMC. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • Asian Pacific Journal of Cancer Prevention. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. [Link]

  • MDPI. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. [Link]

  • PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • PMC. Pyrimidine-containing natural products: occurrences and biological activities. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • PMC. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. [Link]

  • PubMed. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]

  • PubMed. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. [Link]

  • RSC Publishing. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

  • ResearchGate. In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. [Link]

  • Semantic Scholar. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • RSC Publishing. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. [Link]

  • PMC. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

Sources

Validation

Comparative Validation Guide: HILIC vs. Reversed-Phase LC-MS/MS for 4-Methylsulfanylpyrimidin-5-amine Quantification

Executive Summary & Analytical Challenge Quantifying small, highly polar, and basic heterocyclic compounds like 4-methylsulfanylpyrimidin-5-amine in biological matrices presents a significant bioanalytical challenge. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Quantifying small, highly polar, and basic heterocyclic compounds like 4-methylsulfanylpyrimidin-5-amine in biological matrices presents a significant bioanalytical challenge. In pharmacokinetic (PK) and toxicokinetic studies, regulatory agencies demand robust, sensitive, and reproducible assays.

Traditionally, laboratories default to Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 stationary phases. However, the basic pyrimidine ring and polar amine group of 4-methylsulfanylpyrimidin-5-amine result in negligible retention on hydrophobic C18 columns. This causes the analyte to elute in the chromatographic void volume, leading to severe ion suppression from early-eluting matrix components (e.g., salts, endogenous proteins) and failing to meet the stringent validation criteria outlined by the [1].

This guide objectively compares the performance of RP-LC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS quantification of 4-methylsulfanylpyrimidin-5-amine, providing mechanistic rationales and step-by-step, self-validating protocols to ensure regulatory compliance.

Mechanistic Rationale: Why HILIC Outperforms RP-LC

As a Senior Application Scientist, it is critical to understand the causality behind chromatographic choices rather than simply following a method.

The Failure of Reversed-Phase (C18)

In RP-LC, retention relies on hydrophobic interactions. Because 4-methylsulfanylpyrimidin-5-amine is highly polar, it partitions preferentially into the aqueous mobile phase rather than the C18 stationary phase. Attempting to retain it requires highly aqueous mobile phases (e.g., 95% water). In Electrospray Ionization (ESI), highly aqueous droplets possess high surface tension, making droplet fission and desolvation highly inefficient. This leads to poor gas-phase ion generation and drastically reduced mass spectrometric sensitivity.

The HILIC Advantage

HILIC provides an orthogonal retention mechanism. It utilizes a polar stationary phase (such as an Amide or bare Silica) and a highly organic mobile phase (>70% acetonitrile)[2].

  • Retention Causality: The analyte partitions into a water-enriched layer immobilized on the polar stationary phase. The basic pyrimidine also undergoes favorable ion-exchange interactions with the stationary phase, resulting in strong retention ( k′>3 ).

  • Sensitivity Causality: The high organic mobile phase (>80% Acetonitrile) significantly lowers the surface tension of the eluent. This facilitates rapid, efficient droplet desolvation in the ESI source, directly increasing the yield of gas-phase ions and enhancing MS response by orders of magnitude[3].

  • Matrix Effect Mitigation: By retaining the analyte strongly, HILIC ensures that 4-methylsulfanylpyrimidin-5-amine elutes well after the non-retained, suppressive matrix components (like phospholipids) have cleared the source.

Bioanalytical Workflow & Decision Matrix

The following diagram illustrates the strategic workflow for developing a self-validating bioanalytical method for highly polar analytes.

G Start 4-Methylsulfanylpyrimidin-5-amine Plasma Sample Prep Sample Preparation (Protein Precipitation + SIL-IS) Start->Prep Split Chromatographic Strategy Prep->Split RP Reversed-Phase (C18) High Aqueous Mobile Phase Split->RP Traditional HILIC HILIC (Amide/Silica) High Organic Mobile Phase Split->HILIC Optimized RP_Result Poor Retention (k' < 1) Severe Ion Suppression RP->RP_Result HILIC_Result Strong Retention (k' > 3) Enhanced ESI Efficiency HILIC->HILIC_Result MS ESI-MS/MS Detection (MRM Mode) RP_Result->MS HILIC_Result->MS Valid ICH M10 Validation (Accuracy, Precision, Matrix Effect) MS->Valid

Figure 1: Decision tree and workflow for LC-MS/MS bioanalytical method development.

Experimental Protocols: A Self-Validating System

To ensure the reliability of pharmacokinetic data, the method must be a self-validating system. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. The SIL-IS co-elutes with the analyte and experiences the exact same extraction recovery and ionization matrix effects, mathematically neutralizing these variables when calculating the peak area ratio[4].

Step 1: Matrix Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of 4-methylsulfanylpyrimidin-5-amine- 13 C,d 3​ (SIL-IS) working solution (50 ng/mL) to all samples (excluding double blanks). Causality: Early addition ensures downstream losses are uniformly corrected.

  • Precipitation: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes at 1000 RPM to disrupt protein-drug binding.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution for HILIC Compatibility (Critical Step): Transfer 50 µL of the supernatant to a clean 96-well plate and dilute with 150 µL of 100% Acetonitrile. Causality: HILIC columns require the injection solvent to closely match the highly organic initial mobile phase. Injecting a highly aqueous sample into a HILIC system causes severe peak splitting and loss of retention.

Step 2: LC-MS/MS Operational Parameters

HILIC Method (Optimized)

  • Column: Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Buffer ensures reproducible ion-exchange interactions).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 90% B for 1.0 min, linear ramp to 60% B over 3.0 mins, return to 90% B for 2.0 mins re-equilibration.

Reversed-Phase Method (Comparator)

  • Column: Acquity BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4.0 mins.

Comparative Validation Data

The following table summarizes the quantitative validation data for 4-methylsulfanylpyrimidin-5-amine in human plasma, evaluated strictly against ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15% CV).

Validation ParameterReversed-Phase LC (C18)HILIC (Amide)ICH M10 Requirement
Retention Time ( tR​ ) 0.8 min (Elutes in Void)3.5 min (Well Retained)Reproducible tR​
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL0.5 ng/mL Signal-to-Noise 5
Linearity Range 10.0 - 1000 ng/mL0.5 - 1000 ng/mL R2≥0.990
Matrix Factor (MF) 0.42 (Severe Suppression)0.98 (No Suppression) IS-normalized MF CV 15%
Intra-day Precision (%CV) 12.5%3.2% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -14.0%+2.1% ± 15% ( ± 20% at LLOQ)
Data Interpretation

The RP-LC method barely passes validation at a high LLOQ of 10 ng/mL. The Matrix Factor of 0.42 indicates that 58% of the analyte signal is lost due to ion suppression from co-eluting matrix components in the void volume. Conversely, the HILIC method achieves a 20-fold increase in sensitivity (LLOQ of 0.5 ng/mL) and a Matrix Factor of 0.98, proving that the analyte is effectively separated from suppressive phospholipids and ionized with near 100% efficiency.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA)[Link]

  • HILIC: The Pros and Cons LCGC International / Chromatography Online[Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Waters Corporation [Link]

Sources

Comparative

Validating the Biological Activity of 4-Methylsulfanylpyrimidin-5-amine Conjugates: A Comparative Guide for Drug Discovery Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its inherent ability to mimic endogenous purines allows for competitive binding to a ho...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its inherent ability to mimic endogenous purines allows for competitive binding to a host of enzymatic targets, particularly protein kinases, which are central to many pathological signaling cascades. Within this broad and fruitful chemical space, conjugates of 4-methylsulfanylpyrimidin-5-amine have emerged as a promising class of compounds with significant potential in oncology.

This guide provides a comprehensive framework for validating the biological activity of novel 4-methylsulfanylpyrimidin-5-amine conjugates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices. We will explore the common mechanisms of action for this class of molecules, present detailed methodologies for their biological evaluation, and compare their potential efficacy against established alternatives, supported by experimental data from the scientific literature.

The Rationale: Why 4-Methylsulfanylpyrimidin-5-amine Conjugates Warrant Investigation

The 4-methylsulfanylpyrimidin-5-amine core is a "privileged scaffold" in drug discovery.[1] This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine ring itself is adept at forming critical hydrogen bonds within the ATP-binding pockets of various kinases.[2] The strategic placement of the methylsulfanyl and amine groups at the 4 and 5 positions, respectively, provides key vectors for chemical modification, allowing for the synthesis of diverse libraries of conjugated molecules. These "conjugates" can be designed to enhance potency, selectivity, and pharmacokinetic properties.[1]

A critical analysis of pyrimidine-based derivatives reveals that their anticancer effects are often mediated through several key mechanisms:

  • Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1]

  • Induction of Apoptosis: By inhibiting pro-survival signaling pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Inhibition of CDKs, which are crucial for cell cycle progression, can lead to cell cycle arrest, thereby halting tumor growth.[1]

This guide will focus on validating these primary activities, providing a roadmap for characterizing the therapeutic potential of novel 4-methylsulfanylpyrimidin-5-amine conjugates.

Experimental Validation: A Step-by-Step Approach

The validation of a new chemical entity requires a multi-faceted experimental approach. The following sections detail the key assays and their underlying principles, providing a logical workflow for assessing the biological activity of your 4-methylsulfanylpyrimidin-5-amine conjugates.

Workflow for Biological Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cell Viability/Cytotoxicity Assays (e.g., MTT/MTS) B Select Lead Conjugates A->B Identify potent compounds C In Vitro Kinase Inhibition Assays B->C Determine molecular target D Apoptosis Induction Assays (Western Blot) B->D Confirm apoptotic pathway E Cell Cycle Analysis B->E Assess effect on cell cycle F Compare with Known Inhibitors C->F D->F E->F

Caption: A streamlined workflow for the biological validation of 4-methylsulfanylpyrimidin-5-amine conjugates.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT and MTS assays are robust, colorimetric methods for this purpose.

Principle: These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-methylsulfanylpyrimidin-5-amine conjugates in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assays

Given that many pyrimidine derivatives function as kinase inhibitors, it is crucial to assess the ability of your conjugates to inhibit specific kinases. The choice of kinases to screen should be guided by the structural similarity of your compounds to known inhibitors of kinases such as Aurora kinases or VEGFR.[3][4]

Principle: These assays measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The transfer of phosphate from ATP to a substrate is quantified, often using luminescence or fluorescence-based detection methods.

Detailed Protocol: Generic Kinase Assay (e.g., for Aurora Kinase A)

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the purified Aurora Kinase A enzyme, and a suitable substrate in a reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Apoptosis Induction Assays

To confirm that the observed cytotoxicity is due to programmed cell death, it is essential to investigate the induction of apoptosis. Western blotting is a powerful technique to detect key protein markers of apoptosis.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for key apoptotic markers, such as cleaved PARP and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, the activation of the apoptotic cascade can be confirmed.

Detailed Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cancer cells with the 4-methylsulfanylpyrimidin-5-amine conjugates at their IC50 concentrations for 24-48 hours. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for apoptosis markers (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative protein expression levels.

Comparative Analysis: Benchmarking Against the Gold Standard

A critical component of this guide is the objective comparison of your novel conjugates against established alternatives. The choice of comparators will depend on the identified mechanism of action.

Signaling Pathway of Common Kinase Targets

G cluster_0 Cell Surface Receptors cluster_1 Downstream Signaling Cascades cluster_2 Cell Cycle Control cluster_3 Mitosis cluster_4 Cellular Outcomes EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR VEGFR VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Evasion PI3K_AKT->Apoptosis CDK4_6 CDK4/6 CellCycle G1/S Transition CDK4_6->CellCycle CellCycle->Proliferation AuroraK Aurora Kinases Mitosis Mitotic Progression AuroraK->Mitosis Mitosis->Proliferation

Caption: Key signaling pathways often targeted by pyrimidine-based kinase inhibitors.

Table 1: Comparative IC50 Values of Selected Pyrimidine-Based Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)Reported IC50 (nM)Cancer Cell Line(s)Reference
AMG 900 Aurora Kinases4HCT116[5]
Alisertib (MLN8237) Aurora A1.2Various[2]
Barasertib (AZD1152) Aurora B0.37Various[2]
Sorafenib VEGFR-2, Raf-1, B-Raf90 (VEGFR-2), 6 (Raf-1), 22 (B-Raf)Cell-free assays[4]
Compound A8 JAK25Cell-free assay[6]

This table presents a selection of publicly available data for comparative purposes. The performance of novel 4-methylsulfanylpyrimidin-5-amine conjugates should be evaluated against relevant inhibitors for their specific molecular target.

For instance, if your conjugate demonstrates potent inhibition of Aurora kinases, a direct comparison with established inhibitors like AMG 900 or Alisertib would be highly informative.[2][5] Similarly, if VEGFR is identified as the primary target, a comparison with a multi-kinase inhibitor like Sorafenib would be appropriate.[4]

Conclusion and Future Directions

The 4-methylsulfanylpyrimidin-5-amine scaffold represents a fertile ground for the discovery of novel anticancer agents. The systematic validation of the biological activity of its conjugates, as outlined in this guide, is a critical step in translating chemical innovation into therapeutic potential. By employing a logical and rigorous experimental workflow, from initial cytotoxicity screening to detailed mechanistic studies, researchers can effectively characterize these promising molecules.

Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. Furthermore, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models of cancer. The ultimate goal is to identify novel 4-methylsulfanylpyrimidin-5-amine conjugates with superior therapeutic profiles compared to existing treatments, thereby addressing the ongoing need for more effective and safer cancer therapies.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (URL: [Link])

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (URL: [Link])

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (URL: [Link])

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (URL: [Link])

  • Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. (URL: [Link])

  • Aurora kinase inhibitors: Progress towards the clinic. (URL: [Link])

  • Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. (URL: [Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (URL: [Link])

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (URL: [Link])

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (URL: [Link])

  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (URL: [Link])

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (URL: [Link])

  • The reported VEGFR-2 inhibitors (A) the designed VEGFR-2 inhibitors (B). (URL: [Link])

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (URL: [Link])

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methylsulfanylpyrimidin-5-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, scientifically grounded system. Handling 4-Methylsulfanylpyrimidin-5-amine (CAS: 59447-73-3) req...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, scientifically grounded system. Handling 4-Methylsulfanylpyrimidin-5-amine (CAS: 59447-73-3) requires an understanding of its molecular behavior. This compound—a critical synthetic building block for kinase inhibitors and purine analogs—combines a pyrimidine core, a primary amine, and a lipophilic thioether moiety.

To ensure a secure research environment, we must design a self-validating safety protocol where procedural controls and Personal Protective Equipment (PPE) work synergistically. Below is the comprehensive technical guide for the safe handling, operation, and disposal of this compound.

Chemical Identity & Physical Properties

Before designing a safety protocol, we must establish the quantitative and physical parameters of the target molecule.

Table 1: Chemical Identity & Key Properties

PropertyValueOperational Implication
Chemical Name 4-Methylsulfanylpyrimidin-5-amineNomenclature dictates handling as a functionalized heteroaromatic amine.
CAS Number 59447-73-3Primary identifier for SDS and waste tracking.
Molecular Formula C5H7N3SPresence of sulfur indicates potential for strong odors and environmental toxicity.
Molecular Weight 141.19 g/mol Low molecular weight increases volatility and membrane permeability.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and static cling during weighing.

Hazard Causality & E-E-A-T Safety Principles

To handle this compound safely, one must understand the causality behind its hazards. We do not wear PPE simply because a safety sheet dictates it; we wear it to counteract specific molecular interactions[1].

  • Dermal Sensitization (The Amine Moiety): Primary heteroaromatic amines can act as haptens. If they bypass the stratum corneum, they bind to epidermal proteins, potentially triggering a severe immune-mediated sensitization response (allergic contact dermatitis).

  • Lipophilicity & Penetration (The Methylsulfanyl Group): The thioether (methylsulfanyl) group significantly increases the lipophilicity of the pyrimidine ring. This means that if the compound is dissolved in an organic solvent (e.g., DMSO or DMF) and splashed onto unprotected skin, it will rapidly penetrate the lipid bilayers of human cell membranes.

  • Inhalation Hazard: As a dry powder, electrostatic forces can cause the compound to aerosolize. Inhalation of these micro-particles bypasses dermal barriers entirely, leading to acute respiratory irritation and systemic absorption [2].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE is strictly mandated. This creates a self-validating safety barrier : if one layer of defense is compromised (e.g., a micro-tear in a glove), the procedural controls (such as the fume hood) prevent systemic exposure.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile gloves (min 0.12 mm thickness)Nitrile provides excellent resistance to lipophilic amines. Double-gloving ensures a sterile inner layer remains intact if the outer layer is contaminated by solvents.
Eye Protection ANSI Z87.1 certified chemical splash gogglesPrevents micro-particulate dust or dissolved splashes from contacting the highly vascularized ocular mucosa.
Body Protection Flame-resistant (FR) lab coat with fitted cuffsFitted cuffs prevent accidental dragging through spilled powder; FR material protects against secondary solvent fires during reactions.
Respiratory N95 or P100 particulate respiratorRequired only if the localized exhaust ventilation (LEV) fails, or during bulk transfer of dry powder outside a hood, to prevent inhalation of aerosolized particles.

Operational Workflow: Step-by-Step Handling Protocol

The following methodology guarantees an isolated and controlled environment for transferring and reacting 4-Methylsulfanylpyrimidin-5-amine, mitigating the risks of both exposure and contamination [3].

Step 1: Pre-Operation Setup & Environmental Control

  • Validate Engineering Controls: Verify the functionality of the Chemical Fume Hood. The face velocity must be between 80–100 feet per minute (fpm) to ensure complete capture of aerosolized powders.

  • Segregate Incompatibles: Clear the workspace of strong oxidizing agents and strong acids, which can react exothermically with the amine moiety.

  • Don PPE: Equip all required PPE (Table 2) before opening the primary chemical container.

Step 2: Anti-Static Weighing Protocol

  • Prepare the Balance: Place an anti-static weighing boat on the analytical balance strictly inside the fume hood.

  • Grounding: Use a grounded, stainless-steel spatula to dissipate static charge. This prevents the fine powder of 4-Methylsulfanylpyrimidin-5-amine from aerosolizing and clinging to gloves or the balance enclosure.

  • Dispensing: Carefully dispense the required mass. Do not drop the powder from a height; lower the spatula directly into the weighing boat.

  • Seal: Cap the primary container immediately after dispensing to minimize ambient moisture absorption and the release of volatile sulfurous odors.

Step 3: Solvent Transfer and Dissolution

  • Transfer: Move the weighed solid into a dry, inert-gas-flushed (N2 or Ar) reaction vessel.

  • Solvation: Add the reaction solvent (e.g., DMF, DCM, or Methanol) using a chemically resistant syringe or addition funnel.

  • Containment: Ensure the vessel is securely capped or connected to a reflux condenser before removing it from the localized exhaust environment.

Spill Response & Chemical Waste Management

A rapid, systematic response to spills prevents cross-contamination and environmental release [4].

Solid Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Contain (No Dry-Sweeping): Never dry-sweep the powder, as this forces particles into the air. Instead, lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., dilute isopropanol) to suppress dust formation.

  • Collect: Use a damp, disposable absorbent pad to wipe up the material, working from the outside edges toward the center.

  • Dispose: Place all contaminated wipes into a designated, clearly labeled solid hazardous waste container. Wash the surface with a 10% bleach solution followed by soap and water to degrade any residual active pharmaceutical ingredient (API).

Disposal Plan:

  • Solid Waste: Unused powder and contaminated consumables (gloves, wipes, weigh boats) must be disposed of in a sealed container labeled "Hazardous Solid Waste - Toxic Amines/Sulfides."

  • Liquid Waste: Reaction filtrates containing 4-Methylsulfanylpyrimidin-5-amine must be segregated into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Never mix these with acidic waste streams to prevent violent exothermic acid-base reactions.

Workflow Visualization

The following diagram illustrates the logical, self-validating progression of handling 4-Methylsulfanylpyrimidin-5-amine from initial setup to final decontamination.

HandlingWorkflow Start Pre-Operation: PPE Donning & LEV Setup Weighing Weighing Protocol: Anti-static tools in Fume Hood Start->Weighing Transfer Material Transfer: Sealed vials to Reactor Weighing->Transfer Reaction Reaction Execution: Inert Atmosphere (N2/Ar) Transfer->Reaction Disposal Waste Management: Segregated Organic Streams Reaction->Disposal Decon Decontamination: Surface Wipe & PPE Removal Disposal->Decon

Operational workflow for handling 4-Methylsulfanylpyrimidin-5-amine safely.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 11514750, 5-Amino-2-chloro-4-methylthiopyrimidine. Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from[Link]

  • American Chemical Society (ACS). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety. Retrieved from[Link]

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